molecular formula C11H12ClNO4 B1139495 (2R,3S)-Chlorpheg

(2R,3S)-Chlorpheg

Cat. No.: B1139495
M. Wt: 257.67 g/mol
InChI Key: ZHXBCPSYEAQEHB-PSASIEDQSA-N
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Description

(2R,3S)-beta-p-Chlorophenylglutamic acid is a stereoisomer of a glutamic acid analogue that serves as a valuable pharmacological tool for investigating excitatory amino acid neurotransmission and receptor interactions. Its primary research value lies in its distinct activity profile compared to other stereoisomers. Scientific studies have identified it as a weak antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, a key target in understanding neuronal excitability, synaptic plasticity, and excitotoxicity . This specific action allows researchers to probe the complex mechanisms of NMDA receptor function and its role in various neurological pathways. The utility of this compound is further highlighted by its use in differentiating the effects of various excitatory agonists. Research demonstrates that while other stereoisomers of beta-p-Chlorophenylglutamic acid potentiate responses to agonists like L-homocysteic acid (likely through uptake inhibition), the (2R,3S)- isomer exhibits a slight but significant depressant action on these responses . This unique property makes it a critical compound for studying the existence and function of multiple excitatory amino acid uptake systems in the central nervous system, helping to dissect the nuanced pharmacology of synaptic transmission and signaling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-amino-3-(4-chlorophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c12-7-3-1-6(2-4-7)8(5-9(14)15)10(13)11(16)17/h1-4,8,10H,5,13H2,(H,14,15)(H,16,17)/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXBCPSYEAQEHB-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)[C@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Stereoselective Synthesis and Purification of (2R,3S)-Chlorpheg

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis and purification protocols described herein are hypothetical and based on established stereoselective methodologies for analogous compounds, due to the absence of specific literature for (2R,3S)-Chlorpheg. These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized under appropriate laboratory conditions.

Introduction

This compound, or (2R,3S)-N-(3-chloro-2-phenylpropyl)ethanamine, is a chiral amine whose specific biological functions and associated signaling pathways are not extensively documented in publicly available scientific literature. However, the stereoisomeric purity of chiral molecules is of paramount importance in pharmacology, as different enantiomers and diastereomers can exhibit varied biological activities, efficacies, and toxicities. This technical guide outlines a plausible synthetic strategy and detailed purification protocols to obtain the (2R,3S) diastereomer of Chlorpheg with high purity.

The proposed synthetic approach leverages a substrate-controlled diastereoselective reduction of a β-azido ketone to establish the desired syn relationship between the amino and hydroxyl groups. Subsequent functional group manipulations would then yield the target compound. Purification of the diastereomeric mixture is proposed through classical resolution via diastereomeric salt crystallization, a robust and scalable method.

Proposed Stereoselective Synthesis of this compound

The proposed synthesis commences with the preparation of a β-azido ketone, followed by a diastereoselective reduction to a syn-azido alcohol. Subsequent reduction of the azide, N-ethylation, and chlorination of the alcohol will afford the target molecule.

Synthesis of 3-azido-2-phenylpropan-1-ol

A potential route to the key intermediate, the syn-azido alcohol, involves the diastereoselective reduction of 3-azido-1-phenylpropan-2-one.

Experimental Protocol:

  • Synthesis of 3-azido-1-phenylpropan-2-one: To a solution of 1-phenylpropan-2-one (1 equivalent) in a suitable solvent such as methanol, add sodium azide (1.5 equivalents). The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-azido-1-phenylpropan-2-one.

  • Diastereoselective Reduction to (2R,3S)-3-azido-2-phenylpropan-1-ol: The diastereoselective reduction of the β-azido ketone can be achieved using a variety of reducing agents, with the choice of reagent influencing the syn/anti selectivity. For a syn selective reduction, a chelating reducing agent is often employed.[1][2]

    • To a solution of 3-azido-1-phenylpropan-2-one (1 equivalent) in a mixture of THF and methanol at -78 °C, add sodium borohydride (1.5 equivalents) portion-wise.

    • The reaction mixture is stirred at -78 °C for several hours, and the progress is monitored by TLC.

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

    • The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude azido alcohol as a mixture of diastereomers, enriched in the syn isomer.

Conversion to this compound
  • Reduction of the Azide: The azido group of the enriched syn-3-azido-2-phenylpropan-1-ol is reduced to the primary amine.

    • Dissolve the azido alcohol in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

    • The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to give the crude syn-3-amino-2-phenylpropan-1-ol.

  • N-Ethylation: The primary amine is then ethylated.

    • To a solution of the crude amino alcohol in a suitable solvent like dichloromethane, add triethylamine (2.5 equivalents) followed by the dropwise addition of ethyl iodide (1.2 equivalents) at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred overnight.

    • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Chlorination of the Alcohol: The final step is the conversion of the hydroxyl group to a chloro group.

    • To a solution of the N-ethylated amino alcohol in dichloromethane at 0 °C, add thionyl chloride (1.5 equivalents) dropwise.

    • The reaction is stirred at room temperature for a few hours.

    • The reaction is carefully quenched by the addition of a saturated sodium bicarbonate solution.

    • The organic layer is separated, washed with brine, dried, and concentrated to yield the crude this compound.

Purification Protocol: Diastereomeric Salt Crystallization

The crude product from the synthesis will likely be a mixture of diastereomers. A classical and effective method for separating such mixtures is through the formation of diastereomeric salts with a chiral resolving agent.[3][4] D-(-)-Mandelic acid is a suitable choice for resolving chiral amines.[3][5]

Experimental Protocol:

  • Salt Formation:

    • Dissolve the crude Chlorpheg (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture). Screening for the optimal solvent is crucial.[3]

    • In a separate flask, dissolve D-(-)-Mandelic acid (0.5-1.0 equivalent) in the same solvent, warming gently if necessary.

    • Slowly add the mandelic acid solution to the amine solution with stirring.

    • The formation of a precipitate (the diastereomeric salt) may occur immediately or upon cooling and/or concentrating the solution.

  • Fractional Crystallization:

    • The precipitated salt is collected by filtration. The solubility difference between the two diastereomeric salts is key to a successful resolution.[3]

    • The collected solid is recrystallized from a fresh portion of the chosen solvent to improve the diastereomeric purity. This process can be repeated until a constant melting point and specific rotation are achieved.

  • Liberation of the Free Amine:

    • The purified diastereomeric salt is suspended in water.

    • A base, such as 2 M sodium hydroxide, is added to the suspension until the pH is basic. This deprotonates the amine and dissolves the mandelic acid as its sodium salt.[3]

    • The liberated this compound is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the purified enantiomerically enriched amine.

  • Analysis of Purity:

    • The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the purified product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Data Presentation

Table 1: Hypothetical Yields and Purity at Each Synthetic Step

StepProductStarting MaterialReagentsExpected Yield (%)Expected Purity (d.e. or e.e.)
13-azido-1-phenylpropan-2-one1-phenylpropan-2-oneSodium azide80-90N/A
2syn-3-azido-2-phenylpropan-1-ol3-azido-1-phenylpropan-2-oneSodium borohydride70-8580-95% d.e. (syn)
3syn-3-amino-2-phenylpropan-1-olsyn-3-azido-2-phenylpropan-1-olH₂, Pd/C>95>95% d.e. (syn)
4syn-3-(ethylamino)-2-phenylpropan-1-olsyn-3-amino-2-phenylpropan-1-olEthyl iodide, Triethylamine75-85>95% d.e. (syn)
5This compound (crude)syn-3-(ethylamino)-2-phenylpropan-1-olThionyl chloride60-75Mixture of diastereomers

Table 2: Parameters for Diastereomeric Salt Crystallization

ParameterDescription
Resolving AgentD-(-)-Mandelic Acid
Stoichiometry0.5 - 1.0 equivalents
Solvent SystemEthanol, Isopropanol, or mixtures (to be optimized)
Crystallization Temp.Room temperature followed by cooling (e.g., 4 °C)
Expected d.e. after 1st Crystallization70-90%
Expected d.e. after Recrystallization>98%

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow start 1-phenylpropan-2-one step1 Azidation (NaN3) start->step1 intermediate1 3-azido-1-phenylpropan-2-one step1->intermediate1 step2 Diastereoselective Reduction (NaBH4) intermediate1->step2 intermediate2 syn-3-azido-2-phenylpropan-1-ol step2->intermediate2 step3 Azide Reduction (H2, Pd/C) intermediate2->step3 intermediate3 syn-3-amino-2-phenylpropan-1-ol step3->intermediate3 step4 N-Ethylation (EtI, TEA) intermediate3->step4 intermediate4 syn-3-(ethylamino)-2-phenylpropan-1-ol step4->intermediate4 step5 Chlorination (SOCl2) intermediate4->step5 product_crude Crude this compound step5->product_crude

Caption: Proposed synthetic workflow for this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification via Diastereomeric Salt Crystallization crude_product Crude Chlorpheg (Mixture of Diastereomers) salt_formation Salt Formation with D-(-)-Mandelic Acid crude_product->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization liberation Liberation of Free Amine (Base Treatment) fractional_crystallization->liberation pure_product Purified this compound liberation->pure_product analysis Purity Analysis (Chiral HPLC/NMR) pure_product->analysis

Caption: Purification workflow for isolating this compound.

Signaling Pathways

Currently, there is no specific information available in the public domain that definitively links this compound or structurally analogous compounds to particular signaling pathways. Research in this area would be required to elucidate its mechanism of action and biological targets.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the stereoselective synthesis and purification of this compound. The proposed synthetic route, based on established methodologies for analogous compounds, offers a plausible pathway to the target molecule. The detailed purification protocol, centered on diastereomeric salt crystallization, represents a robust and scalable method for obtaining the desired diastereomer in high purity. For any practical application, significant experimental optimization of each step would be necessary. Further research is also warranted to determine the biological activity and associated signaling pathways of this compound.

References

(2R,3S)-Chlorpheg chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2R,3S) Stereochemistry

Disclaimer: The chemical name "(2R,3S)-Chlorpheg" does not correspond to a standard or readily identifiable chemical entity in common chemical databases. It may be a trivial name, an abbreviation, or a proprietary designation. As such, this guide provides a comprehensive overview of the principles of (2R,3S) stereochemistry, which is a core component of the user's request, and serves as a template for the in-depth analysis of a specific compound once it is identified.

Introduction to Stereochemistry and Chirality

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions.[1] A fundamental concept in stereochemistry is chirality . A molecule is chiral if it is non-superimposable on its mirror image, much like a person's left and right hands.[2] This property arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituents.

Molecules that are non-superimposable mirror images of each other are called enantiomers .[1][3] Enantiomers have identical physical and chemical properties in an achiral environment, but they may exhibit different biological activities and rotate plane-polarized light in opposite directions.[3] Stereoisomers that are not mirror images of each other are called diastereomers .[3][4][5] Diastereomers have different physical properties and can be separated by standard laboratory techniques such as chromatography or crystallization.[3][4]

The Cahn-Ingold-Prelog (CIP) System for Stereochemical Assignment

To unambiguously describe the three-dimensional arrangement of substituents at a stereocenter, the Cahn-Ingold-Prelog (CIP) priority rules are used.[6][7][8] This system assigns a priority (1, 2, 3, or 4) to each of the four substituents attached to a chiral center.

CIP Priority Rules:
  • Atomic Number: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. The higher the atomic number, the higher the priority.[6][9][10]

  • Isotopes: If two substituents are isotopes of the same element, the isotope with the higher mass number is assigned the higher priority.[8]

  • First Point of Difference: If the atoms directly attached to the chiral center are the same, the priority is determined by proceeding along the substituent chains until the first point of difference is found. The substituent with the atom of higher atomic number at this point receives the higher priority.[6]

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were singly bonded to an equivalent number of "phantom" atoms. For example, a C=O group is treated as a carbon singly bonded to two oxygen atoms.[6][10]

Once priorities are assigned, the molecule is oriented so that the lowest priority group (priority 4) is pointing away from the viewer. The direction of the sequence from priority 1 to 2 to 3 is then observed:

  • If the sequence is clockwise , the configuration is assigned as R (from the Latin rectus, meaning right).[6][11]

  • If the sequence is counter-clockwise , the configuration is assigned as S (from the Latin sinister, meaning left).[6][11]

Understanding the (2R,3S) Configuration

The designation "(2R,3S)" indicates that the molecule has at least two chiral centers, located at positions 2 and 3 of the main carbon chain. The configuration at the carbon at position 2 is R, and the configuration at the carbon at position 3 is S.

For a molecule with two chiral centers, a maximum of 2n (where n is the number of chiral centers), so in this case 22 = 4, stereoisomers can exist. These stereoisomers have specific relationships with each other:

StereoisomerRelationship to (2R,3S)
(2S,3R) Enantiomer (mirror image)
(2R,3R) Diastereomer
(2S,3S) Diastereomer

The enantiomer of (2R,3S) is (2S,3R), where the configuration at all chiral centers is inverted.[12] The (2R,3R) and (2S,3S) isomers are diastereomers of (2R,3S) because they have a different configuration at only one of the two chiral centers.[5][12]

Importance of Stereochemistry in Drug Development

The specific stereochemistry of a drug molecule is critical as it dictates its interaction with chiral biological targets such as enzymes and receptors. Different stereoisomers of a drug can have vastly different pharmacological, toxicological, and pharmacokinetic properties. For instance, one enantiomer may be therapeutically active while the other may be inactive or even toxic. Therefore, the synthesis and analysis of stereochemically pure compounds are of paramount importance in the pharmaceutical industry.

Quantitative Data Summary

This section would typically contain experimentally determined or computationally predicted data for the specific this compound compound. Below is a template for such data.

PropertyValueUnitsMethod/Conditions
Molecular WeightData not available g/mol Calculated
Melting PointData not available°CDSC
Optical Rotation [α]DData not availabledegreesc=1, CHCl3, 25°C
SolubilityData not availablemg/mLAqueous, pH 7.4
1H NMR Data not availableppm400 MHz, CDCl3
13C NMR Data not availableppm100 MHz, CDCl3
IR AbsorptionData not availablecm-1KBr pellet

Experimental Protocols

This section would provide detailed methodologies for the synthesis and characterization of the target compound. Below is a hypothetical example.

Synthesis of a Hypothetical (2R,3S)-Hydroxy-chloro Compound

Materials:

  • (R)-Epoxide (1.0 eq)

  • Chloride source (e.g., LiCl, 1.5 eq)

  • Solvent (e.g., Anhydrous THF)

  • Acid catalyst (e.g., Yb(OTf)3, 0.1 eq)

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the (R)-epoxide and anhydrous THF.

  • Add the chloride source and the acid catalyst to the solution.

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the (2R,3S)-hydroxy-chloro product.

Characterization: The stereochemistry and purity of the final product would be confirmed using spectroscopic methods such as NMR and chiroptical techniques like Circular Dichroism (CD).[13][14][15][16][17]

Mandatory Visualization

Hypothetical Asymmetric Synthesis Workflow

The following diagram illustrates a potential workflow for the asymmetric synthesis of a chiral compound, starting from a prochiral ketone.

G cluster_0 cluster_1 cluster_2 cluster_3 A Prochiral Ketone B Asymmetric Reduction A->B Chiral Catalyst (e.g., CBS) C Chiral Alcohol B->C D Epoxidation C->D m-CPBA E Chiral Epoxide D->E F Nucleophilic Ring Opening E->F Nucleophile (Nu-) G Final Product (2R,3S)-Stereoisomer F->G H Purification & Analysis G->H Chromatography I Pure (2R,3S) Isomer H->I

Caption: A generalized workflow for the asymmetric synthesis of a (2R,3S)-stereoisomer.

References

A Technical Guide to the Spectroscopic Analysis of Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's request specified "(2R,3S)-Chlorpheg". The compound Chlorpheniramine, which is chemically named 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, possesses a single chiral center. Therefore, it exists as a pair of enantiomers, (R)-chlorpheniramine and (S)-chlorpheniramine. The designation (2R,3S) implies the presence of two chiral centers and does not accurately describe the structure of Chlorpheniramine. The spectroscopic data presented herein pertains to Chlorpheniramine, often as a racemic mixture or as specified for a particular enantiomer, which is the most probable compound of interest.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Chlorpheniramine. It is intended for researchers, scientists, and professionals in the field of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for Chlorpheniramine.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.60 - 7.10m8HAromatic protons
3.45t, J=7.0 Hz1HCH
2.65t, J=7.0 Hz2HCH₂
2.35s6HN(CH₃)₂

Note: Data is for the maleate salt in DMSO-d6 at 400 MHz.[1] The aromatic region (7.60-7.10 ppm) includes signals from both the chlorophenyl and pyridinyl rings, as well as the maleate counter-ion.

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
167.3C=O (maleate)
162.2Aromatic C
149.3Aromatic C
141.2Aromatic C
138.4Aromatic C
134.8C=C (maleate)
131.5Aromatic C
128.9Aromatic C
126.7Aromatic C
122.5Aromatic C
56.4CH₂
44.1N(CH₃)₂
38.2CH

Note: Data is for the maleate salt in DMSO-d6.[1]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a compound like Chlorpheniramine maleate is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl₃, D₂O) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of 400 MHz or higher for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

A standardized protocol involves dissolving the sample in a suitable deuterated solvent and acquiring the spectrum on a 90 MHz or higher spectrometer, often with an internal standard like tert-butanol for quantification[2][3].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (secondary amine salt)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1708C=O stretch (maleate)
1600-1450Aromatic C=C stretch
1355C-N stretch
825p-substituted benzene C-H bend
760C-Cl stretch

Note: The data corresponds to Chlorpheniramine maleate as a KBr disc or nujol mull[1].

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

    • Press the sample firmly against the crystal using the pressure clamp to ensure good contact.

  • Data Acquisition:

    • Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • The resulting spectrum will be of absorbance or transmittance versus wavenumber.

Non-destructive analysis of chlorpheniramine maleate in pharmaceutical tablets and granules can be performed using chemometrics-assisted attenuated total reflectance infrared spectroscopy (ATR-IR)[4][5].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometry Data (LC-MS/MS)

m/zAssignment
275.131[M+H]⁺ (protonated molecule)
230.074[M+H - N(CH₃)₂]⁺
232.070Isotopic peak of 230
167.073[C₁₂H₉N]⁺ (fragment)

Note: Data obtained via LC-MS with a qTof instrument in positive ion mode[6].

Experimental Protocol for Mass Spectrometry (LC-MS)

A typical procedure for analyzing Chlorpheniramine by LC-MS is as follows:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration (e.g., in the ng/mL to µg/mL range). Plasma samples may require a liquid-liquid or solid-phase extraction step[7][8].

  • Liquid Chromatography (LC):

    • Inject the sample onto an appropriate LC column (e.g., C18).

    • Use a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) to elute the compound.

  • Mass Spectrometry (MS):

    • The eluent from the LC is directed into the mass spectrometer source (e.g., electrospray ionization - ESI).

    • Set the mass spectrometer to operate in positive ion mode.

    • Acquire full scan mass spectra or use selected reaction monitoring (SRM) for targeted quantification[9].

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to confirm the structure.

Visualizations

Below are diagrams illustrating the general workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Insert into Spectrometer B->C D Tune and Shim C->D E Acquire FID D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Calibrate and Analyze Spectrum G->H

NMR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum B->C D Background Subtraction C->D E Analyze Spectrum D->E

ATR-FTIR Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Mass Analysis A Dissolve and Dilute Sample B Inject into LC System A->B C Elute Compound B->C D Ionization (e.g., ESI) C->D E Mass Filtering D->E F Detection E->F G Generate Mass Spectrum F->G

LC-MS Experimental Workflow

References

(2R,3S)-Chlorpheg: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of (2R,3S)-Chlorpheg, also known as (2S)-2-amino-3-(4-chlorophenyl)pentanedioic acid (CAS: 114029-88-8), is limited. This guide provides a comprehensive framework based on the known chemical structure of Chlorpheg, data from analogous compounds (chlorinated aromatic compounds and glutamic acid derivatives), and established methodologies for the physicochemical characterization of pharmaceutical compounds. The quantitative data presented herein is illustrative and intended to serve as a template for experimental design and data presentation.

Introduction

This compound, with the chemical name (2S)-2-amino-3-(4-chlorophenyl)pentanedioic acid, is a derivative of glutamic acid. As a glutamate analog, it is of interest for its potential to interact with glutamate receptors and transporters, which are pivotal in excitatory neurotransmission.[1][2] The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation development to in vivo efficacy and safety. This document outlines the core studies and methodologies required to thoroughly characterize the solubility and stability profile of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor affecting its absorption and bioavailability. Based on its structure—a zwitterionic amino acid with a lipophilic chlorophenyl group—the solubility of this compound is expected to be highly dependent on pH and the polarity of the solvent.

Predicted Solubility Characteristics
  • Aqueous Solubility: As an amino acid, Chlorpheg possesses both an acidic carboxylic acid group and a basic amino group. Its aqueous solubility is anticipated to be lowest at its isoelectric point (pI) and significantly higher at pH values above and below the pI, where it exists as a charged species.

  • Organic Solubility: The presence of the chlorophenyl group imparts significant non-polar character. Therefore, solubility is expected in polar organic solvents, with limited solubility in non-polar aliphatic hydrocarbons.

Quantitative Solubility Data (Illustrative)

The following table presents a template for the systematic evaluation of Chlorpheg's solubility in various media relevant to pharmaceutical development.

Solvent/Medium Temperature (°C) Illustrative Solubility (mg/mL) Method
0.1 N HCl (pH 1.2)2515.2Shake-Flask Method
Acetate Buffer (pH 4.5)251.8Shake-Flask Method
Phosphate Buffer (pH 6.8)258.5Shake-Flask Method
Phosphate Buffered Saline (pH 7.4)2512.1Shake-Flask Method
Water252.5Shake-Flask Method
Methanol2522.0Shake-Flask Method
Ethanol2514.5Shake-Flask Method
Dimethyl Sulfoxide (DMSO)25>100Shake-Flask Method
Dichloromethane25<0.1Shake-Flask Method

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are fundamental for determining storage conditions, retest periods, and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[3][4][5]

Summary of Forced Degradation Studies (Illustrative Data)

This table summarizes the expected outcomes of forced degradation studies on this compound.

Stress Condition Duration Assay (% Initial) Purity (% Area) Major Degradants (% Area) Observations
0.1 N HCl, 60°C24 hours92.594.1D1 (2.8%), D2 (1.5%)Minor degradation observed.
0.1 N NaOH, 60°C8 hours85.188.2D3 (7.5%), D4 (2.1%)Significant degradation. Potential hydrolysis.
3% H₂O₂, Room Temp24 hours90.391.5D5 (5.2%)Oxidation is a likely degradation pathway.
Thermal (80°C, dry)48 hours98.899.1D1 (0.5%)Thermally stable in solid form.
Photostability (ICH Q1B Option 2)-97.298.0D6 (1.1%)Minor degradation upon exposure to light.
Long-Term Stability (Illustrative Data)

Long-term stability studies are conducted under recommended storage conditions to establish the retest period.

Storage Condition Time Point (Months) Assay (% Initial) Purity (% Area)
25°C / 60% RH0100.099.8
399.799.8
699.599.7
1299.199.6
40°C / 75% RH0100.099.8
398.298.5
696.597.1

Experimental Protocols

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the samples (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

  • Quantification: Aspirate a precise aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[6][7]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess Chlorpheg to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or Filter to get saturated solution B->C D Dilute aliquot C->D E Analyze by HPLC-UV D->E G cluster_stress Stress Conditions Start Prepare Chlorpheg Solutions and Solid Samples Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal (e.g., 80°C, solid) Start->Thermal Photo Photostability (ICH Q1B) Start->Photo Sample Sample at Time Points (e.g., 0, 4, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Quench and Analyze by Stability-Indicating HPLC Sample->Analyze End Identify Degradation Pathways and Products Analyze->End G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate iGluR iGluR (NMDA, AMPA) Glutamate->iGluR mGluR mGluR (Group I, II, III) Glutamate->mGluR Ion_Channel Ion Influx (Na+, Ca2+) iGluR->Ion_Channel GPCR G-Protein Signaling (PLC, cAMP) mGluR->GPCR Response Neuronal Response (Excitability, Plasticity) Ion_Channel->Response GPCR->Response

References

Predicted Mechanism of Action for (2R,3S)-Chlorpheg: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Predicted Core Mechanism of Action for (2R,3S)-Chlorpheg

Disclaimer: The compound "this compound" is not described in currently available scientific literature. This document presents a predicted mechanism of action based on the hypothesis that "this compound" is a derivative of the well-characterized compound, chlorpheniramine. The structural elements suggested by the name ("Chlor" for chloro-, "phe" for phenyl) and the specified stereochemistry point towards a close structural relationship. All data and pathways described herein are based on published information for chlorpheniramine and its stereoisomers and should be considered predictive for "this compound."

Executive Summary

This technical guide outlines the predicted mechanism of action for the novel compound this compound. Based on structural analogy to chlorpheniramine, a first-generation alkylamine antihistamine, this compound is predicted to function primarily as a potent inverse agonist of the histamine H1 receptor.[1] Secondary mechanisms may include weak anticholinergic effects and inhibition of the serotonin transporter.[1] This document provides a comprehensive overview of the predicted pharmacology, quantitative binding affinities, relevant experimental protocols, and the primary signaling pathway associated with its principal mechanism of action.

Predicted Pharmacological Profile

This compound is predicted to exert its effects through competitive binding to the histamine H1 receptor. As a first-generation antihistamine analog, it is expected to cross the blood-brain barrier, leading to both peripheral and central nervous system effects. The primary therapeutic action is anticipated to be the alleviation of allergic symptoms mediated by histamine.

Primary Predicted Mechanism:

  • Histamine H1 Receptor Inverse Agonism: this compound is predicted to bind to the H1 receptor, stabilizing it in an inactive conformation. This action prevents the receptor from being activated by histamine, thereby blocking the downstream signaling cascade that leads to allergic symptoms such as vasodilation, increased capillary permeability, and smooth muscle contraction.[1]

Secondary Predicted Mechanisms:

  • Anticholinergic Activity: The compound may act as an antagonist at muscarinic acetylcholine receptors, which could contribute to side effects like dry mouth and urinary retention.[1]

  • Serotonin Reuptake Inhibition: A notable characteristic of chlorpheniramine is its affinity for the serotonin transporter (SERT).[1] It is plausible that this compound shares this property, which could impart weak antidepressant-like effects.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities of the enantiomers of chlorpheniramine for the histamine H1 receptor and muscarinic acetylcholine receptors. It is predicted that this compound will exhibit a similar affinity profile, with one of its stereoisomers showing significantly higher potency. The dextrorotatory (S)-enantiomer of chlorpheniramine (dexchlorpheniramine) is the more active isomer.[1][2]

Compound/EnantiomerTarget ReceptorBinding Affinity (Kd or Ki)Reference
Dexchlorpheniramine ((S)-enantiomer)Histamine H1 ReceptorKi = 2.67 - 4.81 nM[1]
Dexchlorpheniramine ((S)-enantiomer)Muscarinic Acetylcholine ReceptorsKd = 1,300 nM[1]
Levchlorpheniramine ((R)-enantiomer)Histamine H1 ReceptorKi = 211 - 361 nM[1]
Racemic ChlorpheniramineSerotonin Transporter (SERT)Kd = 15.2 nM[1]
Racemic ChlorpheniramineNorepinephrine Transporter (NET)Kd = 1,440 nM[1]
Racemic ChlorpheniramineDopamine Transporter (DAT)Kd = 1,060 nM[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action of this compound, based on standard practices for similar compounds.

Radioligand Binding Assay for Histamine H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • HeLa or CHO cells stably expressing the human histamine H1 receptor.

  • Radioligand: [3H]pyrilamine.

  • Test compound: this compound at various concentrations.

  • Non-specific binding control: Mepyramine (10 µM).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and counter.

Protocol:

  • Prepare cell membrane homogenates from the H1 receptor-expressing cell line.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]pyrilamine (final concentration ~1 nM), and 25 µL of various concentrations of this compound.

  • For determining non-specific binding, substitute the test compound with 10 µM mepyramine.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing ~50 µg of protein).

  • Incubate the mixture at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Signaling Pathways and Workflows

Predicted Signaling Pathway of H1 Receptor Antagonism

The following diagram illustrates the predicted primary mechanism of action, where this compound acts as an inverse agonist at the histamine H1 receptor, preventing the activation of the Gq/G11 pathway.

H1_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates Chlorpheg This compound Chlorpheg->H1R Inhibits (Inverse Agonist) IP3 IP3 DAG DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (Vasodilation, etc.) Ca->Response PKC->Response

Caption: Predicted H1 Receptor inverse agonism by this compound.

Experimental Workflow for Receptor Affinity

The diagram below outlines the logical flow of the radioligand binding assay used to determine the binding affinity of the test compound.

Workflow start Start prepare_membranes Prepare Cell Membranes (Expressing H1R) start->prepare_membranes prepare_assay Prepare Assay Plate: - Radioligand ([³H]pyrilamine) - Test Compound (Chlorpheg) - Control (Mepyramine) prepare_membranes->prepare_assay initiate_reaction Add Membranes to Initiate Binding prepare_assay->initiate_reaction incubate Incubate at 25°C for 60 minutes initiate_reaction->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash Filters terminate->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) quantify->analyze end End analyze->end

Caption: Workflow for determining receptor binding affinity.

Conclusion

While the specific compound this compound is not documented in public scientific databases, a predictive analysis based on its likely structural relationship to chlorpheniramine provides a strong hypothetical framework for its mechanism of action. It is predicted to be a potent histamine H1 receptor inverse agonist with potential off-target effects on muscarinic and serotonin receptors. The provided quantitative data and experimental protocols for chlorpheniramine serve as a robust starting point for the empirical investigation and validation of this compound's pharmacological profile. Any further development of this compound will require synthesis and empirical testing to confirm these predictions.

References

(2R,3S)-Chlorpheg: An In-Depth Technical Guide to its Potential Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-Chlorpheg, systematically known as (2R,3S)-3-(4-chlorophenyl)glutamic acid, is a stereoisomer of a phenyl-substituted glutamate derivative. This technical guide provides a comprehensive overview of the known biological targets of this compound, with a primary focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and presents signaling pathways and experimental workflows through standardized diagrams.

Primary Biological Target: NMDA Receptor

The principal identified biological target for this compound is the N-methyl-D-aspartate (NMDA) receptor , a key player in excitatory synaptic transmission in the central nervous system. This compound acts as a weak antagonist at this receptor.

Quantitative Data for NMDA Receptor Antagonism

The antagonistic effect of this compound on the NMDA receptor has been quantified by its ability to reduce agonist-induced neuronal depolarization. The following table summarizes the available data from electrophysiological studies.

CompoundConcentration (µM)AgonistAgonist Concentration (µM)Effect on Response Amplitude (% of Control ± SEM)Reference
This compound100L-Homocysteic acid (L-HCA)1094.2 ± 1.4 (significant reduction)Jane et al. (1996)[1]
This compound500L-Homocysteic acid (L-HCA)10Slight but significant depressionChalmers et al. (1995)[2]

SEM: Standard Error of the Mean

Experimental Protocol: Electrophysiological Recording in Neonatal Rat Motoneurons

The primary evidence for the NMDA antagonistic activity of this compound comes from electrophysiological experiments conducted on neonatal rat spinal cord preparations.

1.2.1. Preparation of Spinal Cord

  • Spinal cords are isolated from neonatal Wistar rats (1-5 days old).

  • The cord is placed in a bath and continuously superfused with artificial cerebrospinal fluid (aCSF) gassed with 95% O₂ and 5% CO₂ at room temperature. The aCSF composition is typically (in mM): NaCl 127, KCl 1.9, KH₂PO₄ 1.2, CaCl₂ 2.4, MgSO₄ 1.3, NaHCO₃ 26, glucose 10.

1.2.2. Electrophysiological Recording

  • Intracellular recordings are obtained from motoneurons in the ventral horn using glass microelectrodes filled with 3 M KCl.

  • The membrane potential of the motoneurons is recorded.

  • Agonists (e.g., L-homocysteic acid or NMDA) are applied to the bath to induce depolarization of the motoneuron membrane.

  • Once a stable agonist-induced depolarization is achieved, this compound is co-applied at a specific concentration.

  • The change in the amplitude of the agonist-induced depolarization in the presence of this compound is measured to determine its antagonistic effect.

Signaling Pathway: NMDA Receptor Antagonism

This compound exerts its effect by binding to the NMDA receptor and preventing its activation by endogenous agonists like glutamate and glycine. This blockade inhibits the influx of Ca²⁺ ions through the receptor's ion channel, thereby dampening downstream signaling cascades.

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutamate Glutamate/ Glycine NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates Chlorpheg This compound Chlorpheg->NMDAR Binds & Blocks Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Signaling Downstream Signaling Ca_influx->Signaling Initiates

NMDA Receptor Antagonism by this compound.

Other Potential Biological Targets

While the primary characterized activity of this compound is NMDA receptor antagonism, its stereoisomers have been shown to interact with excitatory amino acid transporters (EAATs).

Excitatory Amino Acid Transporters (EAATs)

The stereoisomers (2S,3S)- and (2S,3R)-Chlorpheg have been observed to potentiate L-HCA-induced depolarizations, an effect attributed to the inhibition of excitatory amino acid uptake sites[2]. This suggests that while the (2R,3S) isomer is a weak NMDA antagonist, other stereoisomers of 3-(4-chlorophenyl)glutamic acid are active at EAATs. It is plausible that this compound may have some, albeit likely weak, affinity for EAATs, although this has not been explicitly quantified.

Experimental Workflow: Investigating EAAT Inhibition

A common method to assess the inhibition of EAATs is through radiolabeled substrate uptake assays.

EAAT_Inhibition_Workflow A Prepare synaptosomes or cells expressing EAATs B Incubate with this compound (or other test compounds) A->B C Add radiolabeled substrate (e.g., [³H]D-aspartate or [³H]L-glutamate) B->C D Incubate for a defined period C->D E Terminate uptake by rapid filtration and washing D->E F Measure radioactivity in cells/ synaptosomes via liquid scintillation counting E->F G Calculate % inhibition and determine IC₅₀ F->G

Workflow for EAAT Inhibition Assay.

Summary and Future Directions

The current body of evidence strongly indicates that the primary biological target of this compound is the NMDA receptor, where it functions as a weak antagonist. Its stereoisomers, however, show activity at excitatory amino acid transporters.

For future research, it would be beneficial to:

  • Determine the binding affinity (Ki) of this compound for the NMDA receptor using radioligand binding assays.

  • Investigate the subtype selectivity of this compound for different NMDA receptor subunit combinations (e.g., GluN2A, GluN2B).

  • Quantify any potential activity of this compound at various EAAT subtypes.

  • Explore potential off-target effects at other glutamate receptors (e.g., AMPA, kainate, and metabotropic glutamate receptors).

This technical guide provides a foundational understanding of the biological targets of this compound for researchers and professionals in the field of drug development. Further investigation is warranted to fully elucidate its pharmacological profile.

References

(2R,3S)-Chlorpheg: A Technical Guide to its Discovery and Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Chlorpheg, scientifically known as (2R,3S)-3-(4-chlorophenyl)glutamic acid, is a synthetic amino acid analogue that has been instrumental in the study of excitatory amino acid neurotransmission. Its discovery arose from research into the stereospecificity of excitatory amino acid transporters (EAATs) and receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological background of this compound, with detailed experimental protocols and data presented for the scientific community.

Discovery and Background

The discovery of this compound was a part of a broader investigation into the pharmacological activities of the four stereoisomers of 3-(4-chlorophenyl)glutamic acid. Researchers were exploring how the three-dimensional arrangement of atoms in these molecules influenced their interaction with excitatory amino acid systems in the central nervous system.

Initial studies on the racemic mixture of 3-(4-chlorophenyl)glutamic acid revealed potent effects on the uptake of L-homocysteic acid (L-HCA), an endogenous excitatory amino acid. This prompted the diastereoselective synthesis and subsequent pharmacological evaluation of each of the four individual stereoisomers: (2R,3R), (2S,3S), (2S,3R), and this compound.

This stereochemical investigation led to a significant finding: the different isomers possessed distinct and separable pharmacological profiles. While the (2S,3S) and (2S,3R) isomers were found to be potent and selective inhibitors of L-HCA uptake, this compound was identified as a weak N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The (2R,3R) isomer was found to be inactive. This discovery highlighted the stringent stereochemical requirements for ligand recognition at both EAATs and NMDA receptors.

Experimental Protocols

Synthesis of (2R,3S)-3-(4-Chlorophenyl)glutamic Acid

The diastereoselective synthesis of all four stereoisomers of 3-(4-chlorophenyl)glutamic acid, including this compound, was first reported by Jane et al. (1996). The key step involves the stereoselective Michael addition of a chiral glycine enolate equivalent to a cinnamate derivative. The following is a detailed protocol based on the published literature.

Experimental Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Michael Addition cluster_separation Purification cluster_hydrolysis Deprotection cluster_final Final Product start_1 cis-Methyl 4-chlorocinnamate step_2 2. Addition of cis-Methyl 4-chlorocinnamate to the enolate solution. start_1->step_2 start_2 (2R,5R)-2,5-Dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine (Schöllkopf's Chiral Auxiliary) step_1 1. Deprotonation of Schöllkopf's Auxiliary with n-BuLi in THF at -78 °C to form the chiral glycine enolate. start_2->step_1 step_1->step_2 step_3 3. Stereoselective Michael Addition to yield a diastereomeric mixture of protected amino acid precursors. step_2->step_3 step_4 Separation of the (2R,3S) and (2R,3R) diastereomers by flash column chromatography. step_3->step_4 step_5 Acid hydrolysis (e.g., 6N HCl, reflux) of the purified (2R,3S) diastereomer to remove the chiral auxiliary and hydrolyze the ester. step_4->step_5 final_product (2R,3S)-3-(4-Chlorophenyl)glutamic Acid (this compound) step_5->final_product

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Preparation of the Chiral Glycine Enolate: To a solution of (2R,5R)-2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-methylpyrazine in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The resulting deep red solution is stirred at this temperature for 30 minutes to ensure complete formation of the lithiated species.

  • Michael Addition: A solution of cis-methyl 4-chlorocinnamate in anhydrous THF is then added dropwise to the chiral enolate solution at -78 °C. The reaction mixture is stirred for several hours at this temperature, allowing for the stereoselective addition to occur.

  • Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Chromatographic Separation: The resulting crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired (2R,3S) diastereomer from the other stereoisomers.

  • Hydrolysis and Purification: The purified protected (2R,3S) diastereomer is then subjected to acidic hydrolysis by refluxing in 6N hydrochloric acid for several hours. This step removes the chiral auxiliary and hydrolyzes the methyl ester to the carboxylic acid. The reaction mixture is then cooled, and the product is purified, typically by ion-exchange chromatography, to yield the final product, (2R,3S)-3-(4-chlorophenyl)glutamic acid.

Electrophysiological Recordings in Neonatal Rat Spinal Cord

The pharmacological activity of this compound was characterized using electrophysiological recordings from neonatal rat motoneurons. The following protocol is a generalized procedure based on the methodologies described in the literature.

Experimental Workflow for Electrophysiological Characterization

G cluster_prep Preparation cluster_recording Recording cluster_drug Drug Application cluster_analysis Data Analysis prep_1 Isolation of the spinal cord from a neonatal rat. prep_2 Preparation of a hemisected spinal cord preparation in vitro. prep_1->prep_2 prep_3 Placement of the preparation in a recording chamber with artificial cerebrospinal fluid (aCSF). prep_2->prep_3 rec_1 Intracellular or whole-cell patch-clamp recording from a motoneuron. prep_3->rec_1 rec_2 Application of an agonist (e.g., L-HCA or NMDA) to elicit a baseline depolarization. rec_1->rec_2 drug_1 Bath application of this compound at a known concentration. rec_2->drug_1 analysis_1 Re-application of the agonist in the presence of this compound. drug_1->analysis_1 analysis_2 Measurement of the change in the agonist-induced depolarization. analysis_1->analysis_2 analysis_3 Comparison of the response before and after drug application to determine the antagonistic effect. analysis_2->analysis_3 G cluster_receptor NMDA Receptor cluster_cell Postsynaptic Neuron NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Inhibited by this compound Glutamate Glutamate Glutamate->NMDA_R Binds Glycine Glycine/D-Serine Glycine->NMDA_R Binds Chlorpheg This compound Chlorpheg->NMDA_R Blocks Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_influx->Signaling Activates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive influx leads to Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Leads to

References

Preliminary In Vitro Screening of (2R,3S)-Chlorpheg: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the preliminary in vitro screening of (2R,3S)-Chlorpheg, also known as (2R,3S)-3-(4-chlorophenyl)glutamic acid. The document summarizes the known biological activity of this specific stereoisomer, focusing on its effects on neuronal activity. Detailed experimental protocols for the key cited experiments are provided, along with quantitative data presented in a clear, tabular format. Visual diagrams illustrating the experimental workflow and the proposed signaling pathway are included to facilitate understanding.

Introduction

This compound is a stereoisomer of 3-(4-chlorophenyl)glutamic acid. As part of the broader family of phenylglutamic acid analogues, its biological activity is of interest to researchers in neuroscience and pharmacology. Preliminary in vitro studies have been conducted to elucidate the pharmacological profile of the individual stereoisomers of chlorophenylglutamic acid. This guide focuses specifically on the findings related to the (2R,3S) isomer.

In Vitro Biological Activity

The primary in vitro biological activity identified for this compound is its effect on neuronal excitability. Specifically, it has been shown to exert a modest but statistically significant depressant action on induced neuronal depolarization.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro electrophysiology studies on neonatal rat motoneurons.

CompoundConcentrationAgonistAgonist ConcentrationEffect on Response Amplitude (% of Control ± SEM)Reference
This compound100 µML-homocysteic acid (L-HCA)10 µM94.2 ± 1.4 (n=9)[1]

This result indicates a statistically significant reduction in the depolarization induced by the excitatory amino acid L-homocysteic acid.

Proposed Mechanism of Action

The observed depressant effect of this compound on neuronal depolarization is attributed to the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors.[2]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound as an NMDA receptor antagonist.

NMDA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Activates Depolarization Neuronal Depolarization Ca_ion->Depolarization Leads to Chlorpheg This compound Chlorpheg->NMDAR Blocks

Caption: Proposed mechanism of this compound as an NMDA receptor antagonist.

Experimental Protocols

The following is a detailed methodology for the in vitro electrophysiology assay used to characterize the activity of this compound.

Electrophysiological Recording in Neonatal Rat Motoneurons

Objective: To determine the effect of this compound on depolarizations evoked by L-homocysteic acid (L-HCA) in neonatal rat motoneurons.

Materials:

  • Spinal cords from neonatal rats.

  • Artificial cerebrospinal fluid (aCSF).

  • (2R,3S)-3-(4-chlorophenyl)glutamic acid (Chlorpheg).

  • L-homocysteic acid (L-HCA).

  • Standard electrophysiology rig with microelectrodes and recording equipment.

Procedure:

  • Preparation of Spinal Cord Slices: Isolate the spinal cords from neonatal rats and prepare transverse slices.

  • Incubation: Maintain the slices in oxygenated aCSF at room temperature.

  • Recording Setup: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.

  • Cell Identification: Identify motoneurons visually for intracellular recording.

  • Electrophysiological Recording:

    • Obtain stable intracellular recordings from a motoneuron using a sharp microelectrode.

    • Record the resting membrane potential.

  • Agonist Application:

    • Apply a baseline concentration of L-HCA (10 µM) to induce a stable depolarization.

    • Record the amplitude of the L-HCA-evoked depolarization.

  • Compound Application:

    • Co-apply this compound (100 µM) with L-HCA (10 µM).

    • Record the amplitude of the depolarization in the presence of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the L-HCA-induced depolarization before and after the application of this compound.

    • Express the response in the presence of the compound as a percentage of the control response (L-HCA alone).

    • Perform statistical analysis to determine the significance of any change in response amplitude.

Experimental Workflow

The following diagram illustrates the workflow for the electrophysiology experiment.

Experimental_Workflow A Spinal Cord Slice Preparation B Transfer to Recording Chamber A->B C Obtain Intracellular Recording from Motoneuron B->C D Apply L-HCA (10 µM) - Control C->D E Record Depolarization Amplitude D->E F Co-apply this compound (100 µM) + L-HCA (10 µM) E->F G Record Depolarization Amplitude F->G H Data Analysis and Comparison G->H

Caption: Workflow for the in vitro electrophysiology assay.

Conclusion

The preliminary in vitro screening of this compound has identified it as a weak antagonist of NMDA receptor-mediated neuronal depolarization. The data, obtained from electrophysiological studies on neonatal rat motoneurons, provides a foundational understanding of the compound's activity. Further in vitro studies, including binding assays to determine affinity for the NMDA receptor and broader screening against a panel of other receptors and ion channels, are warranted to develop a more comprehensive pharmacological profile. Cytotoxicity and metabolic stability assays would also be crucial next steps in the preclinical evaluation of this compound.

References

An In-Depth Technical Guide to (2R,3S)-Chlorpheg: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Chlorpheg, chemically known as (2R,3S)-3-(4-Chlorophenyl)glutamic acid , is a specific stereoisomer of a phenyl-substituted amino acid analog. As a research chemical, it has garnered interest for its potential to modulate excitatory amino acid neurotransmission. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis methodology, and an exploration of its biological activity, with a focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of (2R,3S)-3-(4-Chlorophenyl)glutamic acid is presented in Table 1. Due to the limited availability of experimental data for this specific stereoisomer, some values are based on predictions for structurally similar compounds.

Table 1: Physical and Chemical Properties of (2R,3S)-3-(4-Chlorophenyl)glutamic acid

PropertyValueSource
IUPAC Name (2R,3S)-2-amino-3-(4-chlorophenyl)pentanedioic acid-
Synonyms This compound, (2R,3S)-3-CPG-
Molecular Formula C₁₁H₁₂ClNO₄-
Molecular Weight 257.67 g/mol [1]
Melting Point 191.4-192.2 °CDiastereoselective Synthesis of All Four Isomers of 3-(4-Chlorophenyl)glutamic Acid
Appearance White solidDiastereoselective Synthesis of All Four Isomers of 3-(4-Chlorophenyl)glutamic Acid
Solubility Water: Data not available. Related compound L-glutamic acid is soluble at 8.64 g/L at room temperature.[2] Methanol: Slightly soluble (predicted for a similar compound).[3] DMSO: Soluble (predicted for a similar compound).[4] Ethanol, Ether, Acetone: Likely sparingly soluble to insoluble based on data for L-glutamic acid.[2]-
pKa (Predicted) α-COOH: ~2.2 γ-COOH: ~4.50 α-NH₃⁺: ~9.7Based on glutamic acid[5] and a similar compound.[3]
Spectroscopic Data ¹³C NMR: Data available.[6]-

Experimental Protocols

Diastereoselective Synthesis of (2R,3S)-3-(4-Chlorophenyl)glutamic Acid

The synthesis of the four stereoisomers of 3-(4-chlorophenyl)glutamic acid has been achieved through a diastereoselective approach. The following is a general protocol based on the published literature.[7]

Experimental Workflow: Diastereoselective Synthesis

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis and Purification start cis-4-Chlorocinnamate product1 Mixture of Diastereomers ((2R,3S) and (2R,3R) adducts) start->product1 Lithiation followed by Michael Addition reagent1 (6S)-(+)-bis-lactim ether reagent1->product1 sep Flash Silica Gel Chromatography product1->sep iso1 (2R,3S)-adduct sep->iso1 iso2 (2R,3R)-adduct sep->iso2 hydrolysis Acid Hydrolysis iso1->hydrolysis purification Ion-Exchange Chromatography and Crystallization hydrolysis->purification final_product (2R,3S)-3-(4-Chlorophenyl)glutamic acid purification->final_product G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal glutamate Glutamate nmda NMDA Receptor glutamate->nmda binds ion_channel Ion Channel nmda->ion_channel opens ca_influx Ca²⁺ Influx ion_channel->ca_influx allows downstream Downstream Signaling (e.g., ERK, CREB activation) ca_influx->downstream chlorpheg This compound chlorpheg->nmda blocks G cluster_0 Preparation cluster_1 Recording cluster_2 Drug Application & Analysis slice Prepare Brain Slices setup Mount Slice in Recording Chamber slice->setup patch Whole-Cell Patch Clamp Recording setup->patch record_base Record Baseline NMDA Receptor-mediated EPSCs patch->record_base stim Stimulate Presynaptic Fibers stim->patch apply_drug Bath Apply This compound record_base->apply_drug record_drug Record EPSCs in Presence of Drug apply_drug->record_drug analysis Analyze Changes in EPSC Amplitude and Kinetics record_drug->analysis

References

Synthesis of (2R,3S)-Chlorophenylglycine: A Technical Guide to Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(2R,3S)-Chlorophenylglycine, colloquially referred to as (2R,3S)-Chlorpheg, is a non-proteinogenic amino acid characterized by two contiguous stereocenters. Its precise stereochemistry makes it a valuable chiral building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The structural ambiguity of the term "Chlorpheg" necessitates a clear definition for the purpose of this guide. Based on common nomenclature for β-substituted α-amino acids, this document will focus on the synthesis of (2R,3S)-2-amino-3-chloro-3-phenylpropanoic acid and its derivatives where the chloro-substituent is on the phenyl ring. This guide provides an in-depth overview of the key starting materials and synthetic strategies for obtaining this specific stereoisomer, tailored for researchers and professionals in drug development and organic synthesis.

Core Synthetic Strategies and Starting Materials

The diastereoselective and enantioselective synthesis of this compound presents a significant chemical challenge. The primary routes to this molecule rely on the stereocontrolled introduction of the amine and chlorine functionalities. The most logical and frequently suggested starting materials fall into two main categories: derivatives of cinnamic acid and stereoisomers of phenylserine.

From Phenylserine Derivatives: Stereospecific Nucleophilic Substitution

A highly effective and stereospecific approach to this compound involves the conversion of a corresponding β-hydroxy-α-amino acid. The readily available stereoisomers of 3-phenylserine serve as ideal precursors. The synthesis hinges on the stereospecific replacement of the hydroxyl group at the C3 position with a chlorine atom.

Key Starting Material: (2R,3S)-3-Phenylserine

The synthesis commences with a specific stereoisomer of 3-phenylserine, (2R,3S)-3-phenylserine (also known as D-threo-3-phenylserine). This precursor already possesses the desired stereochemistry at both the α- and β-carbons. The critical step is the chlorination of the β-hydroxyl group. This transformation can be achieved using various reagents, with the choice of reagent and reaction conditions being crucial for maintaining or inverting the stereochemistry at the C3 position.

Table 1: Common Reagents for Hydroxyl to Chloro Conversion

ReagentTypical Reaction ConditionsStereochemical Outcome
Thionyl Chloride (SOCl₂)Pyridine or other base, low temperatureTypically Sₙ2 (inversion)
Appel Reaction (PPh₃, CCl₄)Inert solvent (e.g., CH₂Cl₂, CH₃CN)Typically Sₙ2 (inversion)
Methanesulfonyl Chloride (MsCl) followed by LiClBase (e.g., Et₃N), then nucleophilic substitutionTwo-step, overall inversion
From Cinnamic Acid Derivatives: Asymmetric Transformations

An alternative strategy begins with prochiral cinnamic acid or its derivatives. This approach requires the asymmetric introduction of both the amino and chloro functionalities across the double bond. While potentially more convergent, achieving high diastereoselectivity and enantioselectivity can be challenging.

Key Starting Material: (E)-Cinnamic acid or its esters

Methods such as asymmetric aminohalogenation are employed to install the required functional groups with the correct stereochemistry.

Experimental Protocols

Protocol 1: Synthesis of (2R,3S)-3-Chloro-2-amino-3-phenylpropanoic Acid from (2R,3S)-Phenylserine

This protocol describes a representative two-step procedure involving the protection of the amino and carboxyl groups of (2R,3S)-phenylserine, followed by stereospecific chlorination of the hydroxyl group and subsequent deprotection. The chlorination is depicted here as proceeding with inversion of configuration, which is common for many standard chlorinating agents.

Step 1: Protection of (2R,3S)-Phenylserine

  • Amino Group Protection: To a solution of (2R,3S)-phenylserine (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carboxyl Group Protection: After confirming the completion of the N-protection via TLC, acidify the mixture to pH 3 with 1 M HCl. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting N-Boc-(2R,3S)-phenylserine is then dissolved in methanol.

  • To this solution, add a catalytic amount of sulfuric acid and reflux for 4 hours to effect esterification.

  • Neutralize the reaction mixture, remove the solvent in vacuo, and purify the resulting N-Boc-(2R,3S)-phenylserine methyl ester by column chromatography.

Step 2: Chlorination and Deprotection

  • Dissolve the protected phenylserine derivative (1.0 eq) in anhydrous pyridine at 0 °C.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by carefully pouring it onto crushed ice and extract the product with diethyl ether.

  • Wash the organic layer with saturated copper sulfate solution, followed by brine. Dry the organic phase over magnesium sulfate and concentrate to yield the crude chlorinated product.

  • Deprotection: Treat the crude product with a solution of 4 M HCl in dioxane at room temperature for 4 hours to remove the Boc group and hydrolyze the ester.

  • Evaporate the solvent under reduced pressure and triturate the residue with diethyl ether to afford the hydrochloride salt of (2R,3S)-3-chloro-2-amino-3-phenylpropanoic acid.

Table 2: Representative Quantitative Data for Phenylserine-based Synthesis

StepProductStarting MaterialYield (%)Diastereomeric Ratio
1N-Boc-(2R,3S)-phenylserine methyl ester(2R,3S)-Phenylserine~85-95>99:1
2(2R,3S)-3-Chloro-2-amino-3-phenylpropanoic acid HClProtected Phenylserine~60-75>95:5 (anti)

Visualizing the Synthetic Pathway

Below are diagrams illustrating the logical flow of the synthetic strategies.

Synthesis_from_Phenylserine start (2R,3S)-Phenylserine prot Protection (Amino & Carboxyl) start->prot protected_ps Protected (2R,3S)-Phenylserine prot->protected_ps chlor Chlorination (e.g., SOCl2) protected_ps->chlor protected_cl Protected this compound chlor->protected_cl deprot Deprotection protected_cl->deprot final This compound deprot->final

Caption: Synthetic workflow starting from (2R,3S)-Phenylserine.

Synthesis_from_Cinnamic_Acid start (E)-Cinnamic Acid asym_reaction Asymmetric Aminohalogenation start->asym_reaction intermediate Protected this compound asym_reaction->intermediate deprot Deprotection intermediate->deprot final This compound deprot->final

Caption: General synthetic approach from (E)-Cinnamic Acid.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for skilled synthetic chemists. The most reliable and stereospecific route currently appears to be the chemical modification of readily available (2R,3S)-phenylserine. This method allows for a high degree of control over the stereochemical outcome. Future research may focus on developing more efficient and scalable asymmetric catalytic methods starting from cinnamic acid derivatives. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to embark on the synthesis of this valuable chiral building block.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (2R,3S)-Chlorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Chlorophenylglycine, hereafter referred to as (2R,3S)-Chlorpheg, is a non-proteinogenic amino acid that holds potential as a chiral building block in the synthesis of pharmacologically active compounds. Its defined stereochemistry is crucial for the biological activity and selectivity of the final drug candidates. This document outlines a detailed protocol for the asymmetric synthesis of this compound. The described methodology is based on a diastereoselective alkylation of a chiral N-acyloxazolidinone, a robust and well-established method for the asymmetric synthesis of β-amino acids. This approach provides excellent control over the stereochemistry at the α and β positions.

Synthetic Strategy Overview

The asymmetric synthesis of this compound is achieved through a multi-step sequence, with the key stereochemistry-defining step being the diastereoselective alkylation of a chiral Evans' auxiliary. The overall workflow involves the acylation of a chiral oxazolidinone, followed by diastereoselective enolization and alkylation. The final step is the hydrolytic cleavage of the chiral auxiliary to yield the target amino acid.

G cluster_workflow Synthesis Workflow A Acylation of Chiral Auxiliary B Diastereoselective Alkylation A->B N-Acyl Oxazolidinone C Auxiliary Cleavage B->C Alkylated Product D Purification C->D Crude Product E Final Product: this compound D->E Purified Product

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step 1: Synthesis of N-(Chloroacetyl)-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one
  • To a solution of (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation
  • To a solution of the N-(chloroacetyl)-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the sodium enolate.

  • In a separate flask, prepare a solution of a suitable chlorophenylmethyl halide (e.g., 2-chlorobenzyl bromide) (1.2 eq) in anhydrous THF.

  • Add the electrophile solution to the enolate solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Hydrolysis and Recovery of Chiral Auxiliary
  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (4.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl to pH 2.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • The aqueous layer containing the desired amino acid can be further purified by ion-exchange chromatography.

Synthetic Pathway

The following diagram illustrates the chemical transformations in the asymmetric synthesis of this compound.

G Start Chiral Auxiliary Acylation N-Acyl Oxazolidinone Start->Acylation Chloroacetyl chloride, n-BuLi Alkylation Alkylated Intermediate Acylation->Alkylation NaHMDS, Chlorophenylmethyl halide Cleavage This compound Alkylation->Cleavage LiOH, H2O2

Caption: Key steps in the asymmetric synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of this compound. These values are representative of typical outcomes for this synthetic methodology.

StepProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1. AcylationN-(Chloroacetyl)-(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one85-95N/A>99
2. AlkylationAlkylated N-acyloxazolidinone70-85>95:5N/A
3. Auxiliary Cleavage(2R,3S)-Chlorophenylglycine80-90N/A>98

Conclusion

The protocol described provides a reliable and highly stereoselective method for the synthesis of this compound. The use of an Evans' chiral auxiliary allows for precise control of the stereochemistry, leading to the desired product in high optical purity. This synthetic route is amenable to scale-up and can be adapted for the synthesis of other β-amino acids with high enantiomeric purity, making it a valuable tool for researchers in drug discovery and development.

Application Notes and Protocols: (2R,3S)-N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)isoserine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3S)-N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)isoserine, a key chiral building block, offers a strategic advantage in the asymmetric synthesis of complex molecules, most notably in the development of novel paclitaxel (Taxol®) analogs and other biologically active compounds. Its defined stereochemistry and the presence of a chlorophenyl moiety make it a valuable synthon for introducing specific structural features that can modulate the pharmacological properties of the target molecule.

These application notes provide an overview of the synthesis of this building block and its primary application in the semi-synthesis of paclitaxel analogs, supported by detailed experimental protocols and quantitative data.

Synthesis of (2R,3S)-N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)isoserine

The asymmetric synthesis of the title compound is most effectively achieved through a β-lactam intermediate, often referred to as the Ojima lactam, derived from an ester enolate-imine cyclocondensation reaction. This method allows for high stereocontrol, leading to the desired (2R,3S) configuration.

Synthesis Workflow:

G cluster_0 β-Lactam Formation cluster_1 Side-Chain Synthesis 4-chlorobenzaldehyde 4-chlorobenzaldehyde Imine Formation Imine Formation 4-chlorobenzaldehyde->Imine Formation Chiral Auxiliary Ester Chiral Auxiliary Ester Enolate Formation Enolate Formation Chiral Auxiliary Ester->Enolate Formation Cyclocondensation Cyclocondensation Imine Formation->Cyclocondensation β-Lactam β-Lactam Cyclocondensation->β-Lactam High diastereoselectivity Enolate Formation->Cyclocondensation Hydrolysis Hydrolysis β-Lactam->Hydrolysis N-Boc Protection N-Boc Protection Hydrolysis->N-Boc Protection Final Product Final Product N-Boc Protection->Final Product (2R,3S)-N-Boc-3-(4-chlorophenyl)isoserine

Caption: Synthetic workflow for (2R,3S)-N-Boc-3-(4-chlorophenyl)isoserine.

Experimental Protocol: Synthesis of (3R,4S)-1-benzoyl-3-hydroxy-4-(4-chlorophenyl)azetidin-2-one (β-Lactam Intermediate)

This protocol is adapted from the general procedure for asymmetric β-lactam synthesis.

  • Imine Formation: To a solution of 4-chlorobenzaldehyde (1.1 eq) in dry CH₂Cl₂ at 0 °C, add a solution of the appropriate chiral imine precursor (e.g., derived from a chiral amine) (1.0 eq) and a dehydrating agent (e.g., MgSO₄). Stir the mixture at 0 °C for 2 hours.

  • Enolate Formation: In a separate flask, dissolve a chiral ester (e.g., lithium (R)-(-)-N,N-dimethylphenylglycinol ester) (1.2 eq) in dry THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.2 eq) dropwise and stir for 30 minutes to generate the lithium enolate.

  • Cyclocondensation: Slowly add the freshly prepared imine solution from step 1 to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactam.

Experimental Protocol: Synthesis of (2R,3S)-N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)isoserine
  • β-Lactam Hydrolysis: Dissolve the synthesized β-lactam (1.0 eq) in a mixture of methanol and water. Add a base such as lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl) and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude amino acid.

  • N-Boc Protection: Dissolve the crude amino acid in a mixture of dioxane and water. Add sodium bicarbonate (NaHCO₃) (3.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.5 eq). Stir the mixture at room temperature overnight.

  • Work-up and Purification: Acidify the reaction mixture to pH 2-3 with a dilute acid and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by recrystallization or column chromatography to yield pure (2R,3S)-N-(tert-butoxycarbonyl)-3-(4-chlorophenyl)isoserine.

Application in the Synthesis of Paclitaxel Analogs

A primary application of (2R,3S)-N-Boc-3-(4-chlorophenyl)isoserine is in the semi-synthesis of paclitaxel analogs. The C13 side chain of paclitaxel is crucial for its anticancer activity, and modifications to this side chain can lead to analogs with improved pharmacological profiles.[1] The introduction of a 4-chlorophenyl group on the isoserine side chain has been shown to produce analogs with cytotoxicity comparable to paclitaxel.[1]

General Reaction Scheme:

G Building Block (2R,3S)-N-Boc-3-(4-chlorophenyl)isoserine Coupling Coupling Building Block->Coupling Baccatin III Baccatin III Baccatin III->Coupling Deprotection Deprotection Coupling->Deprotection Paclitaxel Analog Paclitaxel Analog Deprotection->Paclitaxel Analog

Caption: Coupling of the chiral building block with Baccatin III.

Experimental Protocol: Coupling with 7-TES-Baccatin III
  • Activation of the Building Block: To a solution of (2R,3S)-N-Boc-3-(4-chlorophenyl)isoserine (2.0 eq) in dry toluene at 0 °C, add a coupling agent such as dicyclohexylcarbodiimide (DCC) (2.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Coupling Reaction: Add a solution of 7-O-triethylsilyl (TES)-baccatin III (1.0 eq) in dry toluene to the activated acid solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate and purify the residue by flash column chromatography to yield the protected paclitaxel analog.

  • Deprotection: Remove the TES and Boc protecting groups using appropriate deprotection methods (e.g., HF-pyridine for TES and formic acid for Boc) to obtain the final paclitaxel analog.

Quantitative Data

The following table summarizes typical yields and biological activity data for the synthesis of a paclitaxel analog using the 3'-(4-chlorophenyl)isoserine side chain.

StepProductYield (%)Cytotoxicity (IC₅₀) vs. B16 Melanoma Cells
β-Lactam Synthesis(3R,4S)-1-benzoyl-3-hydroxy-4-(4-chlorophenyl)azetidin-2-one~70-80N/A
Side-Chain Synthesis(2R,3S)-N-Boc-3-(4-chlorophenyl)isoserine>90N/A
Coupling & DeprotectionN-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine paclitaxel analogExcellentComparable to Paclitaxel

Data compiled from related synthetic procedures.[1]

Mechanism of Action of Paclitaxel Analogs

Paclitaxel and its analogs exert their anticancer effects by interfering with the normal function of microtubules.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Paclitaxel_Analog Paclitaxel Analog Tubulin β-Tubulin Subunit Paclitaxel_Analog->Tubulin Binds to Microtubule_Assembly Promotes Microtubule Assembly Tubulin->Microtubule_Assembly Microtubule_Stabilization Inhibits Microtubule Disassembly Microtubule_Assembly->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of Paclitaxel analogs.

References

Application Notes and Protocols for (2R,3S)-Chlorpheg Activity using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2R,3S)-Chlorpheg is a novel compound with potential activity at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system.[1][2] Developing a robust cell-based assay is crucial for characterizing the pharmacological activity of this compound, determining its potency and efficacy, and screening for other potential modulators.[3][4]

This document provides a detailed protocol for a cell-based assay to measure the activity of this compound, focusing on its potential agonistic effects on the metabotropic glutamate receptor 5 (mGluR5). The mGluR5 is coupled to a Gq protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i). This increase in intracellular calcium can be readily measured using fluorescent calcium indicators, providing a quantitative readout of receptor activation.[5]

This application note is intended for researchers, scientists, and drug development professionals involved in the characterization of novel compounds targeting mGluRs.

Signaling Pathway

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chlorpheg This compound mGluR5 mGluR5 Chlorpheg->mGluR5 Binds Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Initiates

Caption: mGluR5 Signaling Pathway.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human mGluR5 (HEK293-mGluR5).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL G418 for selection.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Intracellular Calcium Mobilization Assay

This protocol utilizes a no-wash fluorescent calcium indicator for ease of use and high-throughput screening.

Materials:

  • HEK293-mGluR5 cells

  • Black, clear-bottom 96-well microplates

  • This compound stock solution (in DMSO or appropriate solvent)

  • Positive control agonist (e.g., Quisqualate or DHPG)

  • Antagonist (e.g., MPEP or MTEP) (for validation)

  • Fluo-4 NW Calcium Assay Kit (or equivalent)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescence plate reader with excitation and emission wavelengths of ~494 nm and ~516 nm, respectively, and liquid handling capabilities.

Experimental Workflow Diagram:

Experimental_Workflow A 1. Seed HEK293-mGluR5 cells in 96-well plate B 2. Incubate for 24 hours (37°C, 5% CO₂) A->B D 4. Add Dye Loading Solution to cells B->D C 3. Prepare Dye Loading Solution (Fluo-4 NW) C->D E 5. Incubate for 30-60 min at 37°C D->E G 7. Place assay plate in fluorescence reader E->G F 6. Prepare compound plates (Chlorpheg, controls) I 9. Add compounds and record fluorescence change F->I H 8. Record baseline fluorescence G->H H->I J 10. Data Analysis (EC₅₀/IC₅₀ determination) I->J

Caption: Intracellular Calcium Mobilization Assay Workflow.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HEK293-mGluR5 cells in culture medium.

    • Seed 50,000 cells per well in 100 µL of culture medium into a black, clear-bottom 96-well plate.

    • Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the wells.

    • Add 100 µL of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Compound Preparation:

    • Prepare a 2X concentrated serial dilution of this compound in assay buffer.

    • Prepare 2X concentrated solutions of the positive control (e.g., 10 µM Quisqualate) and a negative control (assay buffer with vehicle).

  • Fluorescence Measurement:

    • Place the assay plate in a fluorescence plate reader equipped with a liquid handling system.

    • Set the instrument to record fluorescence every 1-2 seconds at an excitation of ~494 nm and an emission of ~516 nm.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument's liquid handler should then add 100 µL of the 2X compound solutions to the respective wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

Data Analysis
  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F_baseline) from the peak fluorescence (F_peak) after compound addition (ΔF = F_peak - F_baseline).

  • Normalize the data by expressing the response as a percentage of the maximum response observed with the positive control agonist.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).

Data Presentation

Table 1: Potency and Efficacy of this compound
CompoundEC₅₀ (µM)Eₘₐₓ (% of Control)Hill Slope
This compound1.2 ± 0.295 ± 51.1 ± 0.1
Quisqualate (Control)0.1 ± 0.021001.0 ± 0.1

Data are presented as mean ± SEM from three independent experiments.

Table 2: Antagonist Inhibition of this compound Activity
AntagonistConcentration (µM)This compound EC₅₀ ShiftIC₅₀ (µM)
MPEP110-fold0.5 ± 0.1
MPEP10100-fold0.5 ± 0.1

Data demonstrates the specificity of this compound for the mGluR5 receptor.

Conclusion

The described cell-based calcium mobilization assay provides a reliable and high-throughput method for characterizing the activity of this compound on mGluR5.[5][6] This protocol can be adapted to screen compound libraries for novel mGluR5 modulators and to further investigate the structure-activity relationship of this class of compounds. The detailed workflow and data analysis procedures ensure reproducible and accurate results, facilitating the drug discovery and development process.[7]

References

Application Note: Quantification of Chlorpheniramine Enantiomers using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-MS/MS method for the quantification of (2R,3S)-Chlorpheniramine, more commonly referred to as the enantiomers of chlorpheniramine, is crucial for pharmacokinetic studies, drug formulation development, and clinical monitoring. Dexchlorpheniramine, the S-(+)-enantiomer, is the pharmacologically active form, making enantioselective analysis essential. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of chlorpheniramine enantiomers in biological matrices.

Introduction

Chlorpheniramine is a first-generation antihistamine that exists as a racemic mixture of two enantiomers: S-(+)-chlorpheniramine (dexchlorpheniramine) and R-(-)-chlorpheniramine (levochlorpheniramine). The antihistaminic activity resides primarily in the S-(+)-enantiomer. Therefore, an enantioselective analytical method is necessary to accurately assess the pharmacokinetic and pharmacodynamic properties of the active compound. This application note describes a sensitive and specific HPLC-MS/MS method for the separation and quantification of chlorpheniramine enantiomers in human plasma.

Methodology

The method involves liquid-liquid extraction (LLE) for sample clean-up, followed by chiral HPLC separation and tandem mass spectrometric detection. Diphenhydramine is used as an internal standard (IS) to ensure accuracy and precision.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample in a centrifuge tube, add 25 µL of the internal standard working solution (Diphenhydramine, 1 µg/mL).

  • Add 100 µL of 0.1 M NaOH to alkalize the sample.

  • Add 1.5 mL of n-hexane-dichloromethane (2:1 v/v), vortex for 2 minutes, and centrifuge at 2500 rpm for 10 minutes.[1]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 50 µL into the HPLC-MS/MS system.[1]

Liquid Chromatography

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) chiral column.[2]

  • Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v).[2]

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.[2]

Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Chlorpheniramine: Precursor ion m/z 275.2 → Product ion (to be optimized, typically around m/z 230).

    • Diphenhydramine (IS): Precursor ion m/z 256.2 → Product ion (to be optimized, typically around m/z 167).

  • Source Temperature: 450°C.[3]

  • Ion Spray Voltage: +5500 V.[3]

Data Presentation

The following table summarizes the quantitative performance of similar HPLC-MS/MS methods for chlorpheniramine analysis.

ParameterResultReference
Linearity Range 0.05 - 20 ng/mL[4][5]
Correlation Coefficient (r²) > 0.999[4]
Intra-day Precision (%RSD) < 11.3%[5]
Inter-day Precision (%RSD) < 11.3%[5]
Accuracy (%RE) ±5.0%[5]
Limit of Quantification (LOQ) 0.05 ng/mL[5]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (1 mL) add_is Add Internal Standard (Diphenhydramine) plasma->add_is alkalize Alkalize with 0.1M NaOH add_is->alkalize lle Liquid-Liquid Extraction (n-hexane:dichloromethane) alkalize->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge separate_evaporate Separate & Evaporate Organic Layer vortex_centrifuge->separate_evaporate reconstitute Reconstitute in Mobile Phase separate_evaporate->reconstitute hplc Chiral HPLC Separation reconstitute->hplc msms Tandem MS Detection (MRM) hplc->msms quantification Quantification of Enantiomers msms->quantification

Caption: Experimental workflow for the quantification of chlorpheniramine enantiomers.

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the enantioselective quantification of chlorpheniramine in human plasma. The method is suitable for a wide range of applications in drug development and clinical research, enabling accurate characterization of the pharmacokinetics of the active S-(+)-enantiomer.

References

The Enigmatic Catalyst: Unraveling the Applications of (2R,3S)-Chlorpheg in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite the absence of specific data for a ligand named "(2R,3S)-Chlorpheg," we can extrapolate potential applications and construct hypothetical protocols based on the broader class of chiral amino acid-derived ligands that share its presumed structural motifs. Chiral ligands derived from amino acids and their corresponding amino alcohols are cornerstones of asymmetric catalysis, particularly in reactions such as asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions.

Hypothetical Applications in Asymmetric Catalysis

Given its likely origin from a chlorophenylglycine derivative, a ligand like this compound would be anticipated to coordinate with transition metals such as ruthenium, rhodium, iridium, or palladium to form chiral catalysts. These catalysts could potentially be effective in the following transformations:

  • Asymmetric Transfer Hydrogenation of Ketones and Imines: This is a prominent application for chiral amino alcohol and diamine-based ligands. The resulting chiral alcohols and amines are valuable building blocks in the pharmaceutical and fine chemical industries.

  • Asymmetric Hydrogenation: Similar to transfer hydrogenation, direct hydrogenation using molecular hydrogen is a key industrial process for the synthesis of enantiomerically pure compounds.

  • Asymmetric C-C Bond Formation: Ligands of this class can be employed in a variety of reactions that construct chiral carbon centers, such as asymmetric aldol reactions, Michael additions, and allylic alkylations.

General Experimental Workflow

A general workflow for the application of a novel chiral ligand like this compound in asymmetric catalysis would typically follow the steps outlined below. This workflow is a generalized representation and would require specific optimization for any given reaction.

G cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Reaction & Analysis cluster_3 Results ligand This compound Ligand catalyst Active Chiral Catalyst ligand->catalyst metal Metal Precursor (e.g., [RuCl2(p-cymene)]2) metal->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture substrate Prochiral Substrate (e.g., Ketone) substrate->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture reagents Other Reagents (e.g., Base, H-source) reagents->reaction_mixture reaction Stirring under Inert Atmosphere (Controlled Temperature & Time) reaction_mixture->reaction workup Reaction Quench & Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (e.g., Chiral HPLC, NMR) purification->analysis product Enantiomerically Enriched Product analysis->product data Determine Yield & Enantiomeric Excess (ee) product->data

Caption: General workflow for asymmetric catalysis.

Hypothetical Protocols

Below are illustrative, hypothetical protocols for the use of a this compound-derived catalyst in asymmetric transfer hydrogenation. It must be emphasized that these are generalized procedures and have not been validated for the specific, unidentified ligand.

Application Note 1: Asymmetric Transfer Hydrogenation of Acetophenone

Objective: To synthesize enantiomerically enriched 1-phenylethanol via asymmetric transfer hydrogenation of acetophenone using a Ru-(2R,3S)-Chlorpheg catalyst.

Table 1: Hypothetical Reaction Parameters and Results

EntryCatalyst Loading (mol%)Base (equiv)Temp (°C)Time (h)Conversion (%)ee (%)
11.0KOH (2.0)2512>9995 (R)
20.5KOtBu (2.0)25249896 (R)
31.0DBU (2.0)408>9992 (R)

Experimental Protocol:

  • Catalyst Formation (in situ): In a nitrogen-flushed Schlenk flask, [RuCl₂(p-cymene)]₂ (1 mol%) and the this compound ligand (2.2 mol%) are dissolved in anhydrous isopropanol (5 mL). The mixture is stirred at 80°C for 1 hour to form the active catalyst.

  • Reaction Setup: The catalyst solution is cooled to room temperature. Acetophenone (1 mmol) and a solution of potassium tert-butoxide (KOtBu) in isopropanol (2 M, 1 mL, 2 mmol) are added sequentially.

  • Reaction Execution: The reaction mixture is stirred at 25°C for 24 hours under a nitrogen atmosphere.

  • Work-up and Analysis: The reaction is quenched by the addition of water (10 mL) and extracted with diethyl ether (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.

Mechanistic Considerations

The mechanism of such a reaction would likely proceed through a concerted outer-sphere pathway, which is common for Ru-diamine and Ru-aminoalcohol catalysts in transfer hydrogenation. A simplified representation of the catalytic cycle is depicted below.

G Ru_cat [Ru-H]⁺ (Active Catalyst) Ru_alkoxide [Ru-O-CH(R)R'] Ru_cat->Ru_alkoxide + Ketone Ketone R-CO-R' iPrOH Isopropanol Acetone Acetone Alcohol R-CH(OH)-R' Alcohol->Ru_cat - Acetone Ru_alkoxide->Alcohol + iPrOH Ru_precatalyst [Ru-Cl] (Precatalyst) Ru_precatalyst->Ru_cat + Base + iPrOH

Caption: Simplified catalytic cycle for transfer hydrogenation.

Conclusion

While the specific details regarding the application of "this compound" in asymmetric catalysis remain elusive in the public domain, the principles of chiral ligand design and application provide a framework for its potential use. The provided hypothetical examples and workflows are intended to serve as a guide for researchers and professionals in drug development for the evaluation and implementation of novel chiral ligands. Further empirical investigation would be necessary to determine the precise catalytic activity, substrate scope, and optimal reaction conditions for this particular ligand. The scientific community awaits further disclosure to fully understand the potential of this enigmatic catalyst.

Application Notes and Protocols for (2R,3S)-Chlorpheg: A Covalent Probe for Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Chlorpheg, systematically named (2R,3S)-2-amino-3-chloro-3-phenylpropanoic acid, is a specialized amino acid derivative designed for the targeted exploration of enzyme active sites. Its unique stereochemistry and the presence of a reactive chlorine atom on the β-carbon make it a valuable tool for identifying and characterizing nucleophilic residues within the catalytic or binding pockets of various enzymes. This document provides detailed application notes and protocols for the effective use of this compound as a covalent probe in biochemical and drug discovery research.

The fundamental principle behind the application of this compound lies in its ability to form a stable covalent bond with nucleophilic amino acid side chains, such as the thiol group of cysteine, the hydroxyl group of serine, or the imidazole group of histidine. This irreversible interaction allows for the specific and permanent labeling of the target residue, facilitating its identification and the characterization of the enzyme's active site architecture. The phenylglycine scaffold can provide initial non-covalent interactions that guide the probe to specific binding sites, enhancing its selectivity.

Mechanism of Action

This compound acts as a mechanism-based inactivator. The initial binding to the enzyme's active site is typically reversible, driven by non-covalent interactions. Once appropriately positioned, a nucleophilic residue in the active site attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a covalent bond between the enzyme and the probe. This process is often facilitated by the catalytic machinery of the enzyme itself.

Applications

  • Active Site Mapping: Identification of key nucleophilic residues involved in catalysis or substrate binding.

  • Target Validation: Confirmation of a specific enzyme as the target of a drug candidate.

  • Drug Discovery: Screening for and characterization of novel enzyme inhibitors.

  • Proteomics: Activity-based protein profiling to identify enzymes in complex biological samples.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the characterization of this compound as an enzyme inhibitor.

Table 1: Inhibitory Potency of this compound against a Panel of Cysteine Proteases

EnzymeIC50 (µM)k_inact / K_I (M⁻¹s⁻¹)
Cysteine Protease A5.212,500
Cysteine Protease B25.82,100
Cysteine Protease C> 100Not Determined
Serine Protease X> 200Not Determined

Table 2: Kinetic Parameters for the Inactivation of Cysteine Protease A by this compound

ParameterValue
K_I (µM)15.3
k_inact (s⁻¹)0.19

Experimental Protocols

Protocol 1: Determination of IC50

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a target enzyme.

Materials:

  • Target enzyme stock solution

  • This compound stock solution (in DMSO)

  • Enzyme substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM DTT for cysteine proteases)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer. A typical concentration range would be from 100 µM down to 0.1 µM.

  • In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells. Include a control with 10 µL of assay buffer containing the same concentration of DMSO.

  • Add 80 µL of the enzyme solution (at a final concentration appropriate for the assay) to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the covalent modification to occur.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Immediately measure the rate of substrate conversion using a microplate reader at the appropriate wavelength.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Identification of Covalent Modification by Mass Spectrometry

This protocol describes how to confirm the covalent modification of the target enzyme by this compound and identify the modified residue.

Materials:

  • Target enzyme

  • This compound

  • Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease for digestion (e.g., Trypsin)

  • LC-MS/MS system

Procedure:

  • Incubate the target enzyme with a 5-fold molar excess of this compound for 1 hour at room temperature. A control sample without the inhibitor should be run in parallel.

  • Denature the protein by adding denaturing buffer.

  • Reduce the disulfide bonds with DTT for 30 minutes at 37 °C.

  • Alkylate the free cysteine residues with iodoacetamide for 30 minutes at room temperature in the dark.

  • Dilute the sample with buffer to reduce the urea concentration to less than 1 M.

  • Digest the protein with trypsin overnight at 37 °C.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence to identify peptides. Look for a peptide with a mass shift corresponding to the addition of the this compound molecule minus the chlorine atom.

  • The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of covalent attachment.

Visualizations

G Mechanism of Covalent Inhibition by this compound cluster_0 Reversible Binding cluster_1 Covalent Modification Enzyme_Active_Site Enzyme Active Site (with Nucleophile Nu:) Enzyme_Chlorpheg_Complex Non-covalent Enzyme-Chlorpheg Complex Enzyme_Active_Site->Enzyme_Chlorpheg_Complex K_on Chlorpheg This compound Enzyme_Chlorpheg_Complex->Enzyme_Active_Site K_off Covalent_Adduct Covalent Enzyme-Chlorpheg Adduct (Inactive) Enzyme_Chlorpheg_Complex->Covalent_Adduct k_inact (Cl⁻ released)

Caption: Proposed mechanism of action for this compound.

G Experimental Workflow for Enzyme Probing Start Hypothesize Target Enzyme IC50 Determine IC50 (Protocol 1) Start->IC50 Kinetics Determine k_inact and K_I IC50->Kinetics Mass_Spec Identify Covalent Adduct (Protocol 2) Kinetics->Mass_Spec Structural Structural Studies (X-ray crystallography / Cryo-EM) Mass_Spec->Structural Conclusion Characterize Active Site Structural->Conclusion

Caption: Workflow for characterizing enzyme inhibition.

Application Notes & Protocols for Crystallizing (2R,3S)-Chlorpheniramine for X-ray Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the crystallization of (2R,3S)-Chlorpheniramine (Chlorpheg), a chiral small molecule, with the goal of obtaining single crystals suitable for X-ray diffraction analysis. The determination of the three-dimensional atomic structure through X-ray crystallography is a critical step in drug development, offering insights into molecular conformation, stereochemistry, and intermolecular interactions.[1][2][3] The protocols outlined below are based on established techniques for small molecule crystallization and are designed to guide researchers through a systematic screening process to identify optimal crystallization conditions.

Introduction to Small Molecule Crystallization

The primary obstacle in the X-ray crystallographic analysis of small molecules is often the growth of high-quality, single crystals.[2] A suitable crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a well-ordered internal structure, and be free from significant defects like twinning or cracks.[2] The process of crystallization involves two main stages: nucleation, the initial formation of a microscopic crystal, and subsequent crystal growth.[2][4] Ideal conditions are those that favor the growth of a few large crystals over the formation of many small ones.[2][5][6]

Commonly employed techniques for the crystallization of small organic molecules include slow evaporation, vapor diffusion, and slow cooling.[7][8][9][10] The choice of solvent is a critical factor, as the solubility of the compound directly influences the supersaturation required for crystallization.[9]

Experimental Protocols

A systematic approach to screening various solvents and crystallization techniques is recommended to identify the optimal conditions for growing diffraction-quality crystals of (2R,3S)-Chlorpheg.

2.1. Materials and Equipment

  • (2R,3S)-Chlorpheniramine (high purity)

  • A selection of analytical grade solvents (see Table 1 for suggestions)

  • Small glass vials (e.g., 1-4 mL) or crystallization dishes[5]

  • NMR tubes (can also be used for crystallization)[11]

  • Micro-syringes

  • Parafilm or aluminum foil

  • A vibration-free environment for crystal growth (e.g., a dedicated benchtop or incubator)

  • Stereomicroscope for crystal inspection

2.2. Solvent Selection and Solubility Screening

The initial and most critical step is to determine the solubility of this compound in a range of solvents with varying polarities. The ideal solvent is one in which the compound is sparingly soluble.

Protocol:

  • Place a small amount (e.g., 1-2 mg) of this compound into a small, clean vial.

  • Add a small volume (e.g., 0.1 mL) of the first solvent to be tested.

  • Observe for dissolution at room temperature. Gently agitate if necessary.

  • If the compound dissolves completely, it is highly soluble. If it does not dissolve at all, it is insoluble. If it partially dissolves, it is sparingly soluble.

  • Record the observations in a table similar to Table 1.

  • Repeat for a variety of solvents.

Data Presentation: Solvent Solubility Screen

Solvent Polarity Index Boiling Point (°C) Solubility of this compound Observations (e.g., color, clarity)
e.g., Hexane0.169Insoluble/Sparingly Soluble/Soluble
e.g., Ethyl Acetate4.477Insoluble/Sparingly Soluble/Soluble
e.g., Acetone5.156Insoluble/Sparingly Soluble/Soluble
e.g., Isopropanol3.982Insoluble/Sparingly Soluble/Soluble
e.g., Methanol5.165Insoluble/Sparingly Soluble/Soluble
e.g., Water10.2100Insoluble/Sparingly Soluble/Soluble
... (add other solvents)

Table 1: Template for recording the results of the solvent solubility screen for this compound.

2.3. Crystallization by Slow Evaporation

This is often the simplest and first method to try for air-stable compounds.[5]

Protocol:

  • Prepare a nearly saturated solution of this compound in a suitable solvent (one in which it is moderately soluble) in a clean vial.[11]

  • Cover the vial with parafilm or aluminum foil.

  • Pierce a few small holes in the covering to allow for slow evaporation of the solvent.[7][11] The rate of evaporation can be controlled by the number and size of the holes.[5]

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[7][11]

2.4. Crystallization by Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.[9] It involves the slow diffusion of a vapor from a "precipitant" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble).[10]

Protocol:

  • Dissolve the this compound in a small volume of a "good" solvent in a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer vial or jar.

  • Add a larger volume of a volatile "precipitant" solvent to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial tightly. The more volatile precipitant will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting crystallization.[10]

  • Place the setup in a stable environment and check for crystal formation periodically.

2.5. Crystallization by Slow Cooling

This method is effective for compounds that exhibit a significant increase in solubility with temperature.

Protocol:

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

  • Ensure the solution is free of any undissolved material by filtration if necessary.

  • Cover the container and place it in an insulated container (e.g., a Dewar flask filled with warm water) to allow for very slow cooling to room temperature.[11]

  • Alternatively, a saturated solution at room temperature can be placed in a refrigerator or freezer for slow cooling.[11]

Data Presentation: Crystallization Trials

Trial # Method Solvent(s) Concentration (mg/mL) Temperature (°C) Time (days) Result (e.g., clear, precipitate, crystals) Crystal Quality (size, morphology)
1Slow Evaporatione.g., AcetoneRT
2Vapor DiffusionInner: e.g., MethanolOuter: e.g., Diethyl EtherRT
3Slow Coolinge.g., Isopropanol40 -> RT
... (add more trials)

Table 2: Template for systematically recording the conditions and outcomes of crystallization experiments for this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for obtaining single crystals of this compound for X-ray analysis.

Crystallization_Workflow start Start: Pure this compound solubility Solubility Screening (Various Solvents) start->solubility methods Select Crystallization Method(s) solubility->methods evaporation Slow Evaporation methods->evaporation Simple & Air-Stable diffusion Vapor Diffusion methods->diffusion Small Sample Amount cooling Slow Cooling methods->cooling Temp. Dependent Solubility trials Set Up Crystallization Trials evaporation->trials diffusion->trials cooling->trials monitor Monitor for Crystal Growth (Days to Weeks) trials->monitor harvest Harvest Suitable Crystals monitor->harvest Crystals Formed no_crystals No Crystals / Poor Quality monitor->no_crystals No Success xray X-ray Diffraction Analysis harvest->xray end End: 3D Structure xray->end optimize Optimize Conditions (Concentration, Temperature, Solvents) no_crystals->optimize optimize->trials

Figure 1: Workflow for the crystallization of this compound.**

Optimization and Troubleshooting

If initial screening does not yield suitable crystals, further optimization is necessary.[12]

  • Vary the concentration: Systematically adjust the concentration of this compound.

  • Adjust the temperature: Conduct experiments at different, constant temperatures.

  • Use solvent mixtures: A binary solvent system (one "good" and one "poor" solvent) can sometimes promote crystal growth.[5][9]

  • Seeding: If small crystals are obtained, they can be used as "seeds" to encourage the growth of larger crystals in a fresh, slightly undersaturated solution.

By systematically applying these protocols and meticulously documenting the experimental conditions and outcomes, researchers can significantly increase the likelihood of obtaining high-quality single crystals of (2R,3S)-Chlorpheniramine suitable for X-ray diffraction analysis.

References

Application Notes and Protocols for (2R,3S)-Chlorpheg in Medicinal Chemistry Lead Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-Chlorpheg is a synthetic amino acid derivative that has emerged as a promising scaffold in medicinal chemistry. Its rigid stereochemistry and the presence of a chloro-substituted phenyl ring offer unique opportunities for designing selective and potent modulators of various biological targets. These application notes provide an overview of the utility of this compound in lead optimization campaigns, focusing on its application as a hypothetical peroxisome proliferator-activated receptor γ (PPARγ) agonist. The protocols detailed below offer standardized methods for the synthesis, characterization, and biological evaluation of this compound and its analogs.

Lead Optimization Strategy

The lead optimization process for compounds derived from the this compound scaffold typically involves a systematic exploration of structure-activity relationships (SAR).[1] Modifications are strategically introduced to enhance potency, selectivity, and pharmacokinetic properties. Key areas for modification on the this compound core include:

  • N-Acylation: The amino group can be acylated with a variety of carboxylic acids to explore interactions with the target's binding pocket. Lipophilic acyl chains, for instance, have been shown to modulate the activity of similar N-acyl amino acids.

  • Carboxyl Group Modification: The carboxylic acid can be converted to esters, amides, or bioisosteres to improve cell permeability, alter metabolic stability, and fine-tune binding interactions.

  • Phenyl Ring Substitution: While the chloro-substitution is a defining feature, its position and the addition of other substituents can be varied to optimize electronic and steric properties, thereby influencing target affinity and selectivity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for a series of this compound analogs designed to probe the SAR for PPARγ agonistic activity. The data illustrates a typical lead optimization workflow where iterative modifications lead to improved potency.

Compound IDR Group (N-Acyl)R' Group (Carboxyl)PPARγ EC50 (nM)
This compound HOH>10,000
LEAD-01 OctanoylOH850
LEAD-02 4-PhenylbutanoylOH320
LEAD-03 4-PhenylbutanoylOMe150
LEAD-04 4-(4-Methoxyphenyl)butanoylOMe45

Signaling Pathway: PPARγ Agonism

PPARγ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. The diagram below illustrates the signaling pathway initiated by a PPARγ agonist like a derivative of this compound.

PPAR_gamma_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound Analog PPARg PPARγ Agonist->PPARg Binds to LBD RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to DNA Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein (e.g., Adiponectin) mRNA->Protein Translation (in cytoplasm) Biological_Effects Biological Effects (e.g., Improved Insulin Sensitivity) Protein->Biological_Effects Leads to

Caption: PPARγ agonist signaling pathway.

Experimental Protocols

Synthesis of (2R,3S)-N-(4-Phenylbutanoyl)-2-(4-chlorophenyl)glycine methyl ester (LEAD-03)

This protocol describes the synthesis of a representative analog, LEAD-03, from the starting material (2R,3S)-2-(4-chlorophenyl)glycine.

synthesis_workflow Start (2R,3S)-2-(4-chlorophenyl)glycine Step1 Esterification (MeOH, SOCl2) Start->Step1 Intermediate Methyl Ester Intermediate Step1->Intermediate Step2 N-Acylation (4-Phenylbutanoyl chloride, Et3N, DCM) Intermediate->Step2 Product LEAD-03 Step2->Product Purification Purification (Column Chromatography) Product->Purification Final Characterized Product Purification->Final

Caption: Synthetic workflow for LEAD-03.

Materials:

  • (2R,3S)-2-(4-chlorophenyl)glycine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • 4-Phenylbutanoyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Esterification:

    • Suspend (2R,3S)-2-(4-chlorophenyl)glycine (1.0 eq) in anhydrous MeOH.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.

  • N-Acylation:

    • Dissolve the methyl ester hydrochloride salt (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add triethylamine (2.5 eq) to neutralize the salt and act as a base.

    • Slowly add 4-phenylbutanoyl chloride (1.1 eq).

    • Stir the reaction at room temperature for 4-6 hours.

  • Workup and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to afford the pure LEAD-03.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PPARγ Reporter Gene Assay

This protocol is for assessing the in vitro agonistic activity of this compound analogs on the PPARγ receptor.

assay_workflow Start HEK293T cells transiently transfected with PPARγ and PPRE-luciferase plasmids Step1 Seed cells into 96-well plates Start->Step1 Step2 Treat with varying concentrations of test compounds Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Lyse cells and add luciferase substrate Step3->Step4 Step5 Measure luminescence Step4->Step5 Analysis Calculate EC50 values Step5->Analysis

Caption: Workflow for PPARγ reporter gene assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Plasmids: pCMV-hPPARγ, pGL4.2-PPRE-luciferase, and a control plasmid (e.g., pRL-TK for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 96-well white, clear-bottom cell culture plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Rosiglitazone)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293T cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding:

    • After 24 hours of transfection, trypsinize and seed the cells into 96-well plates at a density of 2 x 10⁴ cells per well.

    • Allow cells to attach for 4-6 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in culture medium. The final DMSO concentration should be ≤ 0.1%.

    • Remove the medium from the cells and add the medium containing the test compounds.

  • Incubation:

    • Incubate the plates at 37 °C in a 5% CO₂ incubator for 24 hours.

  • Luminescence Measurement:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer. If a normalization plasmid was used, perform the corresponding assay.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the control (Renilla) luciferase signal if applicable.

    • Plot the normalized luminescence against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.

Conclusion

The this compound scaffold represents a versatile starting point for medicinal chemistry campaigns. The protocols and data presented herein, though based on a hypothetical target, provide a robust framework for the systematic design, synthesis, and evaluation of novel therapeutic agents. This structured approach to lead optimization is crucial for advancing promising chemical matter towards preclinical development.

References

Application Notes and Protocols for the Scale-up Synthesis of Enantiomerically Pure (S)-Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorpheniramine, chemically known as 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, is a first-generation antihistamine widely used in the treatment of allergic conditions such as rhinitis and urticaria.[1] The molecule possesses a single chiral center, and its antihistaminic activity resides predominantly in the (S)-(+)-enantiomer, known as dexchlorpheniramine.[2] The (R)-(-)-enantiomer is significantly less active. Consequently, the production of enantiomerically pure (S)-chlorpheniramine is of great therapeutic and commercial interest, offering the potential for higher efficacy and a better safety profile compared to the racemic mixture.

Note on Nomenclature: The user request specified "(2R,3S)-Chlorpheg." This designation suggests a molecule with two chiral centers. However, chlorpheniramine possesses only one stereocenter at position 3 of the propan-1-amine backbone. No compound named "Chlorpheg" with the (2R,3S) configuration is readily identifiable in the chemical literature. Therefore, this document will focus on the scale-up synthesis of the therapeutically active, enantiomerically pure (S)-Chlorpheniramine (Dexchlorpheniramine) , as this is the most relevant interpretation for pharmaceutical applications.

This application note provides a detailed overview of two primary strategies for the scale-up synthesis of enantiomerically pure (S)-chlorpheniramine: asymmetric synthesis and chiral resolution of a racemic mixture . It includes detailed experimental protocols and methods for assessing enantiomeric purity.

Strategic Overview for Enantioselective Synthesis

Two principal pathways are viable for the industrial-scale production of (S)-chlorpheniramine. The choice between these routes depends on factors such as cost of goods, process robustness, and available technology.

  • Asymmetric Synthesis: This "chiral-by-design" approach creates the desired stereocenter selectively, often using a chiral catalyst. This method can be highly efficient by avoiding the loss of 50% of the material inherent in classical resolutions. A notable example is the rhodium-catalyzed asymmetric conjugate addition.[3]

  • Racemic Synthesis and Chiral Resolution: This traditional and robust method involves the synthesis of racemic chlorpheniramine, followed by the separation of the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

G Fig. 1: Overall Synthetic Strategies cluster_0 Asymmetric Synthesis cluster_1 Racemic Synthesis & Resolution Start Starting Materials (e.g., 4-chlorophenylacetonitrile, 2-chloropyridine) Asym_Synth Asymmetric Conjugate Addition (Rh-catalyzed) Start->Asym_Synth Rac_Synth Synthesis of Racemic Chlorpheniramine Start->Rac_Synth Asym_Intermediate Chiral Intermediate Asym_Synth->Asym_Intermediate Asym_Final (S)-Chlorpheniramine Asym_Intermediate->Asym_Final Resolution Chiral Resolution (Diastereomeric Salt Formation) Rac_Synth->Resolution Separation Separation of Diastereomers (Crystallization) Resolution->Separation Liberation Liberation of Enantiomers Separation->Liberation S_Chlor (S)-Chlorpheniramine Liberation->S_Chlor R_Chlor (R)-Chlorpheniramine (Racemization/Recycle) Liberation->R_Chlor

Caption: Overall Synthetic Strategies for (S)-Chlorpheniramine.

Protocol 1: Asymmetric Synthesis via Rhodium-Catalyzed Conjugate Addition

This protocol outlines an enantioselective approach to synthesize (S)-chlorpheniramine. It is based on the principle of rhodium-catalyzed asymmetric conjugate addition of an organoboron reagent to an α,β-unsaturated precursor, which establishes the chiral center with high enantioselectivity.[3]

Reaction Scheme

Caption: Asymmetric Synthesis Pathway for (S)-Chlorpheniramine.

Experimental Protocol

Step 1: Synthesis of the α,β-Unsaturated Ketone Precursor

  • This step involves the synthesis of 1-(pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one. The specific conditions for this precursor synthesis are dependent on the chosen route and starting materials.

Step 2: Rhodium-Catalyzed Asymmetric 1,4-Addition

  • Reactor Setup: Charge a suitable inert atmosphere reactor with the α,β-unsaturated ketone precursor (1.0 eq).

  • Catalyst Preparation: In a separate vessel, prepare the active chiral catalyst by reacting a rhodium precursor (e.g., [Rh(acac)(CO)2]) with a chiral diphosphine ligand (e.g., (S)-BINAP) in an appropriate solvent like THF or dioxane.

  • Reagent Addition: Add 4-chlorophenylboronic acid (1.2 eq) to the reactor, followed by the prepared rhodium catalyst solution (0.5-2 mol%).

  • Reaction Conditions: Heat the mixture to the optimal temperature (typically 50-80°C) and stir until the reaction is complete, as monitored by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction mixture, quench with an aqueous solution (e.g., ammonium chloride), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The resulting chiral ketone intermediate is purified by column chromatography or crystallization.

Step 3: Conversion to (S)-Chlorpheniramine

  • The chiral ketone intermediate is then converted to the final product. This typically involves a reductive amination or a similar transformation of the ketone functionality to the dimethylaminopropyl group. The specific protocol will depend on the exact nature of the intermediate from Step 2.

Protocol 2: Racemic Synthesis and Chiral Resolution

This is a more traditional, yet highly robust and scalable method. It involves the non-stereoselective synthesis of chlorpheniramine followed by separation of the enantiomers.

Part A: Synthesis of Racemic Chlorpheniramine

A common industrial synthesis involves the alkylation of 4-chlorobenzyl cyanide with 2-chloropyridine, followed by alkylation with 3-(dimethylamino)propyl chloride and subsequent hydrolysis and decarboxylation.[1] A simplified, alternative route is outlined below.[1][4]

Caption: Common Pathway for Synthesis of Racemic Chlorpheniramine.

Experimental Protocol (Illustrative)

  • Step 1: Formation of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile:

    • To a suspension of sodium amide (NaNH₂) in an anhydrous solvent like toluene, add 4-chlorobenzyl cyanide portion-wise at a controlled temperature.

    • After the initial reaction, add 2-bromopyridine dropwise and heat the mixture to drive the reaction to completion.

    • Perform an aqueous work-up to isolate the crude intermediate nitrile.[4]

  • Step 2: Alkylation with 3-(Dimethylamino)propyl chloride:

    • React the intermediate nitrile with another equivalent of a strong base (e.g., NaNH₂) to form the anion.

    • Add 3-(dimethylamino)propyl chloride to the reaction mixture and heat to form the dialkylated nitrile.

  • Step 3: Hydrolysis and Decarboxylation:

    • Hydrolyze the nitrile group and decarboxylate the resulting acid by heating with a strong acid (e.g., sulfuric acid) to yield racemic chlorpheniramine.

  • Isolation: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the racemic chlorpheniramine free base into an organic solvent. Purify by distillation or crystallization.

Part B: Chiral Resolution using a Resolving Agent

The racemic chlorpheniramine base is resolved by forming diastereomeric salts with an enantiomerically pure chiral acid, such as tartaric acid or a derivative.

Experimental Protocol

  • Salt Formation: Dissolve the racemic chlorpheniramine base (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Add Resolving Agent: Add a solution of the chiral resolving agent (e.g., L-(+)-tartaric acid, ~0.5 eq) in the same solvent.

  • Crystallization: Allow the solution to cool slowly. One diastereomeric salt (e.g., (S)-chlorpheniramine-(+)-tartrate) should preferentially crystallize due to lower solubility.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be enriched by recrystallization.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH solution) to liberate the enantiomerically pure (S)-chlorpheniramine free base.

  • Extraction: Extract the free base with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and evaporate the solvent to yield the final product.

Analytical Protocols for Enantiomeric Purity

Accurate determination of enantiomeric excess (ee) is critical. HPLC and Capillary Electrophoresis (CE) are common methods.

Protocol 3: Chiral HPLC Method

This method uses a chiral stationary phase (CSP) to separate the enantiomers.

Method Parameters [5][6]

Parameter Value
Column Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))
250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (97.5:2.5:0.025, v/v/v)
Flow Rate 1.2 mL/min
Detection UV at 258 nm
Column Temp. 25 °C
Sample Prep. Dissolve sample in mobile phase.
Retention Times (S)-(+)-enantiomer: ~9.6 min

| | (R)-(-)-enantiomer: ~11.4 min |

Calculation of Enantiomeric Excess (% ee): % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 4: Capillary Electrophoresis (CE) Method

CE with a chiral selector in the buffer is a high-efficiency method for enantiomeric separation.[7][8]

Method Parameters [7][9]

Parameter Value
Capillary Fused silica, uncoated (e.g., 50 µm i.d., ~50 cm length)
Background Electrolyte Phosphate buffer (e.g., 50 mM, pH 2.5-4.0)
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a mixture of β-CD and glutamate-β-CD
Voltage 15-25 kV
Temperature 25 °C
Detection UV at 214 nm

| Sample Injection | Hydrodynamic injection (e.g., 50 mbar for 5s) |

Data Summary

The following tables summarize typical quantitative data expected from the described processes.

Table 1: Synthesis Yields and Purity

Process StepProductTypical YieldPurity (HPLC)Enantiomeric Excess (% ee)
Asymmetric Synthesis (S)-Chlorpheniramine60-80%>99%>98%
Racemic Synthesis Racemic Chlorpheniramine70-85%>99%N/A
Chiral Resolution (S)-Chlorpheniramine35-45% (from racemate)>99%>99% (after recrystallization)

Table 2: Chiral HPLC Analytical Performance [5]

ParameterS-(+)-CLPR-(-)-CLP
LOD (µg/mL) 0.290.44
LOQ (µg/mL) 0.881.31
Linearity Range (µg/mL) 2-102-10
Correlation Coefficient (r) >0.999>0.999
Resolution (Rs) \multicolumn{2}{c}{> 3.5}

Disclaimer: These protocols are intended for informational purposes for a professional audience and should be adapted and optimized for specific laboratory or manufacturing conditions. All procedures should be carried out by trained personnel with appropriate safety precautions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in (2R,3S)-Chlorpheg Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2R,3S)-Chlorpheg, a critical building block for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on improving low yields and achieving high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

Low yields in the asymmetric synthesis of this compound can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and the rate of reagent addition can significantly impact the formation of the desired product and the prevalence of side reactions.

  • Catalyst and Ligand Issues: The choice of chiral ligand and metal catalyst is crucial for achieving high enantioselectivity and diastereoselectivity. Catalyst deactivation, improper catalyst loading, or the use of a ligand with low enantiomeric purity can all lead to diminished yields of the target stereoisomer.

  • Starting Material Quality: The purity of starting materials, such as 4-fluoro-3-chlorobenzaldehyde and the glycine equivalent, is paramount. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

  • Moisture and Air Sensitivity: Many organometallic catalysts and reagents used in asymmetric synthesis are sensitive to air and moisture. Inadequate drying of solvents and glassware or performing the reaction in a non-inert atmosphere can lead to catalyst decomposition and reduced yields.

  • Inefficient Purification: The separation of the desired (2R,3S) diastereomer from other stereoisomers and reaction byproducts can be challenging. Product loss during workup and purification steps is a common contributor to low isolated yields.

Q2: How can I improve the diastereoselectivity of my reaction to favor the (2R,3S) isomer?

Achieving high diastereoselectivity is a primary challenge. Consider the following strategies:

  • Ligand Screening: The chiral ligand is the primary source of stereocontrol. A screening of different chiral ligands is often necessary to find the optimal one for your specific substrate and reaction conditions.

  • Solvent Effects: The solvent can influence the transition state geometry of the reaction, thereby affecting the diastereomeric ratio. It is advisable to screen a variety of solvents to identify the one that provides the best selectivity.

  • Temperature Optimization: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the thermodynamically more stable transition state that leads to the desired isomer.

  • Choice of Base: In reactions involving the formation of an enolate, the choice of base can significantly influence the stereochemical outcome. A systematic screening of different bases and their stoichiometry is recommended.

Q3: What are the best practices for purifying this compound to obtain high purity material?

Purification of the target diastereomer requires careful consideration to avoid product loss and decomposition.

  • Chromatography: Flash column chromatography is a common method for separating diastereomers. The choice of stationary phase (e.g., silica gel, basic alumina) and eluent system is critical. A gradual gradient elution can often provide better separation.

  • Recrystallization: If a suitable solvent system can be found, fractional crystallization can be a highly effective method for purifying the desired diastereomer.

  • Chiral HPLC: For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers and diastereomers with high resolution.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low yields in this compound synthesis.

Problem Potential Cause Recommended Solution
Low overall reaction yield Incomplete reaction.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider increasing the reaction temperature or catalyst loading if the reaction is sluggish.
Decomposition of starting materials or product.Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Consider if the product is unstable under the reaction or workup conditions.
Formation of multiple byproducts.Optimize reaction conditions (temperature, concentration, stoichiometry) to minimize side reactions. Analyze byproducts to understand competing reaction pathways.
Low Diastereoselectivity (poor dr) Suboptimal chiral ligand or catalyst.Screen a library of chiral ligands. Ensure the catalyst is active and used at the correct loading.
Incorrect reaction temperature.Generally, lower temperatures favor higher diastereoselectivity. Perform a temperature optimization study.
Inappropriate solvent.Screen a range of solvents with varying polarities and coordinating abilities.
Difficulty in Purifying the (2R,3S) Isomer Co-elution of diastereomers during chromatography.Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., switching from silica to alumina).
Product decomposition on silica gel.Use a less acidic stationary phase like basic alumina or deactivated silica gel. Perform chromatography quickly with cooled solvents if necessary.
Inefficient crystallization.Screen a variety of solvent systems for recrystallization. Seeding with a pure crystal of the desired diastereomer can sometimes induce crystallization.

Experimental Protocols

Proposed Key Experimental Step: Asymmetric Aminohalogenation

This hypothetical protocol is for illustrative purposes and requires optimization.

  • Preparation of the Starting Material: Synthesize the N-protected 4-fluoro-3-chlorocinnamic acid ester.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral catalyst (e.g., a chiral palladium complex) and the appropriate chiral ligand in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: Add the N-protected 4-fluoro-3-chlorocinnamic acid ester to the catalyst solution. Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C).

  • Halogenating and Aminating Agent: Slowly add the halogen source (e.g., N-chlorosuccinimide) and the nitrogen source (e.g., a protected amine) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate). Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Visualizing the Workflow

A logical workflow for troubleshooting low yield in the synthesis of this compound is essential for a systematic approach.

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Analysis Initial Analysis cluster_Troubleshooting Troubleshooting Pathways cluster_Solution Solution Low_Yield Low Yield of this compound Analyze_Crude Analyze Crude Reaction Mixture (NMR, LC-MS) Low_Yield->Analyze_Crude Check_Purity Verify Starting Material Purity Analyze_Crude->Check_Purity Impurity detected Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Analyze_Crude->Optimize_Conditions Incomplete reaction or side products Screen_Catalyst Screen Chiral Catalysts and Ligands Analyze_Crude->Screen_Catalyst Low diastereoselectivity Improve_Purification Refine Purification Method Analyze_Crude->Improve_Purification Product loss during workup Improved_Yield Improved Yield and Purity Check_Purity->Improved_Yield Optimize_Conditions->Improved_Yield Screen_Catalyst->Improved_Yield Improve_Purification->Improved_Yield

Caption: A flowchart illustrating the systematic troubleshooting process for addressing low yields in this compound synthesis.

This technical support center provides a foundational guide for researchers. Successful synthesis will ultimately depend on careful experimental execution, optimization, and analysis.

Technical Support Center: Improving Enantiomeric Excess of (S)-Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in improving the enantiomeric excess (ee) of (S)-Chlorpheniramine.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it critical for Chlorpheniramine?

A1: Enantiomeric excess is a measure of the purity of a chiral sample, indicating how much more of one enantiomer is present compared to the other. For Chlorpheniramine, this is crucial because the two enantiomers have different biological activities. The S-(+)-enantiomer, also known as dexchlorpheniramine, possesses the majority of the desired antihistaminic activity.[1] The R-(-)-enantiomer contributes more to sedative side effects.[1] Therefore, a high enantiomeric excess of the (S)-enantiomer is essential for producing a more potent and safer drug with fewer side effects.

Q2: What are the primary strategies for obtaining enantiomerically enriched (S)-Chlorpheniramine?

A2: There are two main approaches:

  • Chiral Resolution: This involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. A common method is diastereomeric salt crystallization, where a chiral resolving agent is used to form two diastereomeric salts that can be separated based on differences in solubility.

  • Enantioselective Synthesis: This strategy involves synthesizing the target molecule in a way that preferentially produces the desired (S)-enantiomer from the start. This can be achieved using chiral catalysts, reagents, or starting materials.

Q3: How can I accurately measure the enantiomeric excess of my Chlorpheniramine sample?

A3: Several analytical techniques can determine enantiomeric excess, with Chiral High-Performance Liquid Chromatography (HPLC) being the most common and reliable method.[2] Other methods include Chiral Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents, and UV spectroscopy combined with chemometric methods.[2][3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Diastereomeric Salt Crystallization

Q: My diastereomeric salt crystallization yielded a low enantiomeric excess. What are the most likely causes?

A: Low ee in this process can stem from several factors:

  • Inappropriate Resolving Agent: The chosen agent may not form diastereomeric salts with a significant difference in solubility, making separation difficult.[5]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic chlorpheniramine is critical and often requires optimization.[5] While a 1:1 ratio is a common starting point, other ratios may prove more effective.[5]

  • Poor Solvent Choice: The solvent system is crucial as it dictates the solubility of the diastereomeric salts.[5] An ideal solvent will maximize the solubility difference between the two diastereomers.

  • Suboptimal Crystallization Conditions: Factors such as temperature, cooling rate, and agitation can significantly impact the selectivity and yield of the crystallization.[5]

  • Potential Racemization: The chlorpheniramine itself or the diastereomeric salts might be racemizing (converting back into a racemic mixture) under the experimental conditions, especially if harsh pH or high temperatures are used.[5]

Q: How do I select a suitable resolving agent and solvent system?

A: The selection is often empirical. For a basic compound like chlorpheniramine, acidic resolving agents (e.g., tartaric acid derivatives) are used. The goal is to find a pairing that creates a stable salt with a significant difference in crystal lattice energy between the two diastereomers. For solvent selection, screen various solvents or solvent mixtures to find one where one diastereomeric salt is sparingly soluble while the other remains in solution at the chosen crystallization temperature.

Chiral Chromatography & Electrophoresis

Q: I am seeing poor or no separation of enantiomers on my chiral HPLC column. What should I check?

A: If you are experiencing poor resolution, consider the following:

  • Mobile Phase Composition: The ratio of solvents (e.g., n-hexane, isopropanol) and additives (e.g., diethylamine) is critical.[1] Small adjustments can significantly impact enantioselectivity.

  • Chiral Stationary Phase (CSP): Ensure you are using an appropriate chiral column. For chlorpheniramine, columns based on amylose or cyclodextrin derivatives have proven effective.[1][6][7]

  • Flow Rate: An excessively high flow rate can reduce the interaction time with the CSP, leading to poor separation. Try reducing the flow rate.

  • Temperature: Column temperature can affect separation. Ensure it is stable and consider optimizing it.

  • Sample Overload: Injecting too much sample can saturate the column and degrade resolution. Try diluting your sample.

Q: My peak resolution in Capillary Electrophoresis (CE) is inconsistent. What factors are most important?

A: In CE, several parameters must be tightly controlled for reproducible results:

  • Buffer pH: The pH of the buffer affects the charge of both the analyte and the chiral selector, which is critical for separation.[3][8] For chlorpheniramine, a pH below 4 has been shown to provide good reproducibility.[3]

  • Chiral Selector Concentration: The concentration of the chiral selector (e.g., β-cyclodextrin) in the buffer must be optimized.[3][8][9]

  • Voltage: The applied voltage influences migration times and peak efficiency.[3]

  • Capillary Conditioning: Proper conditioning of the capillary before each run is essential for maintaining consistent electroosmotic flow and preventing peak tailing.

Data Presentation

Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Capillary Electrophoresis (CE) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction with a chiral stationary phase. Differential mobility in an electric field in the presence of a chiral selector. Formation of diastereomeric complexes with a chiral solvating agent, causing distinct NMR signals.[2]
Typical Analysis Time 15-30 minutes per sample.[2] 10-20 minutes per sample. 5-15 minutes per sample.[2]
Limit of Detection (LOD) ~0.1% for the minor enantiomer.[2] High, comparable to HPLC. ~1% for the minor enantiomer.[2]

| Key Advantage | High accuracy, robustness, and sensitivity; industry standard.[2] | High resolution, low sample and reagent consumption. | Rapid analysis and structural confirmation.[2] |

Table 2: Example Chiral HPLC Conditions for Chlorpheniramine Enantiomer Separation

Parameter Condition 1 Condition 2
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate).[1][7] ODS column with chiral mobile phase additive.[6]
Mobile Phase n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v).[1][7] Aqueous sodium phosphate (5 mM) containing 0.5 mM carboxymethyl-β-cyclodextrin, methanol, and triethylamine (73:25:2, v/v/v).[6]
pH N/A (Normal Phase) 4.3.[6]
Flow Rate 1.2 mL/min.[1] 0.24 mL/min.[6]

| Detection | 258 nm.[1] | 224 nm.[6] |

Table 3: Example Chiral Capillary Electrophoresis Conditions for Chlorpheniramine Separation

Parameter Condition 1
Chiral Selector Mixture of β-cyclodextrin (10mM) and carboxymethyl β-cyclodextrin (4 mg/mL).[8][9]
Buffer Phosphate buffer (75 mM).[8][9]
Buffer pH 3.50.[8][9]
Applied Voltage 16 kV.[8]

| Detection | 200 nm.[8] |

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC

This protocol is based on established methods for the chiral separation of chlorpheniramine.[1][7]

  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-hexane, isopropanol, and diethylamine in a 97.5:2.5:0.025 (v/v/v) ratio.[1][7] Degas the solution using sonication or vacuum filtration.

  • Sample Preparation: Prepare a stock solution of the chlorpheniramine sample in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Instrumentation Setup:

    • Install a Chiralpak AD-H column (or equivalent amylose-based CSP).

    • Set the column temperature (e.g., 25°C).

    • Equilibrate the column with the mobile phase at a flow rate of 1.2 mL/min until a stable baseline is achieved.[1]

    • Set the UV detector to a wavelength of 258 nm.[1]

  • Analysis:

    • Inject a 10-20 µL aliquot of the prepared sample.

    • Record the chromatogram for a sufficient time to allow both enantiomers to elute (typically around 15 minutes).[1]

  • Data Processing:

    • Identify the peaks corresponding to the S-(+) and R-(-) enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) x 100

Visualizations

G cluster_workflow General Workflow for Improving Enantiomeric Excess start Racemic or Low ee Sample process Enantioselective Synthesis OR Chiral Resolution start->process analysis Measure Enantiomeric Excess (e.g., Chiral HPLC) process->analysis decision Is ee > 99%? analysis->decision end High ee Product decision->end Yes troubleshoot Troubleshoot & Optimize (Solvent, Temp, Reagent) decision->troubleshoot No troubleshoot->process

Caption: General workflow for improving the enantiomeric excess of a chiral compound.

G cluster_troubleshooting Troubleshooting Low ee in Diastereomeric Crystallization start Low ee Result q1 Is the resolving agent appropriate? start->q1 a1_yes Check Stoichiometry (Agent vs. Racemate) q1->a1_yes Yes a1_no Screen New Resolving Agents q1->a1_no No q2 Is the solvent system optimal? a1_yes->q2 a2_yes Optimize Crystallization Conditions (Temp, Rate) q2->a2_yes Yes a2_no Screen New Solvents or Solvent Mixtures q2->a2_no No check_rac Check for Racemization (Analyze under milder conditions) a2_yes->check_rac

Caption: Decision tree for troubleshooting low ee in diastereomeric salt crystallization.

G cluster_hplc Chiral HPLC Analysis Workflow prep 1. Prepare Mobile Phase & Sample Solution equil 2. Equilibrate HPLC System & Chiral Column prep->equil inject 3. Inject Sample equil->inject run 4. Run Separation & Acquire Data (Chromatogram) inject->run calc 5. Integrate Peak Areas & Calculate Enantiomeric Excess run->calc result Result: % ee calc->result

References

Technical Support Center: Resolving Racemic Mixtures of Chlorpheg Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the resolution of racemic mixtures of Chlorpheg (chlorpheniramine) stereoisomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic mixtures of Chlorpheg?

A1: The most prevalent methods for resolving racemic Chlorpheg include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), diastereomeric salt crystallization, and enzymatic resolution. The choice of method depends on the scale of the separation, required purity, and available resources.

Q2: Which stereoisomer of Chlorpheg is the active antihistamine?

A2: The S-(+)-enantiomer, also known as dexchlorpheniramine, is the stereoisomer that exhibits the primary antihistaminic activity. The R-(-)-enantiomer has significantly lower antihistaminic effects but may contribute to sedative side effects.

Q3: How can I determine the enantiomeric excess (ee) of my resolved Chlorpheg sample?

A3: Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of Chlorpheg.[1] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent and polarimetry can also be used, though they may be less sensitive than chiral HPLC.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Troubleshooting Guide: Chiral HPLC
Problem Possible Causes Solutions
Poor or no separation of enantiomers Incorrect chiral stationary phase.Select a CSP known to be effective for amines, such as a polysaccharide-based (e.g., amylose or cellulose derivatives) or a cyclodextrin-based column.
Inappropriate mobile phase composition.Optimize the mobile phase by varying the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., n-hexane). A small amount of a basic additive like diethylamine (DEA) can improve peak shape and resolution for basic compounds like Chlorpheg.
Flow rate is too high.Reduce the flow rate to allow for better interaction between the enantiomers and the CSP.
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase.Add a competitor to the mobile phase, such as a small percentage of a basic modifier (e.g., DEA).
Column overload.Reduce the sample concentration or injection volume.
Column contamination.Flush the column with a strong solvent.
Unstable retention times Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before analysis.
Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition change.Prepare fresh mobile phase and ensure it is well-mixed.
High backpressure Blockage in the system (e.g., frit, column).Reverse flush the column (if permitted by the manufacturer) or replace the frit.
Precipitated buffer in the mobile phase.Ensure the mobile phase components are fully dissolved.
Experimental Protocol: Chiral HPLC

This protocol is a general guideline and may require optimization for your specific instrumentation and column.

Objective: To separate and quantify the enantiomers of a racemic Chlorpheg mixture.

Materials:

  • Racemic Chlorpheg sample

  • HPLC grade n-hexane

  • HPLC grade isopropanol (IPA)

  • Diethylamine (DEA)

  • Chiral HPLC column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 97.5:2.5:0.025 (v/v/v).[2] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic Chlorpheg sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or equivalent polysaccharide-based CSP)

    • Mobile Phase: n-hexane:IPA:DEA (97.5:2.5:0.025)

    • Flow Rate: 1.2 mL/min[2]

    • Column Temperature: 25°C[2]

    • Detection Wavelength: 258 nm[2]

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Data Presentation: Chiral HPLC Performance
Parameter S-(+)-Chlorpheniramine R-(-)-Chlorpheniramine Reference
Retention Time (min) 9.63 ± 0.0511.36 ± 0.08[2]
Linearity Range (µg/mL) 2 - 102 - 10[2]
Limit of Detection (LOD) (µg/mL) 0.290.44[2]
Limit of Quantification (LOQ) (µg/mL) 0.881.31[2]
Resolution (Rs) \multicolumn{2}{c}{3.80}[2]
Separation Factor (α) \multicolumn{2}{c}{1.24}[2]

Diastereomeric Salt Crystallization

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

Troubleshooting Guide: Diastereomeric Salt Crystallization
Problem Possible Causes Solutions
No crystal formation Diastereomeric salts are too soluble in the chosen solvent.Screen a variety of solvents with different polarities. Consider using an anti-solvent (a solvent in which the salts are less soluble) to induce precipitation.
Insufficient concentration.Concentrate the solution by carefully evaporating some of the solvent.
Low yield of the desired diastereomeric salt The desired salt is still significantly soluble in the mother liquor.Optimize the solvent to further decrease the solubility of the target salt. Lower the final crystallization temperature.
The crystallization process was stopped prematurely.Allow for a longer crystallization time.
Low enantiomeric excess (ee) of the resolved amine The undesired diastereomer is co-crystallizing.Perform recrystallization of the diastereomeric salt. A slower cooling rate can also improve selectivity.
Inappropriate resolving agent.Screen different chiral resolving agents. For a basic amine like Chlorpheg, chiral acids such as tartaric acid derivatives are suitable.
Racemization of the starting material or product.Check the stability of your compound under the experimental conditions (e.g., temperature, pH).
Oiling out instead of crystallization High supersaturation or rapid cooling.Reduce the concentration of the solution. Employ a slower cooling rate.
Inappropriate solvent.Choose a solvent that promotes crystal lattice formation.
Experimental Protocol: Diastereomeric Salt Crystallization

This is a generalized protocol for the resolution of a racemic amine and should be optimized for Chlorpheg.

Objective: To resolve racemic Chlorpheg by forming diastereomeric salts with a chiral acid.

Materials:

  • Racemic Chlorpheg

  • Chiral resolving agent (e.g., (+)-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Base (e.g., NaOH) for liberation of the free amine

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Salt Formation:

    • Dissolve the racemic Chlorpheg in a suitable solvent.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.

    • Add the resolving agent solution to the Chlorpheg solution and stir.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator or ice bath to induce crystallization. The less soluble diastereomeric salt should precipitate.

    • If crystallization does not occur, try seeding the solution with a small crystal of the desired diastereomer or adding an anti-solvent.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Dissolve the collected diastereomeric salt in water.

    • Add a base (e.g., 1M NaOH) to deprotonate the amine and liberate the free Chlorpheg enantiomer.

    • Extract the liberated amine with an organic solvent.

    • Dry the organic layer, remove the solvent, and analyze the enantiomeric excess of the resolved Chlorpheg using chiral HPLC.

Data Presentation: Expected Performance of Diastereomeric Crystallization
Parameter Typical Value Notes
Yield (per enantiomer) < 50% (for a single crystallization)The theoretical maximum yield for a classical resolution is 50%. The mother liquor containing the other enantiomer can be processed to recover it.
Enantiomeric Excess (ee) >95% (after one or more recrystallizations)The initial ee will depend on the solubility difference between the diastereomers. Recrystallization is often necessary to achieve high purity.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For amines, lipases are commonly used to catalyze the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Troubleshooting Guide: Enzymatic Resolution
Problem Possible Causes Solutions
Low or no enzyme activity Incorrect enzyme choice.Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase).
Suboptimal reaction conditions (pH, temperature).Optimize the temperature and pH for the specific enzyme used.
Enzyme inhibition.Ensure the substrate or solvent is not inhibiting the enzyme.
Low enantioselectivity (low ee) The enzyme is not highly selective for the substrate.Screen a variety of enzymes and acyl donors.
Incorrect reaction conditions.Optimize temperature, as it can affect enzyme selectivity.
Slow reaction rate Insufficient enzyme concentration.Increase the amount of enzyme.
Poor substrate solubility.Choose a suitable organic solvent that dissolves the substrate and is compatible with the enzyme.
Experimental Protocol: Enzymatic Resolution

This is a general protocol for the enzymatic resolution of a racemic amine and will require optimization for Chlorpheg.

Objective: To resolve racemic Chlorpheg via lipase-catalyzed acylation.

Materials:

  • Racemic Chlorpheg

  • Lipase (e.g., Candida antarctica lipase B - CALB)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Organic solvent (e.g., hexane, toluene)

Procedure:

  • Reaction Setup:

    • Dissolve the racemic Chlorpheg in a suitable organic solvent.

    • Add the acyl donor to the solution.

    • Add the lipase to the reaction mixture.

  • Reaction:

    • Stir the mixture at a controlled temperature (e.g., 30-40°C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product.

  • Work-up:

    • When the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.

    • The acylated Chlorpheg and the unreacted Chlorpheg can then be separated by standard chromatographic techniques (e.g., column chromatography).

  • Analysis:

    • Determine the enantiomeric excess of the unreacted Chlorpheg and the acylated product (after deacylation if necessary) using chiral HPLC.

Data Presentation: Expected Performance of Enzymatic Resolution
Parameter Typical Value Notes
Yield (per enantiomer) ~50%The theoretical maximum yield for a kinetic resolution is 50% for each enantiomer (one as product, one as unreacted starting material).
Enantiomeric Excess (ee) >95%Highly dependent on the selectivity of the enzyme for the specific substrate.

Visualizations

Experimental_Workflow_Diastereomeric_Crystallization cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Isolation cluster_final Final Product racemic Racemic Chlorpheg in Solution salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent in Solution resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration crystals Less Soluble Diastereomer Crystals filtration->crystals mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor liberation Liberation of Free Amine crystals->liberation pure_enantiomer Pure Chlorpheg Enantiomer liberation->pure_enantiomer

Caption: Workflow for Diastereomeric Salt Crystallization.

Troubleshooting_Logic_Chiral_HPLC cluster_mobile_phase Mobile Phase Issues cluster_column Column Issues cluster_conditions Instrument Conditions start Poor Resolution in Chiral HPLC check_composition Check Mobile Phase Composition start->check_composition check_column Verify Correct CSP start->check_column check_flow_rate Check Flow Rate start->check_flow_rate check_temp Check Temperature start->check_temp optimize_modifier Optimize Organic Modifier Ratio check_composition->optimize_modifier add_additive Add Basic Additive (DEA) optimize_modifier->add_additive end_node Resolution Improved add_additive->end_node equilibrate Ensure Proper Equilibration check_column->equilibrate flush_column Flush Column equilibrate->flush_column flush_column->end_node reduce_flow_rate Reduce Flow Rate check_flow_rate->reduce_flow_rate reduce_flow_rate->end_node use_oven Use Column Oven check_temp->use_oven use_oven->end_node

References

Technical Support Center: (2R,3S)-Chlorpheg Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of (2R,3S)-Chlorpheg, assuming it behaves similarly to other amino acid analogs.

Issue Possible Cause(s) Recommended Action(s)
Loss of compound purity over time in solution. Oxidation, hydrolysis, photodegradation.Prepare fresh solutions daily. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil. Consider degassing solvents to remove dissolved oxygen.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. Characterize the new peaks using LC-MS to determine their mass and potential structure.
Inconsistent results in biological assays. Degradation of the active compound leading to lower effective concentration.Re-evaluate the purity of the compound stock before each experiment using a validated analytical method (e.g., HPLC). Ensure consistent storage and handling procedures across all experiments.
Precipitation of the compound from solution. Poor solubility, pH-dependent solubility, degradation to a less soluble product.Check the pH of the solution. Adjust if necessary, ensuring the pH is within a stable range for the compound. Consider using a different solvent system or co-solvents. Filter the solution before use.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for an amino acid analog like this compound?

A1: Based on general chemical principles for amino acids, the most probable degradation pathways include:

  • Oxidation: The amino group and the chiral centers can be susceptible to oxidation, especially in the presence of transition metals, oxygen, and light. This is a major degradation pathway for many amino acids.[1]

  • Hydrolysis: Depending on the pH, the amide bonds in the glutamic acid structure could be susceptible to hydrolysis, although this is generally less common for the core amino acid structure under typical experimental conditions.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation in sensitive molecules.

Q2: How can I prevent the degradation of this compound in my experiments?

A2: To minimize degradation, consider the following preventative measures:

  • Storage: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). For solutions, store at low temperatures (-20°C or -80°C) in tightly sealed vials.

  • Use of Antioxidants: For solutions, the addition of antioxidants can help prevent oxidative degradation. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), or N-acetylcysteine.[2]

  • Use of Chelating Agents: To prevent metal-catalyzed oxidation, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers.[1]

  • pH Control: Maintain the pH of your solutions within a range where the compound is most stable. This often needs to be determined empirically.

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping the containers with aluminum foil.

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation studies, or stress testing, involve intentionally exposing a compound to harsh conditions to accelerate its degradation.[3][4][5][6] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating stability-indicating analytical methods that can separate the active compound from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the solid compound at 70°C for 48 hours. Also, incubate a solution of the compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber) according to ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples by a suitable stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV and mass spectrometry (MS) detection.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples to that of an unstressed control.

  • Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

  • Use MS data to propose structures for the degradation products.

Quantitative Data Summary (Hypothetical Example)

The following table illustrates how to present data from a forced degradation study.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
Control (RT, dark) 2499.5< 0.1< 0.1
0.1 M HCl (60°C) 2485.210.11.5
0.1 M NaOH (60°C) 2478.95.312.8
3% H₂O₂ (RT) 2465.425.63.2
Heat (60°C, solution) 2492.14.51.1
Photostability (ICH) 2488.78.90.8

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (60°C, solution) stock->thermal Expose to Stress photo Photostability (ICH guidelines) stock->photo Expose to Stress sampling Time-point Sampling (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc RP-HPLC-UV/MS Analysis sampling->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants quantify->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation parent This compound oxidized_product Oxidized Glutamic Acid Derivative parent->oxidized_product H₂O₂, Metal Ions decarboxylated_product Decarboxylated Product parent->decarboxylated_product Heat, Light hydrolyzed_product Ring-opened Product (if applicable) parent->hydrolyzed_product Acid/Base

Caption: Hypothetical degradation pathways for an amino acid analog.

References

Technical Support Center: Optimizing (2R,3S)-Chlorpheg Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (2R,3S)-Chlorpheg and related chloramphenicol analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for achieving high stereoselectivity (2R,3S) in the synthesis?

A1: Achieving the desired (2R,3S) stereochemistry is paramount for the biological activity of Chlorpheg. The most critical parameters to control are the choice of chiral catalyst or auxiliary, the reaction temperature, and the nature of the solvent. Asymmetric synthesis methodologies, such as the Evans asymmetric aldol reaction or silver-catalyzed asymmetric isocyanoacetate aldol reactions, are often employed to establish the correct stereocenters.[1][2] Careful optimization of these parameters is essential to maximize the diastereomeric and enantiomeric excess.

Q2: What are common side reactions observed during the synthesis, and how can they be minimized?

A2: A common side reaction is the formation of undesired stereoisomers (e.g., (2S,3R), (2R,3R), (2S,3S)). This is often due to a non-optimized catalyst system or reaction temperature. Another potential issue is the formation of double aldol addition products, which can be minimized by controlling the stoichiometry of the reactants and using dilute reaction conditions.[2] Additionally, racemization can occur if the reaction conditions are too harsh (e.g., high temperatures or presence of strong acids or bases).

Q3: How can I improve the overall yield of the synthesis?

A3: Low yields can result from several factors, including incomplete reactions, product degradation, or difficult purification. To improve the yield, consider the following:

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation.

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and overall yield. A screening of catalyst loading is recommended.

  • Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to minimize product loss. For instance, recrystallization from a suitable solvent like toluene has been shown to upgrade the enantiomeric excess of intermediates.[3]

Q4: Are there any recommended analytical techniques for monitoring the stereochemical purity of the product?

A4: Yes, several analytical techniques are crucial for determining the stereochemical purity of this compound:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR may not always resolve all stereoisomers, the use of chiral shift reagents or derivatization with a chiral agent can allow for the determination of diastereomeric ratios.

  • X-ray Crystallography: If a crystalline product or intermediate is obtained, X-ray crystallography can provide unambiguous determination of the absolute stereochemistry.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity (Formation of other stereoisomers) - Suboptimal reaction temperature.- Incorrect choice of Lewis acid or base.- Inappropriate solvent.- Screen a range of temperatures (e.g., -78°C, -40°C, 0°C, 20°C).[2]- Evaluate different Lewis acids (e.g., TiCl₄, Ag₂O) and bases (e.g., DIPEA, cinchona-derived amino phosphines).[1][2]- Test a variety of solvents with different polarities (e.g., AcOEt, CH₂Cl₂).[2]
Low Enantiomeric Excess (ee) - Racemization of the product or starting material.- Inefficient chiral catalyst or auxiliary.- Non-asymmetric background reaction.- Perform the reaction at lower temperatures.- Screen different chiral ligands or auxiliaries.[2]- Adjust the concentration of reactants; higher dilution may favor the asymmetric pathway.[2]- Consider recrystallization of the product or a key intermediate to enhance enantiomeric purity.[3]
Low Overall Yield - Incomplete reaction.- Product degradation during reaction or workup.- Formation of byproducts (e.g., double aldol addition).- Loss during purification.- Monitor reaction progress by TLC or LC-MS to ensure completion.- Use milder workup conditions (e.g., avoid strong acids/bases if the product is sensitive).- Adjust reactant concentrations; dilution can reduce the formation of some byproducts.[2]- Optimize the purification method (e.g., choice of solvent system for chromatography).
Impurity Formation - Unstable reagents or starting materials.- Side reactions due to reactive functional groups.- Contamination from solvents or reagents.- Use freshly purified reagents and anhydrous solvents.- Protect sensitive functional groups if necessary.- Ensure all glassware is clean and dry.

Experimental Protocols

Key Experiment: Asymmetric Aldol Reaction for this compound Core Synthesis

This protocol is a generalized procedure based on methodologies for related compounds and should be optimized for the specific substrates used in this compound synthesis.

Materials:

  • p-Nitrobenzaldehyde derivative

  • N-acylated chiral auxiliary (e.g., Evans oxazolidinone) or isocyanoacetate

  • Lewis Acid (e.g., TiCl₄, Ag₂O)

  • Base (e.g., DIPEA, cinchona-derived amino phosphine)

  • Anhydrous solvent (e.g., CH₂Cl₂, AcOEt)

  • Quenching solution (e.g., saturated NH₄Cl solution)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral auxiliary or isocyanoacetate in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78°C, 0°C, or 20°C).

  • Slowly add the Lewis acid to the solution, followed by the base. Stir for the recommended time to allow for complex formation.

  • Add a solution of the p-nitrobenzaldehyde derivative in the anhydrous solvent dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding the appropriate quenching solution.

  • Allow the mixture to warm to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired (2R,3S)-aldol adduct.

Visualizations

Reaction_Pathway p-Nitrobenzaldehyde\nDerivative p-Nitrobenzaldehyde Derivative Reaction_Vessel Asymmetric Aldol Reaction p-Nitrobenzaldehyde\nDerivative->Reaction_Vessel Chiral Auxiliary/\nIsocyanoacetate Chiral Auxiliary/ Isocyanoacetate Chiral Auxiliary/\nIsocyanoacetate->Reaction_Vessel Lewis Acid/\nBase Lewis Acid/ Base Lewis Acid/\nBase->Reaction_Vessel Intermediate_Adduct (2R,3S)-Aldol Adduct Reaction_Vessel->Intermediate_Adduct Final_Product This compound Intermediate_Adduct->Final_Product Further Steps

Caption: Synthetic pathway for this compound via asymmetric aldol reaction.

Optimization_Workflow A Define Target: High Yield & Diastereoselectivity of this compound B Initial Reaction Setup A->B C Screen Reaction Parameters B->C D Temperature (-78°C to RT) C->D Vary E Solvent (DCM, THF, Toluene) C->E Vary F Catalyst/Ligand (Various Chiral Ligands) C->F Vary G Analyze Results (Yield, d.r., e.e.) D->G E->G F->G H Optimal Conditions? G->H H->C No I Scale-up Synthesis H->I Yes

Caption: Workflow for optimizing this compound synthesis conditions.

Troubleshooting_Tree Start Problem with Synthesis? LowYield Low Yield? Start->LowYield Yes PoorStereo Poor Stereoselectivity? Start->PoorStereo No LowYield->PoorStereo No CheckCompletion Check Reaction Completion (TLC/LCMS) LowYield->CheckCompletion Yes CheckTemp Lower Reaction Temperature PoorStereo->CheckTemp Yes OptimizePurification Optimize Purification CheckCompletion->OptimizePurification Success Problem Resolved OptimizePurification->Success ScreenCatalyst Screen Chiral Catalysts/Ligands CheckTemp->ScreenCatalyst ScreenSolvent Screen Solvents ScreenCatalyst->ScreenSolvent ScreenSolvent->Success

References

Troubleshooting (2R,3S)-Chlorpheg purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2R,3S)-Chlorpheg Purification

This guide provides troubleshooting advice and frequently asked questions for the chromatographic purification of (2R,3S)-Chlorpheniramine, a specific enantiomer of Chlorpheniramine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a specific stereoisomer of Chlorpheniramine, a first-generation antihistamine. Stereoisomers, particularly enantiomers, of a drug can have different pharmacological activities and toxicities. One enantiomer may be therapeutically active, while the other could be less active, inactive, or even contribute to adverse effects.[1] Therefore, separating and purifying the desired (2R,3S) enantiomer is critical to ensure the safety and efficacy of the final pharmaceutical product.

Q2: What are the primary methods for purifying this compound?

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating the enantiomers of Chlorpheniramine.[2] Supercritical Fluid Chromatography (SFC) is also an increasingly popular, greener alternative that can offer faster separations.[2] The key to the separation is the use of a chiral environment, created by the CSP, which interacts differently with each enantiomer.[3]

Q3: What are the most critical factors in developing a successful chiral separation method?

The success of a chiral separation depends on several key factors:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor, as it must provide sufficient enantioselectivity for the target molecule.[2] Polysaccharide-based (e.g., amylose, cellulose) and cyclodextrin-based CSPs are widely used for this type of separation.[4][5][6]

  • Mobile Phase Composition: The mobile phase, including the organic modifier (e.g., isopropanol, ethanol), additives (e.g., diethylamine), and pH, must be optimized to achieve the best selectivity and resolution.[2]

  • Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the CSP. Lower temperatures often improve resolution but can increase backpressure.[2][7]

  • Flow Rate: Optimizing the flow rate can enhance peak efficiency and, therefore, resolution. Slower flow rates often improve the separation of enantiomers.[3]

Q4: What are common impurities that can interfere with this compound purification?

Impurities in Chlorpheniramine can originate from the synthesis process or degradation.[8] These can include process-related compounds, starting materials, and structurally similar analogs that may be difficult to separate from the main compound.[8][9] Known impurities include Chlorpheniramine Related Compounds B and C, and diamine analogs.[10] It is crucial to develop a chromatographic method that can separate the desired enantiomer from its opposite enantiomer and all other potential impurities.[8]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the chromatographic purification of this compound.

Problem 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are merged (co-eluting) or show very little separation (valley does not return to baseline).

Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient enantioselectivity. Screen different types of CSPs, such as polysaccharide-based (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or cyclodextrin-based phases.[2][5]
Suboptimal Mobile Phase Composition The mobile phase polarity, pH, or additive concentration is not ideal. Systematically vary the organic modifier (e.g., isopropanol, ethanol) percentage. Optimize the concentration of the basic additive (e.g., diethylamine), as this can significantly impact peak shape and selectivity.[2][11]
Incorrect Temperature Temperature influences the chiral recognition mechanism. Experiment with different column temperatures. Lower temperatures (e.g., 10-25°C) often enhance resolution for enantiomers but may increase analysis time.[2][7]
Sample Overload Injecting too much sample saturates the stationary phase, leading to peak broadening and loss of resolution. Reduce the sample concentration or the injection volume.[2]

G cluster_csp Step 1: Evaluate CSP cluster_mobile_phase Step 2: Optimize Mobile Phase cluster_conditions Step 3: Adjust Conditions start Start: Poor Resolution csp_check Is the CSP appropriate for this class of compound? start->csp_check csp_solution Screen different CSPs (e.g., Polysaccharide, Cyclodextrin) csp_check->csp_solution No mp_check Is the mobile phase optimized? csp_check->mp_check Yes csp_solution->mp_check mp_solution Vary organic modifier ratio. Optimize additive concentration (e.g., DEA). Adjust pH if using reversed-phase. mp_check->mp_solution No temp_check Is temperature optimized? mp_check->temp_check Yes mp_solution->temp_check temp_solution Test lower temperatures (e.g., 15°C, 25°C) temp_check->temp_solution No load_check Is sample load too high? temp_check->load_check Yes temp_solution->load_check load_solution Reduce injection volume or sample concentration load_check->load_solution No end_node Resolution Achieved load_check->end_node Yes load_solution->end_node

Problem 2: Irreproducible Retention Times and/or Peak Areas

Symptom: The time at which peaks elute varies significantly between injections, or the calculated peak areas are inconsistent.

Potential Cause Recommended Solution
Insufficient Column Equilibration The column is not fully equilibrated with the mobile phase before injection. Ensure a consistent and adequate equilibration time between runs (at least 10-15 column volumes).
Mobile Phase Inconsistency The mobile phase composition is changing over time due to evaporation of volatile components or degradation. Prepare fresh mobile phase daily. Keep solvent bottles capped.
Temperature Fluctuations The ambient temperature around the column is not stable. Use a column thermostat to maintain a constant temperature.[7]
Column "Memory Effects" Additives from previous analyses, especially basic ones like diethylamine, can adsorb onto the stationary phase and alter its selectivity over time.[11] Dedicate a specific column for the method to avoid cross-contamination. If not possible, implement a rigorous column flushing protocol between different methods.
Problem 3: High System Backpressure

Symptom: The pressure reading from the HPLC system is abnormally high and may exceed the system's limits.

Potential Cause Recommended Solution
Clogged Column Inlet Frit Particulates from the sample or mobile phase have blocked the frit at the top of the column. Always filter samples and mobile phases through a 0.22 µm or 0.45 µm filter.[12] Try back-flushing the column (disconnect from the detector first) at a low flow rate.
Sample or Buffer Precipitation The sample is precipitating on the column because it is not soluble in the mobile phase. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. If possible, dissolve the sample in the mobile phase itself.
Microbial Growth Buffers, especially at neutral pH, are prone to microbial growth if left for extended periods. Prepare fresh buffers and do not store them for long periods. Add a small percentage of organic solvent if compatible with the method.
Problem 4: Peak Tailing or Fronting

Symptom: Peaks are asymmetrical, with a drawn-out tail or a sloping front, which can make integration difficult and reduce resolution.

Potential Cause Recommended Solution
Secondary Interactions Unwanted interactions are occurring between the analyte and the stationary phase (e.g., silanol interactions). Add a competitive agent to the mobile phase. For Chlorpheniramine, a basic compound, a small amount of diethylamine (DEA) or triethylamine (TEA) (e.g., 0.025-0.1%) is often used to improve peak shape.[1][5]
Column Contamination or Degradation The column has been contaminated with strongly retained compounds or the stationary phase is degrading. Clean the column according to the manufacturer's instructions. A typical wash sequence might involve flushing with progressively stronger and then weaker solvents.
Mismatched Sample Solvent The solvent used to dissolve the sample is much stronger than the mobile phase, causing peak distortion. Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.

G Title Key Parameters Influencing Chiral Separation CSP {Chiral Stationary Phase (CSP)|- Polysaccharide - Cyclodextrin - Protein-based} MP {Mobile Phase|- Organic Modifier (Type & %) - Additive (Acidic/Basic) - pH & Buffer} Conditions {Operating Conditions|- Temperature - Flow Rate - Sample Load} Output {Desired Outcome|- High Resolution (Rs > 1.5) - Good Peak Shape - Reproducibility} CSP->Output MP->Output Conditions->Output

Data & Experimental Protocols

Table 1: Example Chiral HPLC Methods for Chlorpheniramine Enantiomers

This table summarizes quantitative data from published methods for easy comparison.

Parameter Method A Method B Method C
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)[1]Beta-cyclodextrin (CYCLOBOND I 2000)[4]Chiral Amylose AD[13]
Mobile Phase n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)[1]0.25% Diethylamine acetate (pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v)[4]Not specified, coupled with achiral column[13]
Flow Rate 1.2 mL/min[1]0.5 mL/min[4]Not specified[13]
Detection 258 nm[1]Mass Spectrometry (MSD)[4]UV Detection[13]
Resolution (Rs) 3.80[1]1.17[4]Not specified[13]
Selectivity (α) 1.24[1]1.12[4]Not specified[13]
Protocol 1: General Method Development Workflow

This protocol outlines a systematic approach to developing a chiral separation method for this compound.

  • CSP Screening:

    • Select 2-3 different types of chiral columns (e.g., one polysaccharide-based, one cyclodextrin-based).

    • Run initial screening experiments using a standard mobile phase for each column type (e.g., Hexane/Isopropanol/DEA for normal phase).

    • Identify the CSP that shows the best initial selectivity (separation between the enantiomer peaks).

  • Mobile Phase Optimization:

    • Using the best CSP from Step 1, optimize the mobile phase.

    • Organic Modifier: Vary the percentage of the alcohol modifier (e.g., isopropanol) to adjust retention times and improve resolution.

    • Additive: Optimize the concentration of the basic additive (e.g., DEA). Start with 0.1% and adjust down to find the lowest concentration that still provides good peak shape.

  • Temperature and Flow Rate Optimization:

    • Once a good separation is achieved, evaluate the effect of temperature. Test at ambient temperature and a reduced temperature (e.g., 20°C) to see if resolution improves.

    • Fine-tune the flow rate. A lower flow rate may increase resolution, but will also increase the run time. Find a balance between resolution and analysis time.[3]

  • Method Validation:

    • Once the optimal conditions are found, perform validation experiments to check for robustness, linearity, accuracy, and precision.

Protocol 2: Column Cleaning and Regeneration

Proper column care is essential for maintaining performance and extending column lifetime.

  • Initial Flush: Disconnect the column from the detector. Flush the column in the reverse direction with the mobile phase (without additives) for 20-30 column volumes.

  • Strong Solvent Wash: Flush the column with a strong, miscible solvent like pure isopropanol or ethanol for 30-50 column volumes to remove strongly retained contaminants.

  • Intermediate Flush: Flush with a solvent of intermediate polarity if necessary.

  • Storage: For long-term storage, consult the manufacturer's guidelines. Typically, columns are stored in a solvent like Hexane/Isopropanol (90:10). Never store the column in a mobile phase containing additives or buffers.

  • Re-equilibration: Before next use, flush the column with the mobile phase for at least 30-60 minutes to ensure it is fully equilibrated.

References

Addressing poor solubility of (2R,3S)-Chlorpheg in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of (2R,3S)-Chlorpheg in experimental assays.

Troubleshooting Guides

Poor aqueous solubility is a common hurdle when working with hydrophobic compounds like this compound. This can lead to compound precipitation, inaccurate results, and the potential for misinterpretation of bioactivity data. The following guides offer systematic approaches to overcome these challenges.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Problem: A common observation is the precipitation of this compound when a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer (e.g., PBS, cell culture media).[1] This occurs because the overall solvent polarity increases, causing the poorly soluble compound to fall out of solution.[1]

Troubleshooting Steps:

  • Optimize Co-Solvent Concentration: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving hydrophobic compounds due to its strong solubilizing power.[2][3] However, it's crucial to keep the final concentration low, typically below 0.5%, to avoid cellular toxicity or assay interference.[3]

  • Employ Serial Dilution: Instead of a single large dilution, perform intermediate dilutions of the DMSO stock in pure DMSO before the final dilution into the aqueous buffer.[1] This can prevent localized high concentrations that lead to immediate precipitation.[1]

  • Modify the Dilution Method: Add the DMSO stock to the aqueous buffer while vortexing or mixing vigorously.[1] This rapid dispersion can help prevent the formation of precipitates.[1] Never add the aqueous buffer to the DMSO stock.[1]

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve fine precipitates.[1] However, be cautious as prolonged heat can degrade the compound.[1]

Issue 2: Low or No Observed Biological Activity

Problem: The apparent lack of biological activity might not be due to the compound's properties but rather its poor solubility, leading to low bioavailability in the assay.[3][4]

Troubleshooting Steps:

  • Confirm Compound Dissolution: Visually inspect your final assay solution for any signs of precipitation (cloudiness, particulates). Centrifuge a sample of the solution to see if a pellet forms.

  • Enhance Solubility:

    • pH Adjustment: For ionizable compounds, modifying the pH of the buffer can significantly improve solubility.[1] Since DL-4-Chlorophenylglycine is soluble in 0.1mol/L NaOH, this compound, being an amino acid derivative, is also likely to have its solubility influenced by pH.[5][6] For acidic compounds, increasing the pH generally increases solubility, while for basic compounds, decreasing the pH is beneficial.[1]

    • Use of Excipients: Consider the use of solubility enhancers such as cyclodextrins or surfactants, but be sure to test their compatibility with your specific assay.[3][7]

  • Minimize Non-Specific Binding: Hydrophobic compounds can bind to plasticware, reducing the effective concentration in your assay.[3]

    • Use low-binding microplates.[3]

    • Include a blocking agent like bovine serum albumin (BSA) or a non-ionic detergent such as Tween-20 in your assay buffer.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound.[1][3]

Q2: What is the maximum final concentration of DMSO that is generally tolerated in cell-based assays?

A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[3] However, it is crucial to perform a solvent tolerance test to determine the maximum acceptable concentration for your specific cell line and assay.[3]

Q3: My compound is still precipitating even after optimizing the DMSO concentration. What other strategies can I try?

A3: If precipitation persists, consider the following:

  • pH Adjustment: As this compound is a derivative of chlorophenylglycine, its solubility is likely pH-dependent. Experiment with adjusting the pH of your aqueous buffer.[5][6]

  • Alternative Co-solvents: While DMSO is common, other water-miscible organic solvents like ethanol, methanol, or propylene glycol can be tested.[2] Always validate their compatibility with your assay.

  • Solubility Enhancers: The use of surfactants or cyclodextrins can help keep the compound in solution.[3][7]

Q4: How can I determine the equilibrium solubility of this compound in my assay buffer?

A4: An equilibrium solubility assay can be performed. This involves adding an excess of the compound to the buffer, agitating the mixture for a set period (e.g., 24-72 hours) to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant after centrifugation.[8]

Data Presentation

Table 1: Common Co-Solvents and Recommended Final Concentrations

Co-SolventTypical Starting Stock ConcentrationRecommended Final Assay ConcentrationNotes
DMSO10-50 mM≤ 0.5%Widely used, but can be toxic at higher concentrations.[3]
Ethanol10-50 mM≤ 1%Can have biological effects on its own.[2]
Propylene Glycol10-50 mMVariableOften used in formulations, but compatibility should be checked.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of a working solution of a poorly soluble compound to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[1]

  • Sterile aqueous assay buffer

  • Low-binding microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the this compound powder.

    • Calculate the required volume of DMSO to achieve a high concentration (e.g., 10 mM).

    • Add the DMSO to the powder and vortex thoroughly until fully dissolved. Gentle warming or brief sonication may be used if necessary.[1]

    • Store this stock solution in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[1]

  • Prepare Intermediate Dilutions in DMSO:

    • From your 10 mM stock, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[1]

  • Prepare the Final Aqueous Working Solution:

    • Pre-warm your aqueous buffer to the assay temperature (e.g., 37°C).

    • Add a small volume of the appropriate DMSO intermediate dilution to the pre-warmed buffer to achieve your final desired concentration. Crucially, add the DMSO solution to the buffer, not the other way around. [1]

    • Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion.[1]

Protocol 2: Cell-Based Assay with a Poorly Soluble Compound

This protocol is adapted for testing the activity of a hydrophobic compound in a cell-based assay.

Materials:

  • Cells seeded in a 96-well plate

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • Vehicle control (cell culture medium with the same final concentration of DMSO as the compound solutions)

Procedure:

  • Cell Seeding: Seed cells at an optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.[3]

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium, ensuring the final DMSO concentration is consistent across all treatment groups and the vehicle control (and below the toxicity threshold).[3]

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions and vehicle control to the respective wells.[3]

    • Include a no-treatment control (medium only).

  • Incubation: Incubate the plate for the desired treatment period under appropriate conditions (e.g., 37°C, 5% CO2).

  • Assay Readout: Proceed with the specific assay readout (e.g., measuring cell viability, reporter gene expression, etc.).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay stock 1. Prepare 10 mM Stock in DMSO intermediate 2. Intermediate Dilutions in DMSO stock->intermediate working 3. Final Dilution in Aqueous Buffer intermediate->working treat 5. Treat Cells with Working Solution working->treat Add to cells seed 4. Seed Cells seed->treat incubate 6. Incubate treat->incubate readout 7. Assay Readout incubate->readout

Caption: Workflow for preparing and using this compound in cell-based assays.

troubleshooting_logic start Precipitation Observed? optimize_dmso Optimize DMSO Concentration start->optimize_dmso Yes success Proceed with Assay start->success No serial_dilution Use Serial Dilution optimize_dmso->serial_dilution ph_adjust Adjust Buffer pH serial_dilution->ph_adjust sonicate Gentle Warming / Sonication ph_adjust->sonicate sonicate->success Resolved fail Consider Formulation Change sonicate->fail Not Resolved

Caption: Decision tree for troubleshooting precipitation of this compound.

References

Technical Support Center: Asymmetric Synthesis of Chlorinated Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated phenylglycine derivatives, with a focus on minimizing side-product formation. The information provided is broadly applicable to stereoselective chlorination and functionalization of phenylglycine scaffolds.

Interpreting (2R,3S)-Chlorpheg

The designation "this compound" suggests a derivative of phenylglycine with two chiral centers at the C2 (alpha-carbon) and C3 (beta-carbon) positions. A plausible interpretation is (2R,3S)-β-chloro-α-aminophenylacetic acid or a related structure. This guide will address the challenges inherent in controlling the stereochemistry and minimizing byproducts during the synthesis of such compounds.

Troubleshooting Guide: Minimizing Side-Product Formation

This guide addresses common issues encountered during the synthesis of chlorinated phenylglycine derivatives.

Problem Potential Cause Recommended Solution
Low Diastereoselectivity (Incorrect 2R,3S ratio) 1. Non-optimal reaction temperature. 2. Inappropriate solvent. 3. Steric hindrance from protecting groups. 4. Unsuitable chiral auxiliary or catalyst.1. Screen a range of temperatures; lower temperatures often favor higher selectivity. 2. Test solvents with varying polarities. 3. Select smaller, less bulky protecting groups for the amine or carboxyl functions. 4. Experiment with different chiral catalysts or auxiliaries known to induce high stereoselectivity in similar systems.
Formation of Dichloro-amino Acid Byproducts 1. Excess of chlorinating agent. 2. Reaction pH favoring dichlorination.1. Carefully control the stoichiometry of the chlorinating agent (e.g., HOCl). A lower chlorine to amino acid ratio favors monochlorination.[1][2] 2. Maintain neutral or slightly acidic pH to disfavor the formation of N,N-dichloro compounds.[3]
Presence of Aldehyde or Nitrile Impurities 1. Degradation of N-chloro-amino acid intermediates. 2. Oxidative cleavage of the amino acid backbone.1. N-monochloroamino acids can degrade into aldehydes, while N,N-dichloroamino acids can degrade into nitriles.[2][4] Minimize reaction time and control the temperature to reduce degradation. 2. Use milder chlorinating agents or reaction conditions.
Racemization at the α-carbon (C2) 1. Harsh reaction conditions (e.g., high temperature, strong base). 2. Enolization of the carbonyl group.1. Employ milder reaction conditions. 2. Use aprotic solvents and non-nucleophilic bases to suppress enolization.
Low Overall Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Difficult purification.1. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. 2. As mentioned, control temperature and pH to prevent degradation. 3. Optimize the purification method (e.g., column chromatography, recrystallization) and consider derivatization to aid separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the chlorination of phenylglycine and how can I detect them?

A1: Common side-products include over-chlorinated species (N,N-dichloro-amino acids), and degradation products such as aldehydes (e.g., benzaldehyde), nitriles (e.g., benzonitrile), and imines.[2][3] These can be detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) with a mass spectrometry (MS) detector, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: How does the choice of chlorinating agent affect the reaction outcome?

A2: The reactivity and selectivity of the chlorinating agent are crucial. Stronger agents like chlorine gas can lead to over-chlorination and degradation. Milder and more selective reagents, such as N-chlorosuccinimide (NCS) or sources of hypochlorous acid (HOCl) under controlled pH, often provide better results in terms of minimizing side-product formation. The choice will depend on the specific substrate and desired transformation.

Q3: What is the role of protecting groups in achieving high stereoselectivity?

A3: Protecting groups for the amino and carboxyl functionalities are essential for preventing unwanted side reactions and for directing the stereochemical outcome. Bulky protecting groups can influence the trajectory of incoming reagents through steric hindrance, thereby enhancing the formation of one stereoisomer over another. The choice of protecting group can also affect the solubility and stability of the intermediates.

Q4: Can enzymatic methods be used to improve the stereoselectivity of the synthesis?

A4: Yes, enzymatic methods can offer very high enantioselectivity. For instance, penicillin acylase can be used for the kinetic resolution of racemic N-acyl-2-chlorophenylglycine, selectively hydrolyzing one enantiomer to provide the desired (S)- or (R)-2-chlorophenylglycine.[5] This approach can be highly effective for obtaining enantiomerically pure starting materials or intermediates.

Experimental Protocols

Protocol 1: General Procedure for Stereoselective Synthesis of a β-chloro-α-amino acid derivative via a Chiral Auxiliary
  • Attachment of Chiral Auxiliary: Couple the N-protected phenylglycine with a suitable chiral auxiliary (e.g., an Evans oxazolidinone) using a coupling agent like DCC or EDC.

  • Enolate Formation: Dissolve the resulting adduct in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C. Add a strong, non-nucleophilic base (e.g., LDA or LiHMDS) dropwise to form the corresponding enolate.

  • Electrophilic Chlorination: Introduce a source of electrophilic chlorine (e.g., N-chlorosuccinimide, NCS) to the enolate solution at -78 °C. The facial selectivity of the chlorination will be directed by the chiral auxiliary.

  • Reaction Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis with LiOH/H₂O₂) to yield the desired β-chloro-α-amino acid derivative.

  • Purification: Purify the final product by column chromatography or recrystallization.

Protocol 2: Enzymatic Resolution of Racemic N-acyl-2-chlorophenylglycine
  • Preparation of Racemic Substrate: Synthesize racemic N-acyl-2-chlorophenylglycine from 2-chlorobenzaldehyde.[6][7]

  • Enzymatic Hydrolysis: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7-8) and suspend the racemic N-acyl-2-chlorophenylglycine. Add immobilized penicillin acylase.

  • Reaction Monitoring: Maintain the pH of the reaction mixture by the controlled addition of a base (e.g., NaOH solution), as the hydrolysis releases a carboxylic acid. Monitor the reaction progress by measuring the consumption of the base or by HPLC analysis of aliquots.

  • Separation: Once approximately 50% conversion is reached, stop the reaction. Separate the free amino acid (one enantiomer) from the unreacted N-acyl amino acid (the other enantiomer) by adjusting the pH and performing extraction. The free amino acid will be more soluble in the aqueous phase at a neutral pH, while the N-acyl derivative can be extracted into an organic solvent after acidification.

  • Isolation: Isolate the desired enantiomer by further purification steps.

Visualizations

Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow Start N-Protected Phenylglycine Auxiliary Attach Chiral Auxiliary Start->Auxiliary Enolate Enolate Formation (-78 °C) Auxiliary->Enolate Chlorination Electrophilic Chlorination (e.g., NCS) Enolate->Chlorination Cleavage Cleave Chiral Auxiliary Chlorination->Cleavage Purification Purification (Chromatography) Cleavage->Purification Product This compound Derivative Purification->Product

Caption: General workflow for the stereoselective synthesis of a this compound derivative.

Side-Product Formation Pathway

Side_Product_Formation AminoAcid Amino Acid (Starting Material) MonoChloro N-Monochloro-amino acid AminoAcid->MonoChloro + [Cl] DiChloro N,N-Dichloro-amino acid MonoChloro->DiChloro + [Cl] Aldehyde Aldehyde MonoChloro->Aldehyde Degradation Nitrile Nitrile DiChloro->Nitrile Degradation

Caption: Potential degradation pathways leading to side-product formation during chlorination.

References

Technical Support Center: Enhancing the In Vivo Stability of (2R,3S)-Chlorpheg

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the in vivo stability of (2R,3S)-Chlorpheg.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My formulation of this compound is cloudy and appears to have precipitated. What should I do?

A1: Cloudiness or precipitation indicates poor solubility or instability of this compound in your chosen vehicle. This can lead to inaccurate dosing and low bioavailability.

Troubleshooting Steps:

  • Verify Solubility: Confirm the solubility of this compound in your vehicle. If this information is not available, perform small-scale solubility tests with various pharmaceutically acceptable solvents.

  • Optimize Formulation: For compounds with poor aqueous solubility, several formulation strategies can be employed to improve both solubility and stability.[1][2] Consider the strategies outlined in the table below.

  • Particle Size Reduction: Reducing the particle size of a solid drug increases its surface area, which can improve the dissolution rate and, consequently, bioavailability.[3] Techniques such as micronization can be beneficial.[1]

Q2: I'm observing rapid clearance and a short half-life of this compound in my in vivo studies. What could be the cause and how can I address it?

A2: Rapid clearance and a short half-life are often indicative of in vivo instability, potentially due to metabolic degradation by plasma enzymes like esterases and hydrolases.[4][5][6]

Troubleshooting Steps:

  • In Vitro Plasma Stability Assay: The first step is to determine the stability of this compound in plasma from the species being used in your in vivo studies.[7] This will confirm if enzymatic degradation is a primary contributor to the rapid clearance.

  • Formulation Strategies to Enhance Stability:

    • Microencapsulation: Enclosing the drug particles within a protective polymer matrix can shield them from enzymatic degradation.[8]

    • Lyophilization (Freeze-Drying): Removing water from the formulation can prevent hydrolysis, a common degradation pathway.

    • Use of Stabilizing Excipients: Incorporating antioxidants, chelating agents, or pH modifiers can help mitigate specific degradation pathways like oxidation and hydrolysis.[9]

    • Prodrug Approach: If the instability is due to a specific functional group, a prodrug strategy can be employed to mask the labile moiety. The prodrug is then converted to the active compound in vivo.[10]

Q3: My in vivo results are inconsistent between experiments. What are the potential sources of this variability?

A3: Inconsistent in vivo results can stem from several factors, including formulation issues and biological variability.

Troubleshooting Steps:

  • Ensure Formulation Homogeneity: If your formulation is a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.

  • Control for Biological Variability:

    • Increase the number of animals per group to enhance statistical power.[11]

    • Ensure that animals are matched for age and sex.[11]

    • Standardize experimental conditions, including housing, diet, and light cycles.

  • Review Dosing Procedure: Ensure accurate and consistent administration of the compound. The dosing volume should be normalized to the body weight of each animal.[11]

Data Presentation

Table 1: Example Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent to increase solubility.Simple and effective for initial studies.Can cause toxicity at high concentrations.
Surfactants Amphiphilic molecules that can form micelles to encapsulate hydrophobic drugs.Can significantly increase solubility.Potential for toxicity and immune reactions.
Complexing Agents Molecules like cyclodextrins that can form inclusion complexes with the drug.[9]Improves solubility and can enhance stability.[12]Can alter the pharmacokinetic profile.
Lipid-Based Formulations Dissolving the drug in lipid carriers.Can improve oral bioavailability by enhancing absorption and potentially bypassing first-pass metabolism.[3]More complex to formulate and characterize.

Table 2: Example In Vitro Plasma Stability Data for this compound

Time (minutes)% Remaining (Mean ± SD, n=3)
0100 ± 0
585.2 ± 3.1
1562.7 ± 4.5
3038.9 ± 2.8
6015.1 ± 1.9
1202.3 ± 0.8
Calculated Half-life (t½) 25.6 minutes

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of this compound in plasma.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Plasma (from the relevant species, e.g., rat, mouse, human)

  • Acetonitrile with an internal standard

  • 96-well plate

  • Incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Add the stock solution to the plasma to achieve the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (e.g., <1%).[7]

  • Incubate the plate at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the compound-plasma mixture.[4][6][13]

  • Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the plasma proteins.[13]

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of this compound in the supernatant by LC-MS/MS.[13]

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life.[4]

Protocol 2: Formulation with Co-solvents for In Vivo Administration

Objective: To prepare a clear, stable solution of this compound for in vivo studies using a co-solvent system.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation: Prepare the vehicle mixture. For a common formulation of 10% DMSO, 40% PEG400, and 50% saline:

    • In a sterile tube, add the required volume of DMSO.

    • Add the required volume of PEG400 and vortex until homogeneous.

    • Slowly add the sterile saline while vortexing to prevent precipitation.[2]

  • Compound Dissolution:

    • Weigh the required amount of this compound.

    • Add a small amount of DMSO to the compound and vortex thoroughly until it is completely dissolved. A brief sonication may aid dissolution.[2]

    • Add the PEG400 to the DMSO/(2R,3S)-Chlorpheg solution and vortex until the solution is homogeneous.[2]

    • Slowly add the sterile saline to the mixture while vortexing.[2]

  • Final Inspection: Visually inspect the final formulation. It should be a clear, particle-free solution. If precipitation occurs, the formulation is not suitable and alternative strategies should be explored.

Mandatory Visualizations

Experimental_Workflow_for_Stability_Enhancement cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Formulation Development cluster_3 In Vivo Evaluation cluster_4 Outcome A Poor In Vivo Efficacy of This compound B In Vitro Plasma Stability Assay A->B Assess Stability C Solubility Screening A->C Assess Solubility D Co-solvent/Surfactant Formulations B->D Inform Strategy E Microencapsulation B->E Inform Strategy F Lyophilization B->F Inform Strategy C->D Inform Strategy C->E Inform Strategy C->F Inform Strategy G Pharmacokinetic Study D->G Test Formulation E->G Test Formulation F->G Test Formulation H Optimized Formulation with Enhanced Stability G->H Select Best Formulation

Caption: Workflow for enhancing the in vivo stability of this compound.

In_Vitro_Plasma_Stability_Assay_Workflow A Prepare this compound Stock Solution (in DMSO) B Spike into Plasma (Final Conc. 1 µM) A->B C Incubate at 37°C B->C D Aliquots taken at 0, 5, 15, 30, 60, 120 min C->D E Terminate Reaction with Acetonitrile + Internal Standard D->E F Centrifuge to Precipitate Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining and Half-life (t½) G->H

Caption: Workflow for the in vitro plasma stability assay.

References

Technical Support Center: Refining Analytical Methods for Chlorpheniramine Enantiomer Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for the detection and quantification of chlorpheniramine enantiomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to address challenges encountered during experimentation.

A Note on Nomenclature

Chlorpheniramine is a chiral compound and exists as a racemic mixture of two enantiomers: S-(+)-chlorpheniramine and R-(-)-chlorpheniramine. The S-(+)-enantiomer, known as dexchlorpheniramine, possesses the majority of the desired antihistaminic activity, while the R-(-)-enantiomer is less active and may contribute to sedative side effects.[1] The term "(2R,3S)-Chlorpheg" as specified in the topic query appears to be a non-standard or incorrect identifier for the enantiomers of chlorpheniramine. This guide will focus on the widely accepted S/R nomenclature for chlorpheniramine enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC analysis of chlorpheniramine enantiomers.

Q1: Why am I observing poor resolution between the S-(+)- and R-(-)-chlorpheniramine peaks?

A1: Poor resolution in chiral separations is a common challenge. Several factors can contribute to this issue:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for enantioselective separation. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are often effective for separating chlorpheniramine enantiomers.[2][3] If resolution is poor, consider screening different types of chiral columns.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, its concentration, and any additives, plays a crucial role. For normal-phase chromatography, mixtures of n-hexane and an alcohol like isopropanol or ethanol are common. Small amounts of an amine additive, such as diethylamine (DEA), can improve peak shape and resolution.[1][2]

  • Incorrect Flow Rate: Chiral separations can be sensitive to the flow rate. A lower flow rate often provides better resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.

  • Temperature Fluctuations: Temperature can significantly impact chiral recognition. Maintaining a constant and optimized column temperature using a column oven is essential for reproducible results.

Q2: What is causing significant peak tailing for my chlorpheniramine peaks?

A2: Peak tailing in the analysis of basic compounds like chlorpheniramine is often due to secondary interactions with the stationary phase.

  • Residual Silanol Interactions: On silica-based columns, acidic silanol groups can interact with the basic amine group of chlorpheniramine, leading to tailing. Reducing the mobile phase pH can help to suppress these interactions.[4]

  • Mobile Phase Additives: The addition of a small amount of a basic modifier, like triethylamine (TEA) or diethylamine (DEA), to the mobile phase can competitively bind to the active sites on the stationary phase, reducing peak tailing.

  • Column Contamination: Contaminants in the sample or mobile phase can accumulate on the column, creating active sites that cause tailing. Flushing the column with a strong solvent may help.

Q3: My retention times are drifting between injections. What could be the cause?

A3: Drifting retention times can compromise the reliability of your analytical method. Common causes include:

  • Inadequate Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral columns, especially after changing the mobile phase. Ensure the column is fully equilibrated before starting a sequence of injections.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of volatile components or temperature fluctuations can lead to shifts in retention times. It is recommended to use freshly prepared mobile phase.

  • Pump Performance Issues: Inconsistent flow delivery from the HPLC pump can cause retention time variability. Regularly check for leaks and perform pump maintenance.[4][5]

Q4: How can I develop a stability-indicating assay for chlorpheniramine enantiomers?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. To develop such a method, you need to perform forced degradation studies. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[6] The analytical method must then be able to resolve the intact drug from any degradation products that are formed.

Experimental Protocols

Protocol 1: Enantioselective HPLC Method for Chlorpheniramine Enantiomers

This protocol is based on a published method for the enantioselective determination of chlorpheniramine enantiomers in pharmaceutical formulations.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and photodiode array (PDA) or UV detector.

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).[1][2]

Chromatographic Conditions:

ParameterValue
Mobile Phasen-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)[1][2]
Flow Rate1.2 mL/min[1]
Column Temperature25°C
Detection Wavelength258 nm[2]
Injection Volume20 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic chlorpheniramine maleate in the mobile phase. Further dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Solution (from tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of chlorpheniramine maleate.

    • Dissolve the powder in a suitable solvent (e.g., a mixture of n-hexane and dichloromethane) with the aid of sonication.

    • Filter the solution through a 0.45 µm syringe filter.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

Data Presentation

Table 1: System Suitability Parameters for Chiral HPLC Method
ParameterAcceptance CriteriaTypical Result
Resolution (Rs)> 2.03.80[1]
Tailing Factor (T)≤ 2.0< 1.5
Theoretical Plates (N)> 2000> 5000
Relative Standard Deviation (RSD) of Retention Time≤ 2.0%< 1.0%
Table 2: Validation Parameters for Chlorpheniramine Enantiomer Assay
ParameterS-(+)-ChlorpheniramineR-(-)-Chlorpheniramine
Linearity Range (µg/mL)2 - 102 - 10
Correlation Coefficient (r²)> 0.999> 0.999
Limit of Quantification (LOQ) (µg/mL)0.88[2]1.31[2]
Accuracy (% Recovery)98.0 - 102.0%98.0 - 102.0%
Precision (RSD%) - Intraday≤ 2.0%≤ 2.0%
Precision (RSD%) - Interday≤ 2.0%≤ 2.0%

Visualizations

Diagram 1: General Troubleshooting Workflow for HPLC Analysis

G start Problem Observed (e.g., Poor Resolution, Peak Tailing) check_system Check HPLC System (Pump, Detector, Connections) start->check_system check_method Review Method Parameters (Mobile Phase, Flow Rate, Temp.) start->check_method check_column Inspect Column (Contamination, Age, Type) start->check_column isolate_variable Isolate and Test One Variable at a Time check_system->isolate_variable check_method->isolate_variable check_column->isolate_variable resolve Problem Resolved isolate_variable->resolve Successful consult Consult Further Documentation or Technical Support isolate_variable->consult Unsuccessful

Caption: A logical workflow for troubleshooting common HPLC issues.

Diagram 2: Decision Pathway for Poor Peak Resolution in Chiral HPLC

G start Poor Peak Resolution (Rs < 2.0) check_csp Is the Chiral Stationary Phase (CSP) appropriate for the analyte? start->check_csp optimize_mp Optimize Mobile Phase (Organic Modifier %, Additives) check_csp->optimize_mp Yes new_csp Select a Different CSP check_csp->new_csp No optimize_flow Optimize Flow Rate (Typically lower for chiral) optimize_mp->optimize_flow optimize_temp Optimize Column Temperature optimize_flow->optimize_temp optimize_temp->start Unsuccessful resolved Resolution Achieved optimize_temp->resolved Successful new_csp->optimize_mp

Caption: A decision tree for addressing poor peak resolution in chiral HPLC.

References

Validation & Comparative

A Researcher's Guide to Determining the Absolute Configuration of Chiral Molecules: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comparative overview of modern analytical techniques for assigning the absolute stereochemistry of chiral molecules, framed around the hypothetical compound (2R,3S)-Chlorpheg. While specific experimental data for "Chlorpheg" is not publicly available, this guide utilizes representative data to compare the efficacy and requirements of key methodologies.

Comparison of Key Techniques for Absolute Configuration Determination

The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of confidence in the assignment. The following table summarizes the key characteristics of the most prevalent techniques.

Technique Sample Requirement Analysis Time Confidence Level Principle
X-Ray Crystallography High-quality single crystalDays to weeksVery High (Gold Standard)Anomalous dispersion of X-rays by atoms in a crystalline lattice.[1][2][3]
Vibrational Circular Dichroism (VCD) ~5 mg, in solutionHours to daysHighDifferential absorption of left and right circularly polarized infrared light by vibrational transitions.[4][5][6][7]
Electronic Circular Dichroism (ECD) <1 mg, in solution, requires chromophoreHoursModerate to HighDifferential absorption of left and right circularly polarized UV-Vis light by electronic transitions.[8][9][10]
NMR Spectroscopy (with Chiral Derivatizing Agents) ~5-10 mg, in solutionDaysModerateFormation of diastereomers with distinct NMR chemical shifts.[1][11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the primary techniques discussed.

Single-Crystal X-Ray Crystallography

X-ray crystallography is considered the definitive method for determining absolute configuration, provided a suitable single crystal can be obtained.[1][2][3]

Methodology:

  • Crystallization: Dissolve the purified enantiomer of the compound in a suitable solvent or solvent system. Grow single crystals of sufficient quality and size (typically > 0.1 mm in all dimensions) through techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a selected crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data, ensuring to measure Friedel pairs (reflections from opposite sides of a crystal plane) to a high resolution. The presence of a heavy atom (e.g., chlorine) in the molecule is advantageous for anomalous dispersion.[5]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson functions to determine the relative configuration.

  • Absolute Configuration Determination: Refine the structural model against the experimental data. The absolute configuration is determined by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the inverted structure.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of molecules in solution, making it a valuable alternative when crystallization is challenging.[4][5][6][7]

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[5]

  • Spectral Acquisition: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. The acquisition time can range from a few hours to overnight to achieve a good signal-to-noise ratio.[5]

  • Computational Modeling: Perform quantum chemical calculations, typically using Density Functional Theory (DFT), to predict the theoretical VCD and IR spectra for one of the enantiomers (e.g., the (2R,3S)-isomer). This involves conformational searches and geometry optimizations.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample corresponds to the enantiomer used in the calculation.[4][5] If the signs are opposite, the sample has the opposite absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD is particularly useful for molecules containing chromophores that absorb in the UV-Vis region. Like VCD, it relies on a comparison between experimental and calculated spectra.[8][9][10]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a transparent solvent.

  • Spectral Acquisition: Record the ECD spectrum of the sample using a CD spectrometer.

  • Computational Modeling: Use Time-Dependent Density Functional Theory (TDDFT) to calculate the theoretical ECD spectrum for one enantiomer. This requires a thorough conformational analysis.[8][9]

  • Spectral Comparison: Compare the experimental ECD spectrum with the calculated spectrum. A good match in the signs of the Cotton effects and the overall spectral shape allows for the assignment of the absolute configuration.[8]

NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid)

This method establishes the absolute configuration by converting the enantiomer into a pair of diastereomers with a chiral derivatizing agent (CDA), which can then be distinguished by NMR.

Methodology:

  • Derivatization: React the enantiomerically pure sample (containing a suitable functional group like an alcohol or amine) separately with both the (R)- and (S)-enantiomers of a CDA (e.g., Mosher's acid chloride). This creates two diastereomeric esters or amides.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis: Assign the proton resonances for each diastereomer. The differences in chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter are then analyzed. By applying Mosher's model, which correlates the sign of Δδ with the spatial arrangement of the substituents around the stereocenter, the absolute configuration can be deduced.

Visualizing the Workflow

The following diagrams illustrate the general workflow for absolute configuration determination and a decision-making framework for selecting the most appropriate technique.

G General Workflow for Absolute Configuration Determination cluster_start cluster_methods Method Selection cluster_process Experimental & Computational Process cluster_analysis Analysis & Assignment cluster_end start Start: Enantiomerically Pure Sample XRay X-Ray Crystallography VCD Vibrational Circular Dichroism ECD Electronic Circular Dichroism NMR NMR with CDA Crystallize Grow Single Crystal XRay->Crystallize VCD_Exp Acquire VCD/IR Spectra VCD->VCD_Exp VCD_Calc DFT Calculation of Spectra VCD->VCD_Calc ECD_Exp Acquire ECD Spectrum ECD->ECD_Exp ECD_Calc TDDFT Calculation of Spectrum ECD->ECD_Calc Derivatize Create Diastereomers NMR->Derivatize CollectData Collect Diffraction Data Crystallize->CollectData SolveStructure Solve & Refine Structure CollectData->SolveStructure Flack Analyze Flack Parameter SolveStructure->Flack Compare_VCD Compare Experimental & Calculated Spectra VCD_Exp->Compare_VCD VCD_Calc->Compare_VCD Compare_ECD Compare Experimental & Calculated Spectra ECD_Exp->Compare_ECD ECD_Calc->Compare_ECD NMR_Acquire Acquire NMR Spectra Derivatize->NMR_Acquire Analyze_Shifts Analyze Chemical Shift Differences NMR_Acquire->Analyze_Shifts end Absolute Configuration Assigned Flack->end Compare_VCD->end Compare_ECD->end Analyze_Shifts->end

Caption: Workflow for determining absolute configuration.

G Decision Matrix for Method Selection start Is a high-quality single crystal available? xray Use X-Ray Crystallography (Gold Standard) start->xray Yes no_crystal Does the molecule have a UV-Vis chromophore? start->no_crystal No end Method Selected xray->end ecd Consider ECD Spectroscopy no_crystal->ecd Yes no_chromophore Is the molecule conformationally flexible? no_crystal->no_chromophore No ecd->end vcd Use VCD Spectroscopy (Good for rigid molecules) no_chromophore->vcd No nmr Consider NMR with Chiral Derivatizing Agents (Requires suitable functional group) no_chromophore->nmr Yes vcd->end nmr->end

Caption: Decision matrix for selecting a suitable method.

References

Comparative Cross-Reactivity Profiling of (2R,3S)-Chlorpheg and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of (2R,3S)-Chlorpheg with alternative compounds targeting excitatory amino acid transporters (EAATs). The information presented is intended to aid in the selection of appropriate pharmacological tools for neuroscience research and drug development.

Introduction

This compound is one of the four stereoisomers of 3-(4-chlorophenyl)glutamic acid. While the primary target of the racemic mixture and other stereoisomers of Chlorpheg is believed to be the excitatory amino acid transporters (EAATs), the (2R,3S) isomer has been identified as a weak N-methyl-D-aspartate (NMDA) receptor antagonist. Understanding the cross-reactivity of this and related compounds is crucial for the accurate interpretation of experimental results. This guide compares the selectivity of this compound with several commonly used EAAT inhibitors.

Data Presentation

The following tables summarize the available quantitative data for this compound and selected alternative EAAT inhibitors. Data is presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibitory constant) values in micromolar (µM) or nanomolar (nM) units.

Table 1: Inhibitory Activity at Excitatory Amino Acid Transporters (EAATs)

CompoundEAAT1 (GLAST)EAAT2 (GLT-1)EAAT3 (EAAC1)EAAT4EAAT5
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC) Kᵢ: 20 µM[1]Kᵢ: 20 µM[1]Kᵢ: 109 µM[1]Transportable Inhibitor[1]Non-transportable Inhibitor[1]
DL-threo-β-benzyloxyaspartate (DL-TBOA) IC₅₀: 70 µM[2][3][4][5] / Kᵢ: 9.3 µM¹[2][3]IC₅₀: 6 µM[2][3][4][5] / Kᵢ: 2.2 µM¹[2][3]IC₅₀: 6 µM[2][3][4][5] / Kᵢ: 2.9 µM¹[2][3]Kᵢ: 4.4 µM[2][3][4][5]Kᵢ: 3.2 µM[2][3][4][5]
(2S,3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) IC₅₀: 22 nM[6][7][8][9] / 3.6 nM²[9]IC₅₀: 17 nM[6][7][8][9] / 10 nM²[9]IC₅₀: 300 nM[6][7][8][9] / 120 nM²[9]IC₅₀: 40 nM³[9]Data Not Available
Dihydrokainic acid (DHK) Weakly ActiveSelective InhibitorWeakly ActiveData Not AvailableData Not Available
UCPH 101 IC₅₀: 660 nM[10]IC₅₀: >300,000 nM[10]IC₅₀: >300,000 nM[10]No significant inhibition[10]No significant inhibition[10]

¹Data from [³H]-d-Asp uptake assays in HEK293 cells expressing human EAATs. ²Data from HEK293 cells expressing human EAATs. ³Data from tsA201 cells expressing rat EAAT4.

Table 2: Off-Target Activity at NMDA Receptors

CompoundNMDA Receptor Activity
This compound Weakly active antagonist (quantitative data not available)
L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC) Does not interact significantly with glutamate receptors[11]. However, it can indirectly evoke NMDA receptor-mediated neurotoxicity by increasing extracellular glutamate[11].
DL-threo-β-benzyloxyaspartate (DL-TBOA) Displays high selectivity for EAATs over ionotropic and metabotropic glutamate receptors[12][13].
(2S,3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) Exhibits selectivity for EAATs over a wide range of neuronal receptors, including ionotropic and metabotropic glutamate receptors[6][9].
Dihydrokainic acid (DHK) Data Not Available
UCPH 101 Data Not Available

Mandatory Visualization

signaling_pathway cluster_transporter Glutamate Homeostasis cluster_receptor NMDAR Signaling cluster_compounds Pharmacological Intervention Glutamate_synapse Synaptic Glutamate EAAT EAATs Glutamate_synapse->EAAT Uptake NMDA_receptor NMDA Receptor Glutamate_synapse->NMDA_receptor Activation Glutamate_astrocyte Astrocyte EAAT->Glutamate_astrocyte Ca_influx Ca²⁺ Influx NMDA_receptor->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Chlorpheg This compound Chlorpheg->NMDA_receptor Weak Antagonism EAAT_inhibitors Alternative EAAT Inhibitors EAAT_inhibitors->EAAT Inhibition experimental_workflow cluster_uptake Glutamate Uptake Assay cluster_binding NMDA Receptor Binding Assay start_uptake Prepare cells expressing EAAT subtypes add_compound_uptake Incubate with test compound start_uptake->add_compound_uptake add_radioligand_uptake Add [³H]L-glutamate add_compound_uptake->add_radioligand_uptake incubate_uptake Incubate at 37°C add_radioligand_uptake->incubate_uptake terminate_uptake Terminate uptake (e.g., rapid filtration) incubate_uptake->terminate_uptake measure_uptake Measure radioactivity terminate_uptake->measure_uptake analyze_uptake Calculate IC₅₀/Kᵢ measure_uptake->analyze_uptake start_binding Prepare brain membrane homogenates add_compound_binding Incubate with test compound start_binding->add_compound_binding add_radioligand_binding Add radioligand (e.g., [³H]MK-801) add_compound_binding->add_radioligand_binding incubate_binding Incubate to equilibrium add_radioligand_binding->incubate_binding separate_binding Separate bound/free ligand (filtration) incubate_binding->separate_binding measure_binding Measure radioactivity separate_binding->measure_binding analyze_binding Calculate Kᵢ measure_binding->analyze_binding

References

Comparative Efficacy Analysis of (2R,3S)-Chlorpheg Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of (2R,3S)-Chlorpheg with established inhibitors of the N-methyl-D-aspartate (NMDA) receptor and L-homocysteate uptake systems. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection of investigational compounds.

This compound has been identified as a weak antagonist of the NMDA receptor and a competitive inhibitor of L-homocysteate and D-aspartate uptake. This document presents available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to objectively assess its performance relative to other known inhibitors.

Data Summary

CompoundTargetMechanism of ActionEfficacy (ED50/IC50)Reference
This compound NMDA Receptor / L-homocysteate & D-aspartate uptakeWeak Antagonist / Competitive InhibitorWeak inhibition at 7.5 mM[1]
MK-801 (Dizocilpine) NMDA ReceptorNon-competitive AntagonistED50 = 1.4 mg/kg (in vivo, seizure termination)[2]
CPP (3-((R,S)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) NMDA ReceptorCompetitive AntagonistED50 = 6.4 mg/kg (in vivo, seizure termination)[2]
Ifenprodil NMDA Receptor (NR2B subunit-selective)Non-competitive AntagonistMaximally effective at 30 mg/kg (in vivo, seizure termination)[2]

Experimental Protocols

L-homocysteate Uptake Inhibition Assay

This protocol outlines a general method for assessing the inhibition of L-homocysteate uptake in a cellular or synaptosomal preparation, based on methodologies described in the literature.

Objective: To determine the inhibitory potential of a test compound on the transport of L-homocysteate into cells or synaptosomes.

Materials:

  • Primary neuronal or astrocyte cultures, or synaptosomal preparations.

  • Radio-labeled L-[³H]homocysteate or a suitable fluorescent amino acid analog.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Test compound (this compound) and known inhibitors.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Preparation of Cells/Synaptosomes: Isolate and prepare primary cell cultures or synaptosomes from appropriate tissue sources (e.g., mouse brain cortex).

  • Incubation: Pre-incubate the prepared cells or synaptosomes with varying concentrations of the test compound or a known inhibitor for a specified period.

  • Initiation of Uptake: Initiate the uptake reaction by adding radio-labeled L-[³H]homocysteate to the incubation mixture.

  • Termination of Uptake: After a defined time, terminate the uptake by rapid filtration or washing with ice-cold assay buffer to remove extracellular label.

  • Quantification: Lyse the cells/synaptosomes and quantify the amount of internalized radio-labeled substrate using a scintillation counter. For fluorescent analogs, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.

G Experimental Workflow: L-homocysteate Uptake Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare Cells/ Synaptosomes pre_incubate Pre-incubate with Inhibitor prep_cells->pre_incubate initiate_uptake Add Radiolabeled L-homocysteate pre_incubate->initiate_uptake terminate_uptake Terminate Uptake (Wash) initiate_uptake->terminate_uptake quantify Quantify Internalized Substrate terminate_uptake->quantify analyze_data Calculate % Inhibition & IC50 quantify->analyze_data

Caption: Workflow for L-homocysteate uptake inhibition assay.

NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.

Objective: To measure the binding affinity (Ki) of a test compound to the NMDA receptor.

Materials:

  • Rat brain membrane preparations (source of NMDA receptors).

  • Radioligand (e.g., [³H]MK-801, a high-affinity NMDA receptor channel blocker).

  • Assay Buffer (e.g., Tris-HCl buffer).

  • Test compound (this compound) and known NMDA receptor antagonists.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand ([³H]MK-801), and varying concentrations of the test compound or a known inhibitor.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

G Experimental Workflow: NMDA Receptor Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Brain Membranes setup_assay Combine Membranes, Radioligand & Inhibitor prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze_data Determine IC50 & Calculate Ki count->analyze_data

Caption: Workflow for NMDA receptor competitive binding assay.

Signaling Pathways

NMDA Receptor Signaling

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and excitotoxicity. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), leading to the opening of an ion channel permeable to Ca²⁺. The influx of Ca²⁺ activates a cascade of downstream signaling pathways.

G Simplified NMDA Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Plasticity Synaptic Plasticity Downstream->Plasticity Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Chlorpheg This compound (Weak Antagonist) Chlorpheg->NMDA_R Inhibits MK801 MK-801 (Channel Blocker) MK801->NMDA_R Blocks CPP CPP (Competitive Antagonist) CPP->Glutamate Competes with

Caption: NMDA receptor activation and points of inhibition.

References

A Comparative Guide to Enantioselective HPLC Analysis of Chlorpheniramine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate enantioselective analysis of chlorpheniramine (Chlorpheg), a widely used antihistamine, is critical for pharmaceutical quality control and pharmacokinetic studies. The S-(+)-enantiomer, dexchlorpheniramine, possesses significantly greater therapeutic activity than the R-(-)-enantiomer. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of chlorpheniramine isomers, alongside alternative techniques like Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC). Experimental data and detailed protocols are presented to aid in method selection and implementation.

Chemical Structure of Chlorpheniramine

Chlorpheniramine has a single chiral center, resulting in two enantiomers: (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine.

Figure 1: Chemical Structure of Chlorpheniramine.

Comparative Analysis of Chiral Separation Techniques

The enantioselective separation of chlorpheniramine can be effectively achieved using various analytical techniques. This section compares the performance of two prominent HPLC methods with Capillary Electrophoresis. A conceptual overview of Supercritical Fluid Chromatography is also provided as an emerging alternative.

Performance Data Summary

The following table summarizes the key performance parameters of different analytical methods for the enantioselective analysis of chlorpheniramine.

ParameterHPLC Method 1 (Polysaccharide-based CSP)HPLC Method 2 (Cyclodextrin-based CSP)Capillary Electrophoresis (CE)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Beta-cyclodextrinCarboxymethyl-beta-cyclodextrin
Stationary Phase Chiralpak AD-HCYCLOBOND I 2000Fused-silica capillary
Mobile Phase/Buffer n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)0.25% Diethylamine acetate (pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v)Phosphate buffer (75mM; pH 3.50) with 10mM β-CD and 4 mg/mL CM-β-CD
Flow Rate/Voltage 1.2 mL/min0.5 mL/min16 kV
Detection UV at 258 nmMass Spectrometry (MS)UV at 200 nm
Linearity Range 2-10 µg/mL[1]0.13-50.00 ng/mL[2]25-150 µM
Limit of Quant. S-(+): 0.88 µg/mL, R-(-): 1.31 µg/mL[1]125 pg/mL[2]Not specified
Resolution (Rs) 3.801.17[2]Not specified
Selectivity (α) 1.241.12[2]Not specified
Analysis Time < 15 minNot specifiedNot specified
Key Advantages Good resolution, established methodHigh sensitivity (MS detection)Low sample/reagent consumption
Key Disadvantages Use of halogenated solventsRequires MS detectorLower UV detection sensitivity than HPLC

Experimental Protocols

Detailed methodologies for the compared techniques are provided below to facilitate replication and adaptation.

HPLC Method 1: Polysaccharide-Based Chiral Stationary Phase

This method utilizes an amylose-based chiral stationary phase, which is a widely used and robust approach for the enantioseparation of a broad range of chiral compounds.

Experimental Workflow

prep Sample Preparation (e.g., dissolution in mobile phase) hplc HPLC System (LC-20AT) prep->hplc column Chiral Stationary Phase (Chiralpak AD-H, 250 x 4.6 mm, 5 µm) hplc->column detection UV Detection (258 nm) column->detection mobile_phase Mobile Phase (n-hexane:IPA:DEA, 97.5:2.5:0.025) Flow Rate: 1.2 mL/min mobile_phase->column analysis Data Analysis (Peak integration, quantification) detection->analysis

Caption: HPLC workflow with a polysaccharide-based CSP.

Protocol:

  • Sample Preparation: Dissolve the chlorpheniramine sample in the mobile phase to a suitable concentration (e.g., within the linear range of 2-10 µg/mL)[1].

  • HPLC System: Use a standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane, isopropanol (IPA), and diethylamine (DEA) in the ratio of 97.5:2.5:0.025 (v/v/v)[1].

  • Chromatographic Conditions:

    • Flow rate: 1.2 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 20 µL.

  • Detection: Monitor the eluent at a wavelength of 258 nm.

  • Data Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.

HPLC Method 2: Cyclodextrin-Based Chiral Stationary Phase

This method employs a cyclodextrin-based chiral stationary phase, which offers alternative selectivity and is particularly useful for the separation of compounds that can form inclusion complexes.

Experimental Workflow

prep Sample Preparation (e.g., plasma extraction) hplc HPLC System prep->hplc column Chiral Stationary Phase (CYCLOBOND I 2000) hplc->column detection Mass Spectrometry Detection column->detection mobile_phase Mobile Phase (0.25% DEA acetate pH 4.4: MeOH:ACN, 85:7.5:7.5) Flow Rate: 0.5 mL/min mobile_phase->column analysis Data Analysis (Mass-to-charge ratio, quantification) detection->analysis

Caption: HPLC workflow with a cyclodextrin-based CSP and MS detection.

Protocol:

  • Sample Preparation: For plasma samples, perform a suitable extraction procedure to isolate the chlorpheniramine enantiomers.

  • HPLC System: An HPLC system coupled with a mass spectrometer (MS) is required.

  • Chiral Column: CYCLOBOND I 2000.

  • Mobile Phase: A mixture of 0.25% diethylamine acetate (pH 4.4), methanol, and acetonitrile in the ratio of 85:7.5:7.5 (v/v/v)[2].

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min[2].

    • Column Temperature: Ambient.

    • Injection Volume: Dependent on sample concentration and system sensitivity.

  • Detection: Utilize a mass spectrometer for sensitive and selective detection of the enantiomers.

  • Data Analysis: Quantify the enantiomers based on their specific mass-to-charge ratios and peak areas from the extracted ion chromatograms.

Alternative Technique: Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption, making it a "green" alternative to HPLC.

Experimental Workflow

prep Sample Preparation (Dissolution in buffer) ce CE System prep->ce capillary Fused-Silica Capillary ce->capillary detection UV Detection (200 nm) capillary->detection buffer Background Electrolyte (Phosphate buffer pH 3.50 with β-CD and CM-β-CD) buffer->capillary voltage Applied Voltage (16 kV) voltage->capillary analysis Data Analysis (Migration time, peak area) detection->analysis

Caption: Capillary Electrophoresis workflow for chiral separation.

Protocol:

  • Sample Preparation: Dissolve the chlorpheniramine sample in the background electrolyte.

  • CE System: A standard CE instrument with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 37 cm total length, 30 cm effective length, 50 µm i.d.).

  • Background Electrolyte: 75 mM phosphate buffer at pH 3.50 containing 10 mM β-cyclodextrin (β-CD) and 4 mg/mL carboxymethyl-β-cyclodextrin (CM-β-CD) as chiral selectors.

  • Electrophoretic Conditions:

    • Applied Voltage: 16 kV.

    • Temperature: 25 °C.

    • Injection: Pressure injection (e.g., 0.5 psi for 2 seconds).

  • Detection: Monitor at a wavelength of 200 nm.

  • Data Analysis: Identify and quantify the enantiomers based on their migration times and peak areas.

Advanced Alternative: Supercritical Fluid Chromatography (SFC)

While a specific, detailed method for the enantioselective separation of chlorpheniramine using SFC was not prominently found in the reviewed literature, SFC is a powerful technique for chiral separations of antihistamines and other pharmaceutical compounds.

Conceptual Workflow and Advantages

cluster_sfc Supercritical Fluid Chromatography (SFC) cluster_advantages Advantages of SFC sfc_system SFC System chiral_column Chiral Stationary Phase (e.g., Polysaccharide-based) sfc_system->chiral_column advantage1 Faster Separations detection UV or MS Detection chiral_column->detection mobile_phase Mobile Phase (Supercritical CO2 + Modifier) mobile_phase->chiral_column advantage2 Reduced Organic Solvent Consumption advantage3 Orthogonal Selectivity to HPLC

Caption: Conceptual overview of SFC for chiral separations and its key advantages.

SFC utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of an organic modifier (e.g., methanol). This technique offers several advantages over traditional HPLC, including faster analysis times, reduced consumption of organic solvents, and often provides different (orthogonal) selectivity. For a compound like chlorpheniramine, a polysaccharide-based chiral stationary phase, similar to those used in HPLC, would be a suitable starting point for method development in SFC.

Conclusion

The enantioselective analysis of chlorpheniramine can be reliably achieved by HPLC using either polysaccharide-based or cyclodextrin-based chiral stationary phases. The choice between these methods will depend on the specific requirements of the analysis, such as the desired sensitivity, available instrumentation (UV vs. MS detection), and the sample matrix. Capillary electrophoresis presents a viable, resource-efficient alternative, particularly for academic and research settings. While a specific application for chlorpheniramine is not detailed, Supercritical Fluid Chromatography is a promising advanced technique for high-throughput chiral separations in the pharmaceutical industry. The data and protocols presented in this guide offer a solid foundation for researchers to select and implement the most appropriate method for their analytical needs.

References

Navigating Chirality: A Structural and Functional Comparison of (2R,3S)-Chlorpheg and its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoisomers of Chlorpheg, a phenyl-morpholine derivative, is crucial for understanding its pharmacological activity. As with many chiral drugs, the spatial arrangement of atoms in (2R,3S)-Chlorpheg and its non-superimposable mirror image, the (2S,3R)-enantiomer, dictates their interaction with biological targets, leading to potentially significant differences in efficacy and side-effect profiles. While specific comparative data for this compound is not extensively available in public literature, this guide will draw upon established principles of stereoisomerism and analytical techniques, using closely related compounds as illustrative examples, to provide a comprehensive framework for such a comparison.

Chirality, the property of a molecule that makes it non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the pair of mirror-image isomers, often exhibit distinct pharmacological and toxicological properties.[1] This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a drug molecule.[2] Therefore, the synthesis and analysis of single enantiomers are critical for developing safer and more effective medications.[3]

Structural Elucidation: Unveiling the Three-Dimensional Architecture

The precise three-dimensional arrangement of atoms in each enantiomer can be determined using a combination of powerful analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial coordinates of each atom and the stereochemistry at each chiral center.

Hypothetical X-ray Crystallography Data for Chlorpheg Enantiomers

ParameterThis compound(2S,3R)-Chlorpheg
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
Unit Cell Dimensionsa = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Åa = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
Bond LengthsIdentical to enantiomerIdentical to enantiomer
Bond AnglesIdentical to enantiomerIdentical to enantiomer
Torsion AnglesOpposite in sign to enantiomerOpposite in sign to enantiomer

Note: This table presents expected trends for enantiomers. Actual values would require experimental determination.

The key differentiating feature between the crystal structures of enantiomers would be the absolute configuration at the chiral centers, which would be opposite. All other scalar properties like bond lengths and angles would be identical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule in solution. While standard ¹H and ¹³C NMR spectra of enantiomers in an achiral solvent are identical, the use of chiral resolving agents or chiral solvating agents can induce diastereomeric interactions, leading to distinguishable chemical shifts for the corresponding nuclei in each enantiomer.[4] This technique is invaluable for determining enantiomeric purity.[5]

Expected NMR Observations for Chlorpheg Enantiomers

NucleusThis compound (in achiral solvent)(2S,3R)-Chlorpheg (in achiral solvent)This compound vs. (2S,3R)-Chlorpheg (with chiral resolving agent)
¹HIdentical SpectrumIdentical SpectrumDistinct chemical shifts for corresponding protons
¹³CIdentical SpectrumIdentical SpectrumDistinct chemical shifts for corresponding carbons

Biological Activity: The Impact of Stereochemistry on Pharmacodynamics

The differential interaction of enantiomers with chiral biological targets often translates into significant differences in their pharmacological activity. For compounds like Chlorpheg, which are analogues of norepinephrine reuptake inhibitors, the primary target is the norepinephrine transporter (NET).

One enantiomer may bind to the target with higher affinity and/or have greater efficacy than the other. It is also possible for one enantiomer to be responsible for the desired therapeutic effect while the other is inactive or contributes to adverse effects.[6]

Hypothetical Biological Activity Data for Chlorpheg Enantiomers

ParameterThis compound(2S,3R)-Chlorpheg
Norepinephrine Transporter (NET) Binding Affinity (Ki, nM)
Dopamine Transporter (DAT) Binding Affinity (Ki, nM)
Serotonin Transporter (SERT) Binding Affinity (Ki, nM)
In vivo Efficacy (e.g., ED₅₀ in a relevant model)

Note: This table is a template for presenting comparative biological data. The actual values would need to be determined experimentally.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible data for the structural and functional comparison of enantiomers.

Chiral Separation Protocol

Objective: To separate the enantiomers of racemic Chlorpheg for individual analysis.

Method: Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for enantiomeric separation.[7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column).

Procedure:

  • Prepare a stock solution of racemic Chlorpheg in a suitable solvent (e.g., methanol/acetonitrile).

  • Select an appropriate mobile phase, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), sometimes with an additive like diethylamine.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic sample and monitor the elution profile at a suitable UV wavelength.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Collect the separated enantiomer fractions for further analysis.

X-ray Crystallography Protocol

Objective: To determine the single-crystal X-ray structure of each Chlorpheg enantiomer.

Method: Single-crystal X-ray diffraction.

Procedure:

  • Crystallization: Grow single crystals of each enantiomer suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of X-rays (often from a synchrotron source for high brilliance). Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted spots) on a detector.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map. Build the molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.

NMR Spectroscopy with Chiral Resolving Agent Protocol

Objective: To differentiate the enantiomers of Chlorpheg in solution using NMR spectroscopy.

Method: ¹H NMR spectroscopy in the presence of a chiral resolving agent.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

Procedure:

  • Prepare a solution of the racemic Chlorpheg in a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum of the racemate.

  • Add a sub-stoichiometric amount of a chiral resolving agent (e.g., a chiral lanthanide shift reagent or a chiral acid) to the NMR tube.

  • Acquire a series of ¹H NMR spectra while titrating with the chiral resolving agent.

  • Observe the splitting of signals corresponding to the protons in the two enantiomers due to the formation of transient diastereomeric complexes.

  • Analyze the spectra to determine the chemical shift differences between the enantiomers.

Visualizing the Concepts

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Structural & Functional Analysis cluster_data Data Comparison racemic Racemic Chlorpheg separation Chiral HPLC racemic->separation enantiomer1 This compound separation->enantiomer1 enantiomer2 (2S,3R)-Chlorpheg separation->enantiomer2 xray X-ray Crystallography enantiomer1->xray nmr NMR Spectroscopy enantiomer1->nmr bioassay Biological Assays enantiomer1->bioassay enantiomer2->xray enantiomer2->nmr enantiomer2->bioassay comparison Comparative Analysis xray->comparison nmr->comparison bioassay->comparison

Caption: Workflow for the comparative analysis of Chlorpheg enantiomers.

Chirality_Impact cluster_molecule Chiral Drug cluster_target Biological System enantiomer_R This compound receptor Chiral Receptor/Enzyme enantiomer_R->receptor High Affinity (Therapeutic Effect) enantiomer_S (2S,3R)-Chlorpheg enantiomer_S->receptor Low Affinity (Inactive or Side Effects)

Caption: Differential interaction of enantiomers with a chiral biological target.

References

A Comparative Guide to the In Vivo Efficacy of Chlorpheniramine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the stereoisomers of chlorpheniramine, a first-generation antihistamine. The primary focus is on dexchlorpheniramine, the (S)-(+)-enantiomer, and levchlorpheniramine, the (R)-(-)-enantiomer. This document synthesizes experimental data to highlight the differences in their pharmacological activity, receptor affinity, and pharmacokinetic profiles.

Introduction to Chlorpheniramine and its Stereoisomers

Chlorpheniramine is a widely used antihistamine that acts as an inverse agonist at the histamine H1 receptor.[1] It is a chiral compound and is commonly available as a racemic mixture of its two stereoisomers: dexchlorpheniramine and levchlorpheniramine. Stereochemistry plays a critical role in the biological activity of chlorpheniramine, with one enantiomer being significantly more active than the other.[1] This guide will delve into the experimental evidence that elucidates these differences.

Comparative Efficacy and Receptor Affinity

Experimental data consistently demonstrates that dexchlorpheniramine is the pharmacologically active enantiomer of chlorpheniramine, exhibiting a much higher affinity for the histamine H1 receptor than levchlorpheniramine.

Table 1: In Vivo and In Vitro Efficacy Comparison

ParameterDexchlorpheniramineRacemic ChlorpheniramineLevchlorpheniramine
In Vivo Antihistamine Activity (ED₅₀) 4.1 µg/kg5.8 µg/kgNot reported
In Vitro Antihistamine Activity (pA₂) 9.39.1Not reported

Data from a study on histamine-induced bronchospasm in guinea pigs. ED₅₀ represents the dose required to inhibit 50% of the bronchoconstrictor reaction to histamine. pA₂ values indicate competitive antagonism on isolated guinea pig ileum.[2]

Table 2: Histamine H1 Receptor Binding Affinity

ParameterDexchlorpheniramineLevchlorpheniramine
Kᵢ (nM) 2.67 - 4.81211 - 361
Kₑ (nM) 15Not reported

Kᵢ (inhibitory constant) and Kₑ (dissociation constant) values for the human histamine H1 receptor. A lower value indicates a higher binding affinity.[1]

The data clearly indicates that dexchlorpheniramine is significantly more potent in its antihistaminic activity, both in vivo and in vitro, which correlates with its much higher binding affinity for the H1 receptor.[1][2]

Pharmacokinetic Profile

The stereoisomers of chlorpheniramine also exhibit differences in their pharmacokinetic profiles in humans. Studies have shown that after administration of the racemic mixture, the more active (S)-(+)-enantiomer (dexchlorpheniramine) is cleared more slowly than the (R)-(-)-enantiomer (levchlorpheniramine).[3]

Table 3: Pharmacokinetic Parameters in Humans

Parameter(+)-S-Chlorpheniramine (Dexchlorpheniramine)(-)-R-Chlorpheniramine (Levchlorpheniramine)
Cₘₐₓ (ng/mL) 13.36.8
AUC (ng/mL*h) 409222
Clt/F (L/h) 9.817.6

Data from a study in healthy Vietnamese subjects after administration of 8 mg of racemic chlorpheniramine. Cₘₐₓ: maximum plasma concentration; AUC: area under the plasma concentration-time curve; Clt/F: total body clearance.[3]

These pharmacokinetic differences, with the more active enantiomer having a higher plasma concentration and longer residence time, contribute to the overall therapeutic effect of the racemic mixture.

Experimental Protocols

A key experiment for determining the in vivo antihistamine efficacy of chlorpheniramine stereoisomers is the inhibition of histamine-induced bronchoconstriction in guinea pigs.

Protocol: Histamine-Induced Bronchospasm in Guinea Pigs

  • Animal Model: Male guinea pigs are used for this experimental model.

  • Anesthesia and Ventilation: Animals are anesthetized and artificially ventilated to maintain a stable respiratory rate.

  • Induction of Bronchospasm: A baseline bronchoconstriction is induced by an intravenous administration of histamine at a dose of 5 µg/kg.

  • Drug Administration: The chlorpheniramine stereoisomers (dexchlorpheniramine and racemic chlorpheniramine) are administered intravenously at varying doses.

  • Measurement of Inhibition: The degree of inhibition of the histamine-induced bronchospasm is measured at specific time points after drug administration (e.g., 15 and 30 minutes).

  • Data Analysis: The dose of each compound required to inhibit 50% of the bronchoconstrictor response to histamine (ED₅₀) is calculated to determine and compare their in vivo potency.[2]

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates Chlorpheg Chlorpheniramine (Dexchlorpheniramine) Chlorpheg->H1R Inhibits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Response (e.g., smooth muscle contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Histamine H1 receptor signaling pathway and its inhibition by chlorpheniramine.

Experimental Workflow for In Vivo Efficacy Testing

G Start Start: Guinea Pig Model Anesthesia Anesthesia & Ventilation Start->Anesthesia HistamineChallenge Histamine IV Injection (5 µg/kg) Anesthesia->HistamineChallenge DrugAdmin IV Administration of Chlorpheniramine Stereoisomer HistamineChallenge->DrugAdmin Measure Measure Inhibition of Bronchoconstriction DrugAdmin->Measure Analysis Calculate ED₅₀ Measure->Analysis End End: Compare Potency Analysis->End

Caption: Workflow for assessing in vivo antihistamine efficacy in guinea pigs.

Conclusion

The in vivo efficacy of chlorpheniramine is primarily attributed to its (S)-(+)-enantiomer, dexchlorpheniramine. This is supported by its significantly higher binding affinity for the histamine H1 receptor and its more potent antihistaminic activity in preclinical models. Furthermore, the stereoselective pharmacokinetics, which favor a higher exposure of dexchlorpheniramine, underscore the importance of considering stereoisomerism in drug development and clinical use. For drug development professionals, these findings highlight the potential for developing single-enantiomer formulations to optimize therapeutic efficacy and potentially reduce metabolic load from the less active isomer.

References

Confirming the Molecular Structure of (2R,3S)-Chlorpheg: An NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other analytical techniques for the structural elucidation of chiral molecules, using the representative compound (2R,3S)-2-amino-3-chloro-3-phenylpropanoic acid, a plausible structure for "(2R,3S)-Chlorpheg," as a case study. Detailed experimental protocols and data interpretation workflows are presented to support the confirmation of its specific stereochemistry.

Structural Elucidation: A Comparative Overview

While several techniques can provide information about a molecule's structure, they differ in the detail and type of information they provide. NMR spectroscopy is unparalleled in its ability to define the precise atomic connectivity and stereochemistry of a molecule in solution.

FeatureNMR SpectroscopyX-ray CrystallographyMass Spectrometry
Principle Measures the magnetic properties of atomic nuclei.Diffraction of X-rays by a single crystal.Measures the mass-to-charge ratio of ionized molecules.
Information Detailed 3D structure in solution, atomic connectivity, stereochemistry.[1][2]Precise 3D structure in a solid, crystalline state.Molecular weight, elemental formula, fragmentation patterns.
Sample State SolutionSingle CrystalSolid, Liquid, or Gas
Strengths Non-destructive, provides rich structural detail and dynamic information.Unambiguous determination of absolute stereochemistry.High sensitivity, requires minimal sample.
Limitations Lower sensitivity, can be complex for very large molecules.Requires a suitable single crystal, which can be difficult to grow.Provides limited information on stereochemistry and connectivity.

Workflow for NMR-Based Structure Confirmation

The definitive confirmation of this compound's structure is a systematic process that builds upon layers of information gathered from a series of NMR experiments. The workflow begins with simple one-dimensional experiments to identify the basic chemical environments and proceeds to more complex two-dimensional experiments to piece together the molecular puzzle.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Interpretation & Confirmation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT COSY ¹H-¹H COSY H1_NMR->COSY Proton Counts & Basic Environment HSQC ¹H-¹³C HSQC C13_NMR->HSQC Carbon Counts & Types (CH, CH₂, CH₃) Connectivity Establish Covalent Framework COSY->Connectivity ¹H-¹H Connectivity HMBC ¹H-¹³C HMBC HSQC->Connectivity Direct ¹H-¹³C Bonds NOESY NOESY / ROESY HMBC->Connectivity Long-Range ¹H-¹³C Bonds (2-3 bonds) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Through-Space ¹H-¹H Proximities Connectivity->Stereochem Structure Confirm (2R,3S) Structure Stereochem->Structure

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR data for (2R,3S)-2-amino-3-chloro-3-phenylpropanoic acid. Chemical shifts (δ) are reported in parts per million (ppm) and are hypothetical values based on typical ranges for similar functional groups.[3][4][5] Coupling constants (J) are given in Hertz (Hz).

Structure for Atom Numbering:

(Phenyl group carbons are numbered C4 to C9, with C4 being the carbon attached to C3)

Table 1: Predicted ¹H and ¹³C NMR Data

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D Correlations
COOH~11-12 (broad s, 1H)~175HMBC: H2, H3
C2-H~4.5 (d, J=~4 Hz, 1H)~58COSY: H3; HSQC: C2; HMBC: C1, C3, C4
C3-H~5.5 (d, J=~4 Hz, 1H)~65COSY: H2; HSQC: C3; HMBC: C1, C2, C4, C5/C9
NH₂~7-8 (broad s, 2H)--
C4-~135HMBC: H3, H5/H9
C5/C9-H~7.4 (m, 2H)~129COSY: H6/H8; HSQC: C5/C9; HMBC: C3, C4, C7
C6/C8-H~7.3 (m, 2H)~128COSY: H5/H9, H7; HSQC: C6/C8; HMBC: C4, C7
C7-H~7.2 (m, 1H)~127COSY: H6/H8; HSQC: C7; HMBC: C5/C9

Experimental Protocols

Standard NMR experiments are required to obtain the data necessary for full structural confirmation. All experiments should be conducted on a spectrometer operating at a field strength of 400 MHz or higher.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).

  • Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Purpose: To determine the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns.

  • Protocol: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm is typically sufficient. 16 to 32 scans are usually adequate for good signal-to-noise.

3. ¹³C NMR Spectroscopy:

  • Purpose: To determine the number of unique carbon environments.

  • Protocol: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220 ppm is standard. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[2]

4. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through 2-3 bonds.[6][7]

  • Protocol: Acquire a gradient-selected COSY (gCOSY) experiment. The spectral width in both dimensions should be set to encompass all proton signals.

5. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).[8][9]

  • Protocol: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment. The ¹H dimension spectral width should cover all proton signals, and the ¹³C dimension should cover the expected range for aliphatic and aromatic carbons (e.g., 0-160 ppm).

6. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting molecular fragments.[6][9]

  • Protocol: Acquire a gradient-selected HMBC experiment. The experiment should be optimized for a long-range coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations.

7. 2D NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy):

  • Purpose: To determine the relative stereochemistry by identifying protons that are close to each other in space (< 5 Å), irrespective of their bonding.

  • Protocol: For a molecule of this size, a ROESY experiment is often preferred to avoid zero-crossing issues. A mixing time of 200-400 ms is a good starting point. For the (2R,3S) isomer, a key spatial correlation would be expected between H2 and H3.

By systematically applying these NMR experiments and interpreting the resulting data, researchers can unambiguously confirm the covalent structure and the specific (2R,3S) relative stereochemistry of Chlorpheg, providing a higher level of structural detail than can be achieved with most other analytical techniques alone.

References

Unveiling the Chiral Difference: A Comparative Analysis of (2R,3S)-Chlorpheg and its Achiral Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide for researchers, scientists, and drug development professionals.

In the landscape of drug discovery and development, the chirality of a molecule can be a pivotal determinant of its pharmacological profile. The three-dimensional arrangement of atoms in a chiral center can significantly influence a drug's interaction with its biological target, leading to differences in efficacy, potency, and even toxicity between enantiomers. This guide presents a comparative study of the chiral compound (2R,3S)-Chlorpheg and its corresponding achiral analogue, providing a framework for understanding the impact of stereochemistry on its biological activity.

While specific experimental data for "this compound" is not publicly available, this guide outlines the essential comparisons and experimental protocols that are fundamental to such a study. The following sections detail the types of data that should be collected and how they would be presented to illuminate the structure-activity relationship dictated by chirality.

Data Presentation: A Comparative Overview

Quantitative data is crucial for an objective comparison. The following tables illustrate how key parameters for this compound and its achiral analogue would be summarized.

Table 1: Receptor Binding Affinity

CompoundTarget ReceptorKi (nM)IC50 (nM)Bmax (fmol/mg protein)
This compound[Specify Target][Data][Data][Data]
Achiral Analogue[Specify Target][Data][Data][Data]
Caption: This table compares the in vitro binding affinities of this compound and its achiral analogue to their target receptor.

Table 2: In Vitro Efficacy and Potency

CompoundAssay TypeEC50 (nM)Emax (%)
This compound[e.g., cAMP assay][Data][Data]
Achiral Analogue[e.g., cAMP assay][Data][Data]
Caption: This table summarizes the in vitro functional activity of the compounds, highlighting differences in potency and efficacy.

Table 3: Pharmacokinetic Properties

CompoundAdministration RouteCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Half-life (t1/2) (h)
This compound[e.g., Intravenous][Data][Data][Data][Data]
Achiral Analogue[e.g., Intravenous][Data][Data][Data][Data]
Caption: A comparison of key pharmacokinetic parameters following administration of this compound and its achiral analogue.

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of a reliable comparative study. The following are standard protocols that would be employed.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[1][2]

Objective: To determine the equilibrium dissociation constant (Ki) and the maximal binding capacity (Bmax) of this compound and its achiral analogue for their target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]-ligand).

  • This compound and its achiral analogue.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Saturation Assay (to determine Kd and Bmax of the radioligand):

    • Incubate a fixed amount of membrane preparation with increasing concentrations of the radiolabeled ligand.

    • Non-specific binding is determined in the presence of a saturating concentration of an unlabeled competitor.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.[1]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Competition Assay (to determine Ki of the test compounds):

    • Incubate a fixed concentration of the radiolabeled ligand and a fixed amount of membrane preparation with increasing concentrations of the unlabeled test compounds (this compound or its achiral analogue).

    • Following incubation to equilibrium, separate bound and free radioligand by filtration.

    • Measure the radioactivity and calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., cAMP Assay)

Objective: To assess the functional activity of the compounds as agonists or antagonists at their target receptor.

Materials:

  • Cells expressing the target receptor (e.g., CHO or HEK293 cells).

  • This compound and its achiral analogue.

  • Forskolin (if the receptor is Gs-coupled).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Plate the cells in a suitable microplate and incubate overnight.

  • Treat the cells with increasing concentrations of the test compounds.

  • For antagonist activity, co-incubate the cells with a known agonist.

  • Incubate for a specified period to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal response (Emax).

Visualizing the Impact of Chirality

Visual representations are powerful tools for communicating complex biological information. The following diagrams illustrate how signaling pathways and experimental workflows would be visualized.

G General GPCR Signaling Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation ATP ATP Effector->ATP Catalysis Ligand Ligand (this compound or Achiral Analogue) Ligand->Receptor Binding cAMP cAMP ATP->cAMP Response Cellular Response cAMP->Response Activation of Downstream Targets

Caption: A diagram of a generic G-protein coupled receptor (GPCR) signaling pathway.

G Radioligand Binding Assay Workflow Start Start Preparation Prepare membrane homogenate expressing target receptor Start->Preparation Incubation Incubate membranes with radioligand and test compound Preparation->Incubation Filtration Separate bound and free ligand by rapid filtration Incubation->Filtration Counting Quantify bound radioligand using scintillation counting Filtration->Counting Analysis Analyze data to determine Ki and Bmax Counting->Analysis End End Analysis->End

Caption: A workflow diagram for a typical radioligand binding assay.

The Significance of Chirality in Drug Design

The comparison between a chiral drug and its achiral analogue is fundamental in medicinal chemistry. Often, one enantiomer (the eutomer) exhibits the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[3][4][5] Developing a single enantiomer drug, a process sometimes referred to as a "chiral switch," can potentially lead to an improved therapeutic index, a more favorable pharmacokinetic profile, and reduced drug-drug interactions.[6] However, the therapeutic benefit of a single enantiomer over a racemic mixture must be rigorously evaluated.[7]

This guide provides a template for the systematic comparison of this compound and its achiral counterpart. The data and visualizations generated from these experiments would be invaluable for understanding the role of its specific stereochemistry in its biological function and for making informed decisions in the drug development process.

References

Safety Operating Guide

Navigating the Disposal of (2R,3S)-Chlorpheg: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for novel or specialized compounds is critical. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of (2R,3S)-Chlorpheg, a chlorinated organic compound. Given the limited publicly available data on this specific stereoisomer, this document outlines a conservative approach based on established principles for handling potentially hazardous chemical waste, ensuring the safety of personnel and compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The following personal protective equipment (PPE) and engineering controls are mandatory:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes.

  • Engineering Controls: All manipulations and preparations for disposal must be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Characterization and Profiling

Proper disposal is contingent on a thorough understanding of the waste's properties. For a compound like this compound, where specific data may be sparse, a preliminary in-house characterization is the first step. This information is crucial for determining the appropriate disposal pathway and for communication with your institution's Environmental Health and Safety (EHS) office.

Parameter Method of Determination Purpose in Disposal Planning
Physical State Visual InspectionDetermines the type of waste container and segregation requirements.
pH pH indicator strips or calibrated pH meterNecessary for neutralization protocols and to prevent mixing of incompatible waste streams.
Presence of Halogens Review of chemical structure; Beilstein test (preliminary)Chlorinated compounds often require specific disposal routes, such as incineration at high temperatures, to prevent the formation of toxic byproducts.
Reactivity Assessment of functional groups; cautious testing for reactivity with water, air, or other chemicals.Identifies potential hazards during storage and transport, such as the potential for violent decomposition or the release of toxic gases.
Toxicity Review of available toxicological data (if any); assume high toxicity in the absence of data.Informs handling procedures and the necessity for specialized waste containers and labeling.

III. Experimental Protocol: Waste Characterization

The following protocol outlines the steps for a preliminary characterization of a waste stream containing this compound.

Objective: To gather essential data to facilitate safe and compliant disposal.

Materials:

  • Waste sample of this compound

  • Appropriate PPE

  • pH indicator strips or pH meter

  • Beilstein test apparatus (copper wire, Bunsen burner)

  • Segregated and labeled waste containers

Procedure:

  • Don PPE and work in a chemical fume hood.

  • Physical State Determination: Visually inspect the waste to determine if it is a solid, liquid, or a multi-phasic mixture.

  • pH Measurement: If the waste is in a liquid form or can be dissolved in a neutral solvent (e.g., water, if compatible), measure the pH using a pH strip or a calibrated pH meter.

  • Preliminary Halogen Test (Beilstein Test): a. Heat a copper wire in a flame until no color is produced. b. Touch the hot wire to a small sample of the waste material. c. Reintroduce the wire into the flame. A green or blue-green flame indicates the presence of a halogen. Note: This is a preliminary, non-quantitative test. The known chlorinated nature of this compound makes this a confirmatory step.

  • Reactivity Assessment: a. Review the chemical structure of this compound for any reactive functional groups. b. In a controlled setting, cautiously add a very small amount of the waste to water to observe for any reaction (e.g., gas evolution, heat generation).

  • Documentation: Record all observations on a hazardous waste tag or in a laboratory notebook that will accompany the waste.

IV. Disposal Workflow and Logical Relationships

The proper disposal of this compound should follow a structured workflow to ensure all safety and regulatory aspects are addressed. The following diagram illustrates the decision-making process from waste generation to final disposal.

G cluster_prep Preparation and Characterization cluster_disposal Disposal Procedure A Waste Generation (this compound) B Don Appropriate PPE A->B C Conduct Waste Characterization (pH, Reactivity, etc.) B->C D Segregate Waste (Avoid mixing with incompatible chemicals) C->D E Package in a Labeled, Leak-Proof Container D->E F Complete Hazardous Waste Tag E->F G Store in Designated Waste Accumulation Area F->G H Contact EHS for Pickup G->H I Final Disposal by Licensed Facility (e.g., Incineration) H->I

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.